2-(5-Bromopyridin-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIFMMXLSUUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726296 | |
| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335055-45-2 | |
| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)acetamide, a pivotal chemical intermediate in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its significant applications, particularly in the burgeoning field of targeted protein degradation. This document is intended to serve as a critical resource for researchers and scientists engaged in medicinal chemistry, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.
Introduction: The Significance of Bromopyridine Scaffolds
The pyridine nucleus is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom onto the pyridine ring, as seen in 2-(5-Bromopyridin-2-yl)acetamide, offers a strategic advantage for drug design. The bromo-substituent not only modulates the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile, but also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The acetamide functionality, in turn, provides a key hydrogen bond donor and acceptor motif, crucial for molecular recognition at biological targets.
Core Molecular Attributes
2-(5-Bromopyridin-2-yl)acetamide is a well-defined organic compound with the following key identifiers and properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O | [1][2] |
| Molecular Weight | 215.05 g/mol | [1][2] |
| CAS Number | 1335055-45-2 | [1][2] |
| Appearance | Typically a white to off-white solid | [3] |
| Density | Approximately 1.6 g/cm³ | [1] |
| Flash Point | Approximately 182.9 °C | [1] |
Synthesis and Characterization: A Practical Approach
While multiple synthetic routes can be envisioned, a practical and efficient laboratory-scale synthesis of 2-(5-Bromopyridin-2-yl)acetamide proceeds via the amidation of its corresponding carboxylic acid precursor, 2-(5-Bromopyridin-2-yl)acetic acid, which is commercially available.[3] This two-step conceptual pathway starting from 2-amino-5-bromopyridine is outlined below.
Proposed Synthetic Pathway
The synthesis can be logically divided into two primary stages: the formation of the acetic acid intermediate and its subsequent conversion to the target acetamide.
Caption: Proposed two-stage synthesis of 2-(5-Bromopyridin-2-yl)acetamide.
Experimental Protocol: Amidation of 2-(5-Bromopyridin-2-yl)acetic acid
This protocol describes the conversion of the carboxylic acid precursor to the final acetamide product.
Materials:
-
2-(5-Bromopyridin-2-yl)acetic acid[3]
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(5-Bromopyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Quenching and Amidation: Cool the reaction mixture to 0 °C. Carefully and slowly add the mixture to a stirred solution of concentrated ammonium hydroxide. Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Bromopyridin-2-yl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation and Quality Control
The identity and purity of the synthesized 2-(5-Bromopyridin-2-yl)acetamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the pyridyl protons, the methylene protons adjacent to the carbonyl group, and the amide protons. The aromatic region will display a distinct splitting pattern corresponding to the substituted pyridine ring.
-
¹³C NMR will show resonances for the carbonyl carbon, the methylene carbon, and the carbons of the bromopyridine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 215.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M⁺ and M+2⁺ peaks) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.
Applications in Drug Discovery: A Gateway to Targeted Protein Degradation
2-(5-Bromopyridin-2-yl)acetamide is designated as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5][6]
The PROTAC Concept
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5] This polyubiquitination marks the POI for degradation by the proteasome.
Caption: The mechanism of action of a PROTAC utilizing a 2-(5-Bromopyridin-2-yl)acetamide-derived moiety.
The Role of 2-(5-Bromopyridin-2-yl)acetamide in PROTAC Synthesis
The bromopyridine moiety of 2-(5-Bromopyridin-2-yl)acetamide is a versatile precursor for the synthesis of the POI-binding ligand. The bromine atom can be readily displaced or transformed through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical functionalities. This allows for the rapid generation of a library of PROTACs with diverse POI-binding warheads, facilitating the optimization of potency and selectivity. The acetamide group can serve as a connection point for the linker, or it can be further modified.
Safety and Handling
As with all laboratory chemicals, 2-(5-Bromopyridin-2-yl)acetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(5-Bromopyridin-2-yl)acetamide is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, coupled with the synthetic utility of the bromopyridine scaffold, makes it an attractive starting material for the development of novel therapeutics. Its role in the synthesis of PROTACs places it at the forefront of innovative drug discovery, offering a pathway to target proteins that have been historically considered "undruggable." This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their pursuit of new medicines.
References
-
Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2043. Available at: [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
LabSolutions. (n.d.). 2-(5-Bromopyridin-2-yl)acetamide, min 97%, 250 mg. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 27, 2026, from [Link]
-
Al-Obeidi, F. A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. Retrieved January 27, 2026, from [Link]
-
eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.
-
The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide. Retrieved January 27, 2026, from [Link]
-
Misiak, L. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review, 17(18), 01-07. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 27, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved January 27, 2026, from [Link]
-
LookChem. (n.d.). 2-(5-bromopyridin-2-yl)acetic acid CAS NO.192642-85-6. Retrieved January 27, 2026, from [Link]
-
University of California, San Diego. (n.d.). NMR Chemical Shifts. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US5994550A - Pyridine/picoline production process.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. ijcrr.com [ijcrr.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide: From Obscure Intermediate to a Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)acetamide, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While its specific discovery and early history are not extensively documented, its importance lies in its utility as a key intermediate for the synthesis of a wide range of biologically active molecules. This guide will delve into the plausible synthetic routes leading to its preparation, its physicochemical properties, and its applications in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis, providing detailed experimental protocols and exploring the chemical principles that underpin these methodologies.
Introduction: The Unsung Importance of a Versatile Scaffold
In the vast landscape of chemical compounds utilized in drug discovery, some molecules, while not therapeutic agents themselves, play a pivotal role as versatile intermediates. 2-(5-Bromopyridin-2-yl)acetamide (CAS No. 1335055-45-2) is a prime example of such a compound. Its structure, featuring a brominated pyridine ring coupled to an acetamide functional group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom provides a handle for various cross-coupling reactions, while the acetamide group can be hydrolyzed or further functionalized. Molecules containing the acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1]
While a singular "discovery" paper for 2-(5-Bromopyridin-2-yl)acetamide is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. It is most likely that its initial synthesis was not an end in itself, but rather a necessary step in the creation of more complex target molecules within various drug discovery programs.
Plausible Genesis: A Look into the Synthetic Pathways
The history of 2-(5-Bromopyridin-2-yl)acetamide is best understood by examining the logical and established synthetic routes that lead to its formation. The most probable pathways involve the preparation of key precursors, namely 2-(5-bromopyridin-2-yl)acetic acid or 2-(5-bromopyridin-2-yl)acetonitrile, followed by conversion to the final acetamide.
Pathway A: From 2-(5-Bromopyridin-2-yl)acetic acid
A common and reliable method for the synthesis of amides is through the activation of a carboxylic acid followed by reaction with ammonia.[2] Therefore, the synthesis of 2-(5-Bromopyridin-2-yl)acetic acid is a critical first step.
-
Step 1: Synthesis of 2-Amino-5-bromopyridine: This important intermediate can be prepared from 2-aminopyridine through a process of N-acylation, followed by bromination and subsequent hydrolysis.[3]
-
Step 2: Conversion to 2,5-Dibromopyridine: 2-Amino-5-bromopyridine can then be converted to 2,5-dibromopyridine via a Sandmeyer-type reaction.[4][1]
-
Step 3: Formation of 2-(5-Bromopyridin-2-yl)acetic acid: While specific literature for the direct synthesis of 2-(5-bromopyridin-2-yl)acetic acid from 2,5-dibromopyridine is sparse, a plausible route involves the formation of an organometallic reagent from 2,5-dibromopyridine, followed by carboxylation.
-
Step 4: Amidation to 2-(5-Bromopyridin-2-yl)acetamide: The resulting 2-(5-bromopyridin-2-yl)acetic acid can be converted to the acetamide through several established methods. A common approach is the activation of the carboxylic acid with a coupling agent, such as a carbodiimide, followed by the addition of ammonia.[5]
Pathway B: From 2-(5-Bromopyridin-2-yl)acetonitrile
An alternative and often efficient route to acetamides is through the hydrolysis of a nitrile.[6][7]
-
Step 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile: This precursor can be synthesized from 2-chloro-5-bromopyridine or 2,5-dibromopyridine by nucleophilic substitution with a cyanide salt.
-
Step 2: Partial Hydrolysis to 2-(5-Bromopyridin-2-yl)acetamide: The 2-(5-bromopyridin-2-yl)acetonitrile can then be subjected to controlled hydrolysis, typically under acidic or basic conditions, to yield the desired acetamide.[6] Care must be taken to avoid complete hydrolysis to the carboxylic acid.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 2-(5-Bromopyridin-2-yl)acetamide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1335055-45-2 | |
| Molecular Formula | C₇H₇BrN₂O | [4] |
| Molecular Weight | 215.05 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | [4] |
Characterization of 2-(5-Bromopyridin-2-yl)acetamide is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(5-Bromopyridin-2-yl)acetamide lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the rapid generation of libraries of compounds for screening in drug discovery programs.
While specific drugs directly derived from 2-(5-Bromopyridin-2-yl)acetamide are not prominently documented, the broader class of pyridinyl acetamide derivatives has been investigated for a range of biological activities. These include their potential as inhibitors of various enzymes and their role in targeting specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.[8]
Experimental Protocols: A Representative Synthesis
The following is a detailed, step-by-step protocol for a plausible synthesis of 2-(5-Bromopyridin-2-yl)acetamide, based on the amidation of the corresponding carboxylic acid.
Synthesis of 2-(5-Bromopyridin-2-yl)acetic acid
This is a hypothetical, yet chemically sound, multi-step procedure.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
To a solution of 2-aminopyridine in a suitable solvent, add acetic anhydride and reflux the mixture.
-
After cooling, carefully add bromine to the reaction mixture.
-
Following the bromination, hydrolyze the intermediate with a sodium hydroxide solution to yield 2-amino-5-bromopyridine.[3]
Step 2: Synthesis of 2,5-Dibromopyridine
-
Dissolve 2-amino-5-bromopyridine in an aqueous hydrobromic acid solution.
-
Cool the solution and add a solution of sodium nitrite to form the diazonium salt.
-
Decompose the diazonium salt in the presence of a copper(I) bromide catalyst to yield 2,5-dibromopyridine.[4]
Step 3: Synthesis of 2-(5-Bromopyridin-2-yl)acetic acid
-
React 2,5-dibromopyridine with a strong base such as n-butyllithium at low temperature to selectively form the 2-lithiated pyridine species.
-
Quench the organolithium intermediate with solid carbon dioxide (dry ice).
-
Acidify the reaction mixture to protonate the carboxylate and isolate 2-(5-bromopyridin-2-yl)acetic acid.
Synthesis of 2-(5-Bromopyridin-2-yl)acetamide
-
Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve 2-(5-bromopyridin-2-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes.
-
Amidation: Cool the reaction mixture in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 2-(5-Bromopyridin-2-yl)acetamide.
Visualizing the Synthesis: Reaction Pathways
The following diagrams illustrate the plausible synthetic pathways for 2-(5-Bromopyridin-2-yl)acetamide.
Figure 1: Plausible synthetic pathway to 2-(5-Bromopyridin-2-yl)acetamide via the carboxylic acid intermediate.
Figure 2: Alternative synthetic pathway to 2-(5-Bromopyridin-2-yl)acetamide via the nitrile intermediate.
Conclusion and Future Outlook
2-(5-Bromopyridin-2-yl)acetamide stands as a testament to the fact that the importance of a chemical compound is not always defined by its own biological activity, but by the potential it unlocks. While its own history may be that of a quiet enabler, its role in the future of drug discovery is likely to be significant. As medicinal chemists continue to explore the vast chemical space around the pyridine scaffold, the demand for versatile and functionalized building blocks like 2-(5-Bromopyridin-2-yl)acetamide will undoubtedly grow. Further research into more efficient and scalable syntheses of this compound and its derivatives will be crucial in accelerating the development of novel therapeutics for a wide range of diseases.
References
- CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).
-
Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Al-Ostoot, F. H., Zabiulla, Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]
- US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents. (n.d.).
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved January 26, 2026, from [Link]
- EP2526099B1 - Improved process for the preparation of amide intermediates and their use thereof - Google Patents. (n.d.).
-
An Improved Asymmetric Synthesis Of Azaspiro Compounds. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents. (n.d.).
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1980). PubMed. Retrieved January 26, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Hydrolysis of acetonitrile to acetamide - US3040095A - Google Patents. (n.d.).
-
The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus. (n.d.). IU Indianapolis. Retrieved January 26, 2026, from [Link]
- RU2565059C1 - Method of producing carboxylic acid amides - Google Patents. (n.d.).
-
selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 8. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide as a Foundational Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Targeted Protein Degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology, particularly for Proteolysis-Targeting Chimeras (PROTACs), lies the modular assembly of small molecule building blocks. This guide provides a detailed examination of 2-(5-Bromopyridin-2-yl)acetamide , a critical starting material and structural linchpin for constructing ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the causality behind its selection, provide field-proven synthetic protocols for its conversion into functional CRBN ligands like pomalidomide, detail its incorporation into heterobifunctional degraders, and outline the essential biochemical and cellular assays required for characterization. This document serves as a practical, in-depth resource for researchers aiming to leverage this versatile building block in the design and execution of novel protein degradation strategies.
Introduction: The Building Block Approach to Hijacking the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the cell's natural machinery for protein homeostasis, responsible for identifying and eliminating damaged or unnecessary proteins.[1][2] TPD technologies, such as PROTACs and molecular glues, hijack this system to selectively destroy specific proteins of interest (POIs).[1][3][4]
PROTACs are heterobifunctional molecules comprising three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][5] This tripartite structure brings the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][4] Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design due to the favorable pharmacological properties of its ligands.[3][6][7][8]
The modular nature of PROTACs makes their design and optimization a synthetic chemistry endeavor heavily reliant on a robust toolkit of chemical building blocks. 2-(5-Bromopyridin-2-yl)acetamide stands out as a premier starting material for the synthesis of the most common class of CRBN ligands, the immunomodulatory drugs (IMiDs) and their derivatives, such as pomalidomide and thalidomide.[3][7]
The Core Component: A Deep Dive into 2-(5-Bromopyridin-2-yl)acetamide
Chemical Properties and Strategic Importance
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.06 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Key Functional Groups | Pyridine Ring, Amide, Bromine Atom | The pyridine provides a core scaffold. The amide is a precursor to the glutarimide ring. The bromine atom serves as a crucial synthetic handle for linker attachment via cross-coupling reactions. |
The strategic value of 2-(5-Bromopyridin-2-yl)acetamide lies in its pre-installed functionalities, which streamline the synthesis of complex CRBN ligands. The bromine atom on the pyridine ring is the key to its utility as a building block. It provides a specific, reactive site for introducing linkers through well-established and high-yielding reactions like Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing for the modular and efficient assembly of PROTAC libraries.[9]
Rationale for Use: Why This Specific Moiety?
The 5-bromopyridin-2-yl core is not an arbitrary choice. It forms the backbone of pomalidomide, a potent CRBN binder.[10] Structural biology has shown that the glutarimide portion of pomalidomide is essential for binding to CRBN, fitting into a specific pocket and forming key hydrogen bonds.[11] The phthalimide portion (derived from the pyridinyl acetamide) provides the surface for recruiting neosubstrates.[7] When incorporated into a PROTAC, the linker is typically attached to the phthalimide ring system, as modifications at this position are well-tolerated and extend out from the CRBN-ligand complex, allowing the other end of the PROTAC to engage the target protein.[6][12] The bromine atom provides the ideal attachment point for this linker installation.
From Building Block to E3 Ligase Ligand: Synthesis of a Pomalidomide-Based Core
The transformation of 2-(5-Bromopyridin-2-yl)acetamide into a functional CRBN-recruiting ligand is a cornerstone of PROTAC synthesis. The following protocol outlines a common route to a pomalidomide analogue ready for linker conjugation.
Workflow for Pomalidomide Analogue Synthesis
Caption: Synthetic workflow from the starting material to a linker-functionalized CRBN ligand.
Detailed Experimental Protocol: Synthesis of 4-Bromo-Thalidomide Analogue
This protocol describes the crucial condensation step to form the core structure.
Objective: To synthesize 4-bromothalidomide, a direct precursor for linker attachment.[9]
Materials:
-
3-Bromophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride (or the free base)
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione (1.1 eq), and sodium acetate (1.2 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry.
-
Reflux: Heat the mixture to reflux (typically ~120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Insight: The high temperature and acidic conditions are necessary to drive the condensation reaction and subsequent cyclization (dehydration) to form the imide rings. Sodium acetate acts as a base to facilitate the initial nucleophilic attack.
-
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into cold water and stir. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual acetic acid and impurities. The resulting 4-bromothalidomide can be further purified by recrystallization or column chromatography if necessary.[9]
Self-Validation:
-
Expected Outcome: A solid product.
-
QC Check: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The mass spectrum should show the expected molecular ion peak for C₁₃H₉BrN₂O₄.
Building the PROTAC: Linker Attachment and Final Assembly
With the brominated CRBN ligand in hand, the next step is to attach the linker. The choice of linker is critical, as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.[3]
Protocol: Sonogashira Coupling for Linker Attachment
This protocol details a common method for attaching an alkyne-containing linker, which provides a rigid connection.[9]
Objective: To couple a terminal alkyne linker (e.g., propargyl amine or a PEG-alkyne) to the 4-bromothalidomide core.
Materials:
-
4-Bromothalidomide (1.0 eq)
-
Terminal alkyne-functionalized linker (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add 4-bromothalidomide, the palladium catalyst, and CuI to the flask.
-
Solvent and Base: Add the anhydrous solvent, followed by the base.
-
Linker Addition: Add the terminal alkyne linker to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Causality Insight: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle of the cross-coupling. Cu(I) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which speeds up the reaction. The base is required to deprotonate the terminal alkyne and neutralize the HBr formed.
-
-
Workup and Purification: Once complete, filter the reaction mixture through celite to remove the catalyst. The filtrate can be concentrated and purified by silica gel column chromatography to yield the desired CRBN ligand-linker conjugate.[9]
Final PROTAC Assembly Workflow
Caption: Overall workflow for assembling a final PROTAC molecule.
Characterization: Essential Assays for PROTAC Validation
Once synthesized, the PROTAC must be rigorously tested to validate its function. This involves a suite of biochemical and cellular assays.[13][14]
Biochemical Assays: Confirming Ternary Complex Formation
The ability of a PROTAC to induce a stable ternary complex (POI-PROTAC-E3 Ligase) is a strong predictor of its degradation activity.[15][16]
Key Assay: Fluorescence Polarization (FP)
-
Principle: An FP assay can measure the binding affinity of the PROTAC to both the POI and CRBN individually, and more importantly, can be used in a competitive format to assess ternary complex formation.[15][16]
-
Protocol Outline:
-
A fluorescently labeled ligand (tracer) for CRBN is incubated with the purified CRBN protein.
-
In the bound state, the tracer tumbles slowly, emitting highly polarized light.
-
The synthesized PROTAC is titrated into the solution. If it binds to CRBN, it will displace the tracer, causing it to tumble faster and emit depolarized light.
-
The change in polarization is measured to determine the binary binding affinity (IC₅₀/Kᵢ).
-
To assess ternary complex formation, the experiment is repeated in the presence of the POI. A positive cooperativity factor (α), where the PROTAC binds more tightly in the presence of the POI, indicates favorable ternary complex formation.[17]
-
Cellular Assays: Measuring Protein Degradation
The ultimate test of a PROTAC is its ability to degrade the target protein within a cellular context.
Key Assay: Western Blotting for DC₅₀ and Dₘₐₓ Determination
-
Principle: This semi-quantitative technique measures the amount of POI remaining in cells after treatment with the PROTAC.
-
Protocol Outline:
-
Cell Treatment: Plate a relevant cell line and treat with a serial dilution of the PROTAC for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized POI level against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[18][19]
-
Example Quantitative Data:
| PROTAC ID | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| RC-3 | BTK | CRBN | <10 | ~90 |
| NC-1 | BTK | CRBN | 2.2 | 97 |
| Reference Data |
Data adapted from studies on BTK degraders to illustrate typical values.[18]
Conclusion and Future Outlook
2-(5-Bromopyridin-2-yl)acetamide is more than just a chemical reagent; it is a foundational element that has enabled the rapid expansion of CRBN-based targeted protein degradation. Its inherent chemical handles and direct lineage to potent IMiD ligands provide a reliable and efficient entry point for the synthesis of novel degraders. Understanding the rationale behind its use and mastering the synthetic and analytical protocols associated with it are essential skills for any researcher in the field. As the TPD landscape evolves, new CRBN binders and alternative E3 ligases are continuously being explored.[2][20] However, the principles of modular design and the synthetic logic established through the use of building blocks like 2-(5-Bromopyridin-2-yl)acetamide will undoubtedly continue to guide the development of the next generation of protein-degrading therapeutics.
References
-
Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. [Link]
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]
-
Molecular mechanisms of cereblon-based drugs. Pharmacology & Therapeutics. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]
-
Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]
-
N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E. [Link]
-
The four steps involved in the capsule-based PROTAC synthesis. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
-
Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences. [Link]
-
CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]
-
Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Publications. [Link]
-
Frequency of CRBN ligands used in PROTAC compounds. ResearchGate. [Link]
-
Pomalidomide. PubChem. [Link]
-
Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Positive selection of cereblon modified function including its E3 ubiquitin ligase activity and binding efficiency with AMPK. Scientific Reports. [Link]
-
Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]
-
The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. ResearchGate. [Link]
-
One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]
-
Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. [Link]
-
Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. [Link]
-
Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. ChemRxiv. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Europe PMC. [Link]
-
Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Chemical Society Reviews. [Link]
-
Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. [Link]
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of cereblon-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifesensors.com [lifesensors.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesensors.com [lifesensors.com]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to Investigating the Potential Biological Activity of 2-(5-Bromopyridin-2-yl)acetamide
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, continues to be a focal point of medicinal chemistry due to its diverse biological activities[1]. When functionalized, such as in the case of 2-(5-Bromopyridin-2-yl)acetamide, it presents a unique opportunity for investigating a spectrum of potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this promising, yet underexplored, compound. While direct biological data for 2-(5-Bromopyridin-2-yl)acetamide is not extensively documented, this guide will leverage structure-activity relationship (SAR) insights from analogous compounds to propose a robust, multi-pronged research and development strategy[2].
Compound Profile: Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is the bedrock of any biological investigation. These properties influence solubility, stability, and bioavailability, all of which are critical for assay development and eventual therapeutic efficacy.
| Property | Value | Source |
| IUPAC Name | 2-(5-bromopyridin-2-yl)acetamide | Fluorochem |
| CAS Number | 1335055-45-2 | Ambeed.com[3], Fluorochem |
| Molecular Formula | C7H7BrN2O | Fluorochem[4][5] |
| Molecular Weight | 215.05 g/mol | Fluorochem[4] |
| Canonical SMILES | NC(=O)CC1=CC=C(Br)C=N1 | Fluorochem |
Proposed Synthesis Route
While multiple synthetic routes may be viable, a common approach for the synthesis of acetamide derivatives of pyridine involves the use of 2-amino-5-bromopyridine as a starting material[6][7]. A plausible and efficient synthesis of 2-(5-Bromopyridin-2-yl)acetamide is outlined below.
Diagram: Proposed Synthesis of 2-(5-Bromopyridin-2-yl)acetamide
Caption: A potential multi-step synthesis of 2-(5-Bromopyridin-2-yl)acetamide.
Predicted Biological Activities and Potential Mechanisms of Action
The biological activity of 2-(5-Bromopyridin-2-yl)acetamide can be predicted by examining the known activities of structurally similar compounds. The bromopyridine and acetamide moieties are present in a variety of bioactive molecules, suggesting several avenues for investigation.
Anticancer Activity
The pyridine nucleus is a common feature in a multitude of anticancer agents[1]. Furthermore, various acetamide derivatives have demonstrated significant antiproliferative effects[8][9][10]. The presence of a halogen, in this case, bromine, can also contribute to cytotoxic activity[1].
Potential Mechanisms of Action:
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyridine scaffold. The nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of various kinases. Bromopyridine-containing compounds have shown inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1[11][12].
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: Investigation into the compound's effect on cell cycle progression at various checkpoints (G1/S, G2/M) would be warranted.
Anti-inflammatory Activity
Acetamide derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors[13][14]. The anti-inflammatory activity of novel heterocyclic acetamide derivatives has been reported, making this a promising area of investigation[15][16].
Potential Mechanisms of Action:
-
COX-2 Inhibition: The compound may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
-
Modulation of Pro-inflammatory Cytokines: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Antimicrobial Activity
Pyridine derivatives have a long history as antimicrobial agents[1]. The combination of a pyridine ring and an acetamide group has been explored for the development of novel antibacterial and antifungal compounds[17][18].
Potential Mechanisms of Action:
-
Inhibition of Essential Enzymes: The compound could target enzymes crucial for bacterial or fungal survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Wall Synthesis: The structural integrity of the microbial cell wall could be a potential target.
-
Biofilm Formation Inhibition: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, a key factor in chronic infections[18].
Neuroprotective Activity
Recent studies have highlighted the potential of certain small molecules to exhibit neuroprotective effects[19]. The TRPC3 channel, implicated in neurodegeneration, has been targeted by novel antagonists, suggesting that ion channel modulation could be a fruitful area of research[20]. Given the prevalence of pyridine scaffolds in centrally acting agents, exploring neuroprotective activity is a logical extension.
Potential Mechanisms of Action:
-
Ion Channel Modulation: The compound could act as an antagonist or modulator of ion channels involved in neurodegenerative processes, such as TRPC3[20].
-
Antioxidant Activity: The compound may possess radical scavenging properties, mitigating oxidative stress, a common factor in neurodegenerative diseases.
-
Activation of Glutamate Transporters: Enhancing the expression of glutamate transporters like EAAT2 can prevent excitotoxicity, and pyridazine derivatives have shown activity in this area[21].
Proposed Experimental Workflows
A hierarchical screening approach is recommended, starting with broad in vitro assays and progressing to more focused mechanism-of-action studies and, ultimately, in vivo validation.
Diagram: Hierarchical Screening Workflow
Caption: A proposed workflow for the biological evaluation of 2-(5-Bromopyridin-2-yl)acetamide.
In Vitro Anticancer Screening
Objective: To assess the cytotoxic and antiproliferative activity of 2-(5-Bromopyridin-2-yl)acetamide against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2-(5-Bromopyridin-2-yl)acetamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Anti-inflammatory Screening
Objective: To evaluate the potential of 2-(5-Bromopyridin-2-yl)acetamide to inhibit key enzymes in the inflammatory pathway.
Protocol: COX-2 Inhibition Assay (Enzymatic)
-
Reagents: Obtain a commercial COX-2 inhibitor screening assay kit.
-
Assay Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the manufacturer's instructions.
-
Compound Incubation: Add various concentrations of 2-(5-Bromopyridin-2-yl)acetamide to the wells of a 96-well plate, followed by the COX-2 enzyme. Incubate for a specified period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: Measure the product formation (e.g., prostaglandin H2) using a colorimetric or fluorometric method as described in the kit protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
In Vitro Antimicrobial Screening
Objective: To determine the minimum inhibitory concentration (MIC) of 2-(5-Bromopyridin-2-yl)acetamide against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Assay
-
Microorganism Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of 2-(5-Bromopyridin-2-yl)acetamide in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Interpretation and Future Directions
The initial in vitro screening will provide valuable data to guide the subsequent stages of research.
| Assay | Key Metric | Interpretation |
| MTT Assay | IC50 | A low IC50 value indicates potent cytotoxic activity. Selectivity for cancer cells over non-cancerous cells is desirable. |
| COX-2 Inhibition | IC50 | A low IC50 value suggests potential as an anti-inflammatory agent. |
| Broth Microdilution | MIC | A low MIC value indicates strong antimicrobial activity. |
Should promising activity be identified in any of these areas, further investigation into the mechanism of action is warranted. For instance, if significant anticancer activity is observed, studies such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins would be the logical next steps.
For compounds demonstrating potent activity and a well-defined mechanism of action, lead optimization through medicinal chemistry efforts can be initiated. This would involve the synthesis of analogues to establish a structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties.
Conclusion
While 2-(5-Bromopyridin-2-yl)acetamide is a relatively uncharacterized compound, its structural motifs suggest a high probability of possessing interesting biological activities. This guide provides a comprehensive and technically sound framework for the systematic investigation of its therapeutic potential. By following a logical progression from in vitro screening to mechanism-of-action studies and lead optimization, researchers can efficiently and effectively unlock the promise held within this novel chemical entity. The insights gained from such studies will not only elucidate the specific activities of 2-(5-Bromopyridin-2-yl)acetamide but also contribute to the broader understanding of the therapeutic potential of bromopyridine-containing compounds.
References
-
ResearchGate. The synthetic strategy of new pyridine clubbed acetamides via n-alkylation/c–n coupling reaction, sulfonamide drug and their biological approach. Available at: [Link][15]
-
Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide. Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide. Available at: [Link][2]
-
ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link][17]
-
Heterocyclic Letters. No.1|155-166|Nov-Jan| 2017 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Available at: [Link][22]
-
ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Available at: [Link][23]
-
PubMed. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Available at: [Link][24]
-
PMC. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects. Available at: [Link][20]
-
PMC. N-(5-Bromopyridin-2-yl)acetamide. Available at: [Link][25]
-
ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link][11]
-
PMC. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Available at: [Link][18]
-
MDPI. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. Available at: [Link][12]
-
Google Patents. WO2013080222A1 - Substituted pyridine derivatives as fabi inhibitors. Available at: [26]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol. Available at: [Link][8]
-
ResearchGate. Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Available at: [Link][16]
-
WIPO Patentscope. WO/2024/008625 PROCEDURE FOR THE SYNTHESIS OF TIRBANIBULIN. Available at: [Link][27]
-
Google Patents. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents. Available at: [28]
-
PubMed. The fate of platinum(II) and platinum(IV) anti-cancer agents in cancer cells and tumours. Available at: [Link][29]
-
MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link][30]
-
ACS Publications. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Available at: [Link][31]
-
PMC. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Available at: [Link][21]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link][1]
-
ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available at: [Link][9]
-
2-Bromopyridine: A Gateway to Pharmaceutical Innovation. 2-Bromopyridine: A Gateway to Pharmaceutical Innovation. Available at: [Link][7]
-
Google Patents. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections. Available at: [32]
-
Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An. Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An. Available at: [Link][33]
-
Frontiers. Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells. Available at: [Link][19]
-
Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available at: [Link][13]
-
Chemsrc. Bromopyridine | Chemical Product Catalog. Available at: [Link][34]
-
Google Patents. WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors. Available at: [35]
-
AA Blocks. Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Available at: [Link][36]
-
PubMed. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Available at: [Link][14]
-
Who we serve. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link][37]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link][10]
-
The Royal Society of Chemistry. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines. Available at: [Link][38]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link][39]
-
Googleapis.com. PYRIDINE ACETAMIDE DERIVATIVE SERVING AS CDK INHIBITOR, AND PREPARATION METHOD THEREFOR AND USE THEREOF. Available at: [Link][40]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1335055-45-2 | 2-(5-Bromopyridin-2-yl)acetamide | Bromides | Ambeed.com [ambeed.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. archivepp.com [archivepp.com]
- 14. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 20. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. heteroletters.org [heteroletters.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. WO2013080222A1 - Substituted pyridine derivatives as fabi inhibitors - Google Patents [patents.google.com]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 28. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]
- 29. The fate of platinum(II) and platinum(IV) anti-cancer agents in cancer cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Bromopyridine | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 35. WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors - Google Patents [patents.google.com]
- 36. aablocks.com [aablocks.com]
- 37. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 38. rsc.org [rsc.org]
- 39. rsc.org [rsc.org]
- 40. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Ascendancy of 2-Acetamidopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Among its myriad derivatives, the 2-acetamidopyridine moiety has emerged as a privileged substructure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-acetamidopyridine derivatives, offering researchers and drug development professionals a comprehensive overview of this promising chemical class.
The 2-Acetamidopyridine Core: A Privileged Scaffold
The 2-acetamidopyridine unit, characterized by an acetamido group at the C2 position of a pyridine ring, offers a unique combination of structural and electronic features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide functionality can serve as both a hydrogen bond donor and acceptor. This dual capacity for hydrogen bonding, coupled with the aromatic nature of the pyridine ring, allows for a multitude of interactions with biological macromolecules, particularly the ATP-binding sites of kinases.[2] Consequently, this scaffold has been extensively explored in the development of inhibitors for various protein kinases implicated in cancer, inflammation, and neurodegenerative diseases.
Synthetic Strategies: Building the 2-Acetamidopyridine Core
The construction of 2-acetamidopyridine derivatives typically begins with the readily available 2-aminopyridine. A common and straightforward approach involves the acylation of 2-aminopyridine with an appropriate acylating agent.
General Experimental Protocol: Synthesis of N-(pyridin-2-yl)acetamide Derivatives
A representative synthetic protocol for generating a library of N-(pyridin-2-yl)acetamide derivatives involves the condensation of a carboxylic acid with 2-aminopyridine. The following is a generalized procedure that can be adapted for various derivatives.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 2-aminopyridine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-2-yl)acetamide derivative.
This versatile method allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
Therapeutic Applications and Structure-Activity Relationships
The 2-acetamidopyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several important drug targets.
Anticancer Agents: Targeting the Kinome
A significant focus of research on 2-acetamidopyridine derivatives has been in the realm of oncology, particularly as inhibitors of protein kinases that are often dysregulated in cancer.[3]
Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their overexpression is linked to various cancers. Several studies have reported the development of 2-aminopyridine and related derivatives as Aurora kinase inhibitors.[2][4][5] For instance, a series of 2,4-disubstituted pyrimidines, which can be considered bioisosteres of 2-acetamidopyridines, have shown potent inhibitory activity against Aurora A and Aurora B kinases.[4]
Structure-Activity Relationship Insights for Aurora Kinase Inhibitors:
-
Hinge-Binding Moiety: The 2-amino group of the pyridine ring is crucial for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]
-
Substitutions on the Pyridine Ring: Modifications at the 4- and 6-positions of the pyridine ring can significantly impact potency and selectivity.
-
The Acetyl Group and Beyond: The group attached to the 2-amino moiety can be varied to explore different sub-pockets of the kinase active site, influencing both potency and pharmacokinetic properties.
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: General workflow for the synthesis and evaluation of 2-acetamidopyridine derivatives as kinase inhibitors.
The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling pathways, making it an attractive target for anti-inflammatory drugs.[6] Pyridinylimidazole-based compounds were among the first potent inhibitors of p38 MAP kinase, and this scaffold shares structural similarities with 2-acetamidopyridines.[6] The development of pyridinyltriazoles as p38 MAP kinase inhibitors further highlights the potential of pyridine-based scaffolds in this area.[7]
GSK-3 is implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, and cancer.[3][8] Several classes of pyridine and pyrimidine derivatives have been identified as potent GSK-3 inhibitors.[3] The development of imidazopyridine derivatives as GSK-3β inhibitors underscores the potential for modifications of the core pyridine structure to achieve high potency.[9]
Anti-inflammatory Agents
The role of 2-acetamidopyridine derivatives extends beyond kinase inhibition in cancer. Their potential as anti-inflammatory agents is also an active area of research.
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
A standard preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rodents.[10][11][12]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-acetamidopyridine derivative. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Other Therapeutic Areas
The versatility of the 2-acetamidopyridine scaffold is further demonstrated by its exploration in other therapeutic areas, including:
-
Antifungal Agents: N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have shown promising antifungal activity against Candida albicans and Aspergillus niger.[13]
-
Neurodegenerative Diseases: The ability of certain pyridine derivatives to chelate metal ions and inhibit cholinesterases suggests their potential in the treatment of Alzheimer's disease.[10]
In Vitro Biological Evaluation: Key Assays
The initial biological characterization of novel 2-acetamidopyridine derivatives often involves a panel of in vitro assays to determine their potency and cellular effects.
In Vitro Kinase Assay Protocol
To determine the inhibitory activity of a compound against a specific kinase, an in vitro kinase assay is performed. The following is a general protocol that can be adapted for various kinases.[14]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (2-acetamidopyridine derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the recombinant kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16][17]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-acetamidopyridine derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro kinase assay [protocols.io]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(5-Bromopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling protocols for 2-(5-Bromopyridin-2-yl)acetamide, a compound of interest in contemporary drug discovery and development. Given the absence of comprehensive toxicological data for this specific molecule, this document synthesizes information from structurally related compounds, including pyridine derivatives, brominated organic compounds, and acetamides, to establish a robust framework for its safe utilization. The core principle of this guide is the adoption of a precautionary approach, treating the compound with the utmost respect for its potential hazards until empirical data becomes available. Pyridine and its derivatives are foundational in medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents.[1]
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the lack of specific toxicological studies on 2-(5-Bromopyridin-2-yl)acetamide, a comprehensive risk assessment must be predicated on the known hazards of its constituent chemical motifs: the brominated pyridine ring and the acetamide functional group.
1.1. The Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[2][3] They can cause skin and eye irritation.[2] Therefore, it is prudent to assume that 2-(5-Bromopyridin-2-yl)acetamide may exhibit similar properties.
1.2. The Acetamide Moiety: Acetamide itself is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[4][5] This raises a significant concern for the carcinogenic potential of its derivatives, including the target compound. All contact should be minimized to the lowest possible level, as there may be no safe exposure level to a carcinogen.[6]
1.3. The Bromo- Functional Group: Brominated organic compounds can be hazardous and require careful handling.[7][8] They can be reactive and may pose environmental risks if not handled and disposed of correctly.[8]
1.4. Inferred Hazard Profile: Based on this analysis, 2-(5-Bromopyridin-2-yl)acetamide should be handled as a substance that is potentially:
-
Toxic if swallowed: A related compound, N-(5-Amino-3-bromopyridin-2-yl)acetamide, is classified as toxic if swallowed.[9]
-
Harmful in contact with skin and upon inhalation.
-
A skin and eye irritant.
-
A suspected carcinogen.
The following table summarizes the potential hazards based on related compounds.
| Hazard Classification | Basis for Inference | Citation |
| Acute Oral Toxicity | Analogy with N-(5-Amino-3-bromopyridin-2-yl)acetamide and pyridine. | [2][9] |
| Acute Dermal Toxicity | Analogy with pyridine. | [2] |
| Acute Inhalation Toxicity | Analogy with pyridine. | [2] |
| Skin Corrosion/Irritation | Analogy with pyridine. | [2] |
| Serious Eye Damage/Irritation | Analogy with pyridine. | [2] |
| Carcinogenicity | Analogy with acetamide. | [4][5][6] |
Hierarchy of Controls: A Proactive Safety Paradigm
To mitigate the risks associated with handling 2-(5-Bromopyridin-2-yl)acetamide, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: Hierarchy of controls for handling 2-(5-Bromopyridin-2-yl)acetamide.
2.1. Engineering Controls (Primary Barrier): The primary method for controlling exposure to 2-(5-Bromopyridin-2-yl)acetamide is through robust engineering controls.
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[10]
-
Closed Systems: For larger scale operations, the use of closed systems is recommended to minimize the potential for release.[10]
2.2. Administrative Controls (Procedural Safeguards): Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.
-
Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2][4][6] Hands should be thoroughly washed after handling the compound.[4][5][6]
2.3. Personal Protective Equipment (PPE) (Last Line of Defense): PPE is to be used in conjunction with, not as a substitute for, engineering and administrative controls.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times.[4] Gloves must be inspected before use and disposed of properly after handling the compound.[5]
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a respirator may be required.[4]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a framework for the safe handling of 2-(5-Bromopyridin-2-yl)acetamide in a research laboratory setting.
3.1. Weighing and Aliquoting:
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Fume Hood Operation: Perform all weighing and aliquoting inside a certified chemical fume hood.
-
Static Control: Use an anti-static weigh boat or take measures to prevent the buildup of electrostatic charge, especially when handling fine powders.[11]
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust.
-
Cleaning: Clean any spills within the fume hood immediately using appropriate procedures (see Section 5).
-
Container Sealing: Tightly seal the stock container after use.[11]
3.2. Solution Preparation:
-
Solvent Selection: Choose the appropriate solvent based on the experimental requirements.
-
Dissolution: In a chemical fume hood, add the weighed compound to the solvent in a suitable container.
-
Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage and Waste Management: Ensuring Long-Term Safety
4.1. Storage:
-
Store 2-(5-Bromopyridin-2-yl)acetamide in a tightly closed container in a dry, cool, and well-ventilated area.[2][9][11][12][13]
-
Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Store in a locked cabinet or an area with restricted access.[5][9]
4.2. Waste Disposal:
-
Dispose of waste containing 2-(5-Bromopyridin-2-yl)acetamide in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this compound down the drain.[12]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical.
Caption: Step-by-step spill response workflow.
5.1. Spills:
-
Small Spills: For small spills within a fume hood, use an inert absorbent material to clean up the spill.[12] Place the absorbed material in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.[14]
5.2. First Aid Measures: The following first aid measures are based on the potential hazards of similar compounds.
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [6][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [6][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5][9] |
Conclusion: A Commitment to Safety
The safe handling of 2-(5-Bromopyridin-2-yl)acetamide is paramount for the protection of researchers and the integrity of scientific discovery. While this guide provides a comprehensive framework based on the available data for analogous compounds, it is imperative that all personnel exercise caution and adhere to the highest safety standards. As new information becomes available, these protocols should be reviewed and updated accordingly. The principles of proactive risk assessment, implementation of a robust hierarchy of controls, and thorough training form the cornerstone of a safe and successful research environment.
References
-
Acetamide - SAFETY DATA SHEET - PENTA. (2023-03-30). Retrieved from [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). Australian Government Department of Health. Retrieved from [Link]
-
BROMINE SAFETY HANDBOOK. ICL Industrial Products. Retrieved from [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025-12-22). Pharmaffiliates. Retrieved from [Link]
-
Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. Retrieved from [Link]
-
Standard Operating Procedure for Bromine. University of Washington. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]
-
Standard Operating Procedure: Bromine. Retrieved from [Link]
-
PYRIDINE Safety Data Sheet. (Version No:3). Sdfine. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
- 8. dollycorporation.com [dollycorporation.com]
- 9. echemi.com [echemi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. combi-blocks.com [combi-blocks.com]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to the Synthesis of Bromopyridine Acetamide Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal synthetic methodologies for constructing bromopyridine acetamide compounds. As a senior application scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying chemical logic, enabling researchers to make informed decisions in their synthetic design, troubleshoot effectively, and innovate upon existing methods. The protocols and strategies discussed herein are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.
The Strategic Importance of Bromopyridine Acetamides
The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in a vast array of pharmaceuticals.[1] The introduction of a bromine atom onto this ring serves as a critical synthetic handle and a modulator of physicochemical properties. Bromine's electronegativity and size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the acetamide functional group is a prolific hydrogen bond donor and acceptor, facilitating crucial interactions with protein active sites. The combination of these two moieties in bromopyridine acetamides creates a class of compounds with significant potential as lead structures in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]
Core Synthetic Strategies
The synthesis of bromopyridine acetamides can be approached from several angles, primarily dictated by the desired substitution pattern and the availability of starting materials. We will explore the most robust and versatile of these methods.
Strategy 1: Direct Acylation of Aminobromopyridines
This is the most classical and straightforward approach, involving the formation of an amide bond between an aminobromopyridine and an acylating agent, typically an acyl chloride or anhydride.
2.1.1 Mechanistic Rationale: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the exocyclic amine of the aminobromopyridine on the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (e.g., chloride) yields the target acetamide. The pyridine nitrogen is generally less nucleophilic than the amino group, especially in the presence of an acid scavenger, ensuring regioselectivity.
2.1.2 Key Experimental Parameters and Troubleshooting
The success of this reaction hinges on careful control of stoichiometry and conditions.
-
Acylating Agent: Acetyl chloride is highly reactive and effective but sensitive to moisture, which can hydrolyze it to acetic acid, consuming the reagent and complicating purification.[4]
-
Stoichiometry: An excess of the acylating agent can lead to the formation of a diacetylated byproduct, where the newly formed amide nitrogen is also acylated. This is particularly prevalent with prolonged reaction times.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent this over-reaction.[4]
-
Acid Scavenger: A base (e.g., pyridine, triethylamine) is often added to neutralize the HCl generated when using acetyl chloride, preventing protonation of the starting amine.
-
Purity of Starting Material: The presence of isomers in the starting aminobromopyridine will lead to a mixture of isomeric acetamide products that can be challenging to separate.[4]
dot
Caption: Workflow for Direct Acylation.
Table 1: Troubleshooting Direct Acylation [4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of acetyl chloride.3. Product loss during workup. | 1. Extend reaction time, monitoring by TLC.2. Use anhydrous solvents and dry glassware.3. Optimize extraction and crystallization procedures. |
| Oily/Gummy Product | Presence of acidic impurities (acetic acid) or unreacted starting materials. | 1. Wash crude product with saturated sodium bicarbonate solution.2. Recrystallize from a suitable solvent system. |
| Second Spot on TLC (Higher Rf) | Likely the diacetylated byproduct. | 1. Use stoichiometric amounts of acetyl chloride.2. Purify via column chromatography. |
2.1.3 Detailed Protocol: Synthesis of N-(4-Bromopyridin-2-yl)acetamide [4]
-
Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-4-bromopyridine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add acetyl chloride (1.0-1.1 eq) dropwise to the stirred solution. If required, a non-nucleophilic base like triethylamine (1.1 eq) can be added.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.
Strategy 2: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[2][5] This reaction is invaluable when direct acylation is not feasible or when constructing more complex analogues by coupling a bromopyridine with an existing acetamide-containing fragment.
2.2.1 Mechanistic Rationale: The Catalytic Cycle
The reaction is catalyzed by a palladium complex and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine.
-
Amine Coordination & Deprotonation: The amine (or amide) coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst to continue the cycle.[2][6]
dot
Caption: The Buchwald-Hartwig Catalytic Cycle.
2.2.2 Critical Components
The choice of ligand, base, and palladium precursor is critical for achieving high yields.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are typically required to facilitate both the oxidative addition and the final reductive elimination step.[7][8]
-
Base: A non-nucleophilic base is essential for the deprotonation step. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).[7]
-
Catalyst: Palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common precursors that are reduced in situ to the active Pd(0) species.
2.2.3 Detailed Protocol: General Buchwald-Hartwig Amination [2][8]
-
Preparation: To an oven-dried Schlenk tube, add the bromopyridine acetamide (1.0 eq), the amine to be coupled (1.2-1.5 eq), the base (e.g., Cs2CO3, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq), and the ligand (e.g., BINAP, 0.08 eq).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (N2 or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Strategy 3: Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[9] They offer significant advantages in terms of step economy and the rapid generation of molecular diversity.
2.3.1 The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[10][11] By using a bromopyridine-containing starting material for one of the four components, complex bromopyridine acetamides can be synthesized in a single step.
dot
Caption: Mechanistic pathway of the Ugi reaction.
2.3.2 Detailed Protocol: Representative Ugi Reaction
-
Imine Formation: In a round-bottom flask, dissolve the bromopyridine aldehyde (1.0 eq) and the primary amine (1.0 eq) in an appropriate solvent (e.g., methanol). Stir at room temperature for 1-2 hours.
-
Addition: Add the carboxylic acid (1.0 eq) to the mixture.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the flask. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
2.3.3 The Passerini Three-Component Reaction
The Passerini reaction is a related MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[12][13][14] This provides a different, yet equally valuable, scaffold.
dot
Caption: Mechanistic pathway of the Passerini reaction.
Purification and Characterization
Regardless of the synthetic route, rigorous purification and characterization are paramount.
-
Purification: A combination of aqueous workup to remove inorganic salts and acidic/basic impurities, followed by recrystallization or silica gel column chromatography, is standard practice.[4]
-
Characterization: The identity and purity of the final compound must be confirmed.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the mass spectrum, showing two peaks (M+ and M+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O stretch (typically ~1650-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
Summary and Future Outlook
The synthesis of bromopyridine acetamides is a well-established field with a diverse toolkit available to the modern chemist. The choice of synthetic strategy represents a trade-off between simplicity, efficiency, and the desired level of molecular complexity.
Table 2: Comparative Analysis of Synthetic Routes
| Strategy | Key Advantages | Key Limitations | Best Suited For |
| Direct Acylation | Simple, straightforward, uses readily available starting materials. | Limited to simple acetamides, potential for over-acylation. | Rapid synthesis of simple N-acetyl bromopyridines. |
| Buchwald-Hartwig | Highly versatile, broad substrate scope, excellent functional group tolerance.[2][5] | Requires expensive catalysts/ligands, sensitive to air/moisture. | Coupling complex fragments, late-stage functionalization. |
| Multicomponent Rxns | High step- and atom-economy, rapid generation of complex libraries. | Can require optimization, product structures are template-based. | Diversity-oriented synthesis and lead discovery. |
Future advancements will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of multicomponent reactions, and applying these methodologies to the late-stage functionalization of complex molecules in drug development pipelines.
References
- Benchchem. N-(4-Bromopyridin-2-yl)acetamide Synthesis - Technical Support Center.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 2015.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Scientific & Academic Publishing. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide.
- PubMed Central. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration.
- Benchchem. Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide - Application Notes and Protocols.
- PubMed Central. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Google Patents. Preparation method of amino pyridine bromide compound. CN101704781A.
- Alfa Chemistry. Passerini Reaction.
- National Institutes of Health. N-(5-Bromopyridin-2-yl)acetamide. PubMed Central.
- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- ACS Publications. Ligand-Controlled Regiodivergent Catalytic Amidation of Unactivated Secondary Alkyl Bromides. ACS Catalysis. 2021.
- ResearchGate. Advances of Ugi reaction in natural product synthesis.
- PubMed. Facile one-pot synthesis of N-difluoromethyl-2-pyridone derivatives. 2006.
- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. 2007.
- Organic Syntheses. 2-bromopyridine.
- Benchchem. N-(4-Bromopyridin-2-yl)acetamide: A Review of Current Research and Future Potential.
- ChemicalBook. 3-AMINO-5-BROMOPYRIDINE-2-CARBOXAMIDE | 669066-89-1.
- ResearchGate. the synthetic strategy of new pyridine clubbed acetamides via n-alkylation/c–n coupling reaction, sulfonamide drug and their biological approach.
- Organic Chemistry Portal. Ugi Reaction.
- PubMed Central. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. 2022.
- Organic Chemistry Portal. Amide synthesis by aminocarbonylation.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. 2014.
- PubMed Central. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- sioc-journal.cn. Facile Synthesis of 2-(Pyridin-3-yl)-2-benzoyloxy Acetamides via Passerini Reaction and Evaluation of Their Biological Activity.
- PubMed Central. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration.
- Semanticscholar.org. A practical Buchwald-Hartwig amination of 2-bromopyridines with ...
- Google Patents. Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide.
- CLEARSYNTH. N-(5-bromopyridin-2-yl)acetamide-d3.
- PubMed. The use of the Ugi four-component condensation.
- Organic Chemistry Portal. Passerini Reaction.
- Organic Chemistry Portal. Pyridine synthesis.
- Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. 2023.
- John Hartwig. Catalysis with platinum-group alkylamido complexes, the active palladium amide in catalytic aryl halide aminations as deduced from kinetic data and independent generation. Organometallics. 1996.
- Wikipedia. Passerini reaction.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2023.
- ResearchGate. SciFinder® Page 1.
- Ambeed.com. Arndt-Eistert Homologation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Catalysis with platinum-group alkylamido complexes, the active palladium amide in catalytic aryl halide aminations as deduced from kinetic data and independent generation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Passerini Reaction [organic-chemistry.org]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide and Its Related Chemical Structures for Drug Discovery Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its nitrogen atom's ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications make it a privileged structure in drug design. When combined with an acetamide functionality, the resulting pyridinyl-acetamide motif offers a versatile platform for developing novel therapeutics. This guide focuses on a specific, yet highly promising, member of this family: 2-(5-Bromopyridin-2-yl)acetamide . The presence of a bromine atom at the 5-position of the pyridine ring provides a key handle for further synthetic diversification, for instance, through cross-coupling reactions, while also influencing the molecule's electronic properties and metabolic stability. This document, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, characterization, and potential applications of this core structure and its derivatives, drawing upon established chemical principles and analogous structures to illuminate its therapeutic potential.
Synthesis of the Core Moiety: 2-(5-Bromopyridin-2-yl)acetamide
The most direct and logical synthetic route to 2-(5-Bromopyridin-2-yl)acetamide is the amidation of its corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid. This precursor is readily available from commercial suppliers, making this approach efficient for laboratory-scale synthesis. The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods, most commonly involving the activation of the carboxylic acid followed by reaction with an ammonia source.
Recommended Synthetic Protocol: Amidation using a Coupling Agent
This protocol employs a modern coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the amide bond formation under mild conditions with high yields.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(5-bromopyridin-2-yl)acetic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 0.1 M), add a tertiary amine base, for example, Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Activation: Add the coupling agent, HATU (1.2 eq.), to the solution and stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amidation: Introduce a source of ammonia. A solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol, 2.0 eq.) is slowly added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-Bromopyridin-2-yl)acetamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated carboxylic acid intermediate is susceptible to hydrolysis, which would lead to the regeneration of the starting material and a lower yield.
-
Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Coupling Agent: HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable), leading to cleaner products and higher yields compared to older methods like carbodiimides alone.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(5-Bromopyridin-2-yl)acetamide.
Physicochemical and Spectroscopic Characterization
2-(5-Bromopyridin-2-yl)acetamide is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [2] |
| Molecular Weight | 215.05 g/mol | [2] |
| CAS Number | 1335055-45-2 | [2] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring (3H, complex multiplet, ~7.5-8.5 ppm), a singlet for the methylene protons (2H, ~3.8 ppm), and two broad singlets for the amide protons (2H, exchangeable with D₂O, ~7.0 and 7.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~172 ppm), pyridine ring carbons (~120-160 ppm), and the methylene carbon (~45 ppm). |
| IR (KBr) | N-H stretching of the primary amide (~3350 and 3180 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 215/217 (characteristic isotopic pattern for bromine). |
Key Related Chemical Structures and Derivatives
The 2-(5-Bromopyridin-2-yl)acetamide core is a versatile building block for creating a library of derivatives, primarily through substitution on the amide nitrogen.
N-Substituted Derivatives
The synthesis of N-substituted analogs follows a similar amidation protocol as described for the parent compound, with the ammonia source being replaced by a primary or secondary amine.
General Protocol for N-Substituted Derivatives:
-
Activate 2-(5-bromopyridin-2-yl)acetic acid with a coupling agent (e.g., HATU, TBTU) and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify by column chromatography.
A number of such derivatives have been synthesized, highlighting the utility of this scaffold.[5][6]
| Derivative Name | Amine Reagent | Molecular Formula | Molecular Weight |
| 2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide | Oxetan-3-amine | C₁₀H₁₁BrN₂O₂ | 271.11 |
| 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide | Tetrahydrofuran-3-amine | C₁₁H₁₃BrN₂O₂ | 285.14 |
Synthetic Diversification via the Bromo-Handle
The bromine atom on the pyridine ring is a key functional group for further structural diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space that can be explored.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for 2-(5-Bromopyridin-2-yl)acetamide is limited in the public literature, the broader classes of bromopyridine and acetamide derivatives have demonstrated a wide range of pharmacological activities.
Potential as Anticancer Agents
Pyridine-containing compounds are well-represented among approved anticancer drugs.[1] The acetamide moiety is also present in many biologically active molecules. Studies on various acetamide derivatives have shown significant antiproliferative activity against several cancer cell lines.[7][8] For instance, some 2-(substituted phenoxy) acetamide derivatives have shown promising anticancer and anti-inflammatory properties.[8]
Potential as Antimicrobial Agents
The pyridinyl-acetamide scaffold is also a promising starting point for the development of new antimicrobial agents. Various derivatives of N-(Pyridin-2-yl) acetamide have been synthesized and shown to possess significant antifungal activity, in some cases exceeding that of the reference drug fluconazole.[9] Additionally, other pyridine derivatives have been investigated for their antibacterial properties.[10]
Inhibition of the Wnt Signaling Pathway
A particularly interesting potential application for this class of compounds is the inhibition of the Wnt signaling pathway. The Wnt pathway is a critical cell signaling pathway that, when dysregulated, is implicated in the development of various cancers. A patent has described N-pyridinyl acetamide derivatives as inhibitors of porcupine, a key enzyme in the Wnt pathway.[11] This suggests that the 2-(5-Bromopyridin-2-yl)acetamide scaffold could be a valuable starting point for the design of novel Wnt pathway inhibitors.
Caption: Simplified Wnt signaling pathway.
Conclusion and Future Perspectives
2-(5-Bromopyridin-2-yl)acetamide represents a valuable and versatile chemical scaffold for drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the potential for extensive diversification at both the amide nitrogen and the brominated pyridine ring, makes it an attractive starting point for medicinal chemistry campaigns. While direct biological data on the parent compound is sparse, the well-documented activities of related bromopyridine and acetamide derivatives strongly suggest its potential in oncology and infectious diseases. The possible role of such structures as Wnt signaling inhibitors is a particularly exciting avenue for future investigation. Further research should focus on the synthesis and biological evaluation of a diverse library of 2-(5-Bromopyridin-2-yl)acetamide derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further development.
References
-
Roaiah, H. M., Ahmed, K. M., Fawzy, N. M., Wietrzyk, J., Pawlik, A., Ali, M. M., & Soliman, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 112-120. [Link]
-
Fun, H.-K., Ooi, C. W., Quah, C. K., & TSH, A. M. I. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide. Retrieved January 26, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Khanum, S. A. (2021). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-9. [Link]
- Google Patents. (2001). Preparation of 2-(3-Pyrrolin-1-yl)-5-bromopyridine. US20030166620A1.
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]
- Google Patents. (2020). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. CN110746345B.
-
Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-85. [Link]
-
Ulutaş, A., TANIŞ, E., & ÖZDEMİR, M. (2023). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]
-
NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 26, 2026, from [Link]
-
Al-Masoudi, N. A., & Rassool, S. N. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
- Google Patents. (2015). 2-bromopyridine synthesis method. CN104402805A.
- Google Patents. (1938). Process for the manufacture of acetamide. US2106697A.
- Google Patents. (2016).
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Wang, Y., ... & Ma, S. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911664. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide | C11H13BrN2O2 | CID 177838443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide | C10H11BrN2O2 | CID 177838440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 2-(5-Bromopyridin-2-yl)acetamide: An Essential Building Block for Drug Discovery
Introduction
2-(5-Bromopyridin-2-yl)acetamide is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a bromo-substituted pyridine ring linked to an acetamide functional group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the multi-step synthesis of 2-(5-Bromopyridin-2-yl)acetamide, offering insights into the causality behind experimental choices and ensuring a reliable and reproducible process.
This guide is structured to provide a comprehensive understanding of the synthetic pathway, from the readily available starting material, 2,5-dibromopyridine, to the final target molecule. Each step is meticulously detailed, including reagent specifications, reaction conditions, and purification techniques. Furthermore, this document includes expected analytical data for the characterization of the final product and a troubleshooting guide to address potential challenges.
Overall Synthetic Strategy
The synthesis of 2-(5-Bromopyridin-2-yl)acetamide is accomplished through a robust three-step sequence, commencing with 2,5-dibromopyridine. The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 2-(5-Bromopyridin-2-yl)acetamide.
Part 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
The initial step involves a nucleophilic aromatic substitution reaction on 2,5-dibromopyridine using the sodium salt of diethyl malonate, followed by in-situ hydrolysis and decarboxylation to yield the corresponding acetate ester. This approach is a variation of the classical malonic ester synthesis, adapted for a heterocyclic substrate.[1][2][3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromopyridine | ≥98% | Commercially Available |
| Diethyl malonate | ≥99% | Commercially Available |
| Sodium ethoxide (NaOEt) | ≥95% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | Absolute | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | Laboratory Prepared |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene (100 mL).
-
Formation of the Nucleophile: Stir the suspension and add diethyl malonate (1.2 equivalents) dropwise at room temperature. The mixture will become a clear solution as the sodium salt of diethyl malonate forms.
-
Nucleophilic Aromatic Substitution: To this solution, add 2,5-dibromopyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, ethyl 2-(5-bromopyridin-2-yl)acetate, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part 2: Hydrolysis of Ethyl 2-(5-bromopyridin-2-yl)acetate
The second step is the saponification of the ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.[4][5]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(5-bromopyridin-2-yl)acetate | As prepared in Part 1 | - |
| Potassium carbonate (K2CO3) | ≥99% | Commercially Available |
| Methanol (MeOH) | Reagent Grade | Commercially Available |
| Water (H2O) | Deionized | - |
| Hydrochloric acid (HCl) | 2M aqueous solution | Laboratory Prepared |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer | - | Standard laboratory equipment |
| pH paper or pH meter | - | Standard laboratory equipment |
| Buchner funnel and flask | - | Standard laboratory equipment |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 equivalent) in a mixture of methanol (50 mL) and water (50 mL).
-
Hydrolysis: Add potassium carbonate (3.0 equivalents) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of 2-(5-bromopyridin-2-yl)acetic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.
Part 3: Amidation of 2-(5-Bromopyridin-2-yl)acetic acid
The final step is the conversion of the carboxylic acid to the primary amide using a peptide coupling agent. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a reliable method that proceeds through a highly reactive HOBt ester intermediate, minimizing side reactions.[6][7][8][9]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-(5-Bromopyridin-2-yl)acetic acid | As prepared in Part 2 | - |
| Ammonium chloride (NH4Cl) | ≥99.5% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer | - | Standard laboratory equipment |
| Syringes | - | Standard laboratory equipment |
Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(5-bromopyridin-2-yl)acetic acid (1.0 equivalent), ammonium chloride (1.5 equivalents), and anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes. A precipitate of the product will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure 2-(5-Bromopyridin-2-yl)acetamide.
Characterization of 2-(5-Bromopyridin-2-yl)acetamide
The identity and purity of the synthesized 2-(5-Bromopyridin-2-yl)acetamide should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.65 (d, J=2.4 Hz, 1H, Py-H), 8.05 (dd, J=8.4, 2.4 Hz, 1H, Py-H), 7.55 (s, 1H, NH), 7.40 (d, J=8.4 Hz, 1H, Py-H), 7.05 (s, 1H, NH), 3.60 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 172.0 (C=O), 158.0 (C-Br), 150.0 (C-N), 141.0 (C-H), 122.0 (C-H), 120.0 (C-H), 43.0 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ν: 3350-3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1580, 1460 (C=C, C=N stretch) |
| Mass Spec. (ESI+) | m/z: 214.9/216.9 [M+H]⁺ (Isotopic pattern for Br) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use freshly prepared or high-quality sodium ethoxide. Consider using a stronger base like sodium hydride if the reaction is sluggish. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of potassium carbonate or extend the reaction time. Gentle heating can also be applied. |
| Low yield in Step 3 | Inactive coupling reagents. | Use fresh EDC and anhydrous HOBt. Ensure the reaction is carried out under an inert atmosphere. |
| Product is an oily solid | Presence of residual DMF or other impurities. | Triturate the crude product with diethyl ether or recrystallize from a suitable solvent system. |
Conclusion
This application note provides a detailed and reliable three-step synthesis protocol for 2-(5-Bromopyridin-2-yl)acetamide, a valuable building block for drug discovery and development. By following the outlined procedures and considering the expert insights provided, researchers can confidently synthesize this key intermediate in high yield and purity. The established methods for purification and characterization will further ensure the quality of the final product for subsequent applications in the synthesis of novel chemical entities.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.se]
The Strategic Application of 2-(5-Bromopyridin-2-yl)acetamide in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS). By focusing on smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior physicochemical properties. This guide provides a detailed framework for the utilization of 2-(5-Bromopyridin-2-yl)acetamide, a versatile and strategically designed fragment, within a robust FBDD workflow. We will delve into the rationale behind its selection, detailed protocols for screening and validation, and a roadmap for its evolution into a potent lead candidate.
The Fragment: 2-(5-Bromopyridin-2-yl)acetamide - A Privileged Scaffold
The selection of fragments is a critical determinant of success in any FBDD campaign. 2-(5-Bromopyridin-2-yl)acetamide has been chosen as an exemplary fragment due to its embodiment of key principles of fragment design, often referred to as the "Rule of Three".[1] Its physicochemical properties make it an ideal starting point for exploring protein binding pockets.
The structure incorporates a 2-acetamidopyridine moiety, a common motif in medicinal chemistry known for its ability to form key hydrogen bond interactions.[2] The bromine atom serves as a valuable synthetic handle, providing a well-defined vector for future chemical elaboration through established cross-coupling methodologies. This "poised" nature of the fragment is a deliberate design feature that facilitates rapid follow-up chemistry, a cornerstone of efficient FBDD.[3]
Table 1: Physicochemical Properties of 2-(5-Bromopyridin-2-yl)acetamide
| Property | Value | Source |
| Molecular Weight | 215.05 g/mol | ECHEMI[4] |
| Formula | C₇H₇BrN₂O | PubChem |
| XLogP3 | 0.4 | ECHEMI[4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bond Count | 2 | ECHEMI[4] |
| Topological Polar Surface Area | 56 Ų | ECHEMI[4] |
The FBDD Workflow: A Phased Approach to Hit Identification and Validation
A successful FBDD campaign is characterized by a multi-stage process that progressively refines a large pool of initial fragment hits into a small number of well-validated, developable leads. The workflow is designed to be both sensitive enough to detect the weak binding affinities typical of fragments (often in the high µM to mM range) and rigorous enough to eliminate false positives.[1]
Below is a graphical representation of a typical FBDD cascade, which will be detailed in the subsequent sections.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Application Protocols
Phase 1: Primary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[1] It provides real-time kinetic data, allowing for the rapid screening of fragment libraries and the identification of initial hits.
Protocol: High-Throughput SPR Screen
-
Protein Immobilization:
-
Covalently immobilize the target protein onto a sensor chip (e.g., CM5 series) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.
-
Include a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of 2-(5-Bromopyridin-2-yl)acetamide in 100% DMSO.
-
Create a working solution by diluting the stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and kept low (typically <5%) to avoid deleterious effects on the protein.
-
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
A positive "hit" is identified by a significant increase in the response units (RU) in the target flow cell compared to the reference cell.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Hits are typically defined as fragments that elicit a response significantly above the background noise.
-
Phase 2: Hit Validation with an Orthogonal Technique - Differential Scanning Fluorimetry (DSF)
Rationale: It is crucial to validate hits from the primary screen using an orthogonal method to eliminate technique-specific artifacts. DSF, or Thermal Shift Assay, is an excellent secondary screen as it measures the effect of a ligand on the thermal stability of the target protein. A binding event that stabilizes the protein will result in an increase in its melting temperature (Tm).
Protocol: Thermal Shift Assay for Hit Confirmation
-
Reaction Setup (per well of a 96- or 384-well PCR plate):
-
Add the target protein to a final concentration of 2-5 µM in an appropriate buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
Add 2-(5-Bromopyridin-2-yl)acetamide to the desired final concentration (e.g., 200 µM). Include a "protein + dye + buffer" control (no fragment).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
-
A validated hit is a fragment that induces a significant positive shift in the Tm (ΔTm) compared to the control. A ΔTm of ≥ 2 °C is generally considered a robust hit.
-
Caption: Decision-making flowchart for hit validation using an orthogonal assay.
Phase 3 & 4: From Validated Hit to Lead Compound
Once 2-(5-Bromopyridin-2-yl)acetamide is confirmed as a binder, the next critical steps involve elucidating its binding mode and using this information to guide chemical optimization.
Structural Elucidation: X-ray crystallography is the gold standard in FBDD for visualizing the precise interactions between the fragment and the target protein.[5] Soaking the fragment into pre-formed crystals of the target protein can reveal the atomic details of the binding event, including key hydrogen bonds and hydrophobic interactions. This structural information is invaluable for the subsequent hit-to-lead phase.
Structure-Based Design and Fragment Evolution: With a co-crystal structure in hand, medicinal chemists can employ several strategies to evolve the initial fragment into a more potent lead compound. The bromine atom on the pyridine ring of our exemplary fragment is an ideal anchor point for these efforts.
-
Fragment Growing: This strategy involves adding chemical functionality to an unoccupied pocket adjacent to the bound fragment. For 2-(5-Bromopyridin-2-yl)acetamide, the bromine atom can be replaced using Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new groups that can pick up additional interactions and increase affinity.[3]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together. This can lead to a dramatic increase in potency due to additive binding energies and a favorable entropic contribution.[6]
Caption: Conceptual pathways for evolving a fragment hit into a lead compound.
Conclusion
2-(5-Bromopyridin-2-yl)acetamide represents an archetypal fragment, well-suited for FBDD campaigns due to its favorable physicochemical properties and synthetic tractability. The protocols outlined in this guide provide a robust and experimentally validated pathway from initial high-throughput screening to the generation of chemically tractable, validated hits. The integration of sensitive biophysical techniques like SPR and DSF, coupled with the power of structure-based design, provides a clear and efficient roadmap for leveraging such fragments to discover novel and potent therapeutics. The success of any FBDD project hinges on the careful execution of these interconnected stages, ultimately transforming weakly binding fragments into high-quality lead molecules.
References
-
Fragment-Based Drug Discovery - 2023 Archive. (n.d.). Retrieved January 27, 2026, from [Link]
-
Fragment-based drug discovery (FBDD) & access to drug research. (2024, January 27). YouTube. Retrieved January 27, 2026, from [Link]
-
2-(5-Bromopyridin-2-yl)-N-butylacetamide. (2026, January 18). PubChem. Retrieved January 27, 2026, from [Link]
-
2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide. (2026, January 18). PubChem. Retrieved January 27, 2026, from [Link]
-
2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. (2026, January 24). PubChem. Retrieved January 27, 2026, from [Link]
-
Fragment-based drug discovery campaigns guided by native mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Fragment-based drug discovery campaigns guided by native mass spectrometry. (2024, May 22). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved January 27, 2026, from [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. Retrieved January 27, 2026, from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021, December 20). Vrije Universiteit Amsterdam. Retrieved January 27, 2026, from [Link]
-
2-(5-Bromopyridin-2-yl)-N,N-diethylacetamide. (2026, January 18). PubChem. Retrieved January 27, 2026, from [Link]
-
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved January 27, 2026, from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021, December 20). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). MDPI. Retrieved January 27, 2026, from [Link]
-
2-(5-Bromopyridin-2-yl)-N-propylacetamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 4. echemi.com [echemi.com]
- 5. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(5-Bromopyridin-2-yl)acetamide in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the pyridine ring stands as a privileged scaffold, a structural motif frequently incorporated into the architecture of a vast array of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of molecules targeting a wide range of biological targets. Within this important class of heterocycles, 2-(5-Bromopyridin-2-yl)acetamide has emerged as a particularly valuable and versatile intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for the strategic introduction of molecular complexity via cross-coupling reactions, while the acetamide side chain at the 2-position offers a site for further functionalization or can itself be a key pharmacophoric element. This guide provides an in-depth exploration of the synthetic utility of 2-(5-Bromopyridin-2-yl)acetamide, with a focus on its application in the synthesis of the topical therapeutic, Tirbanibulin.
Core Application: Synthesis of Tirbanibulin
Tirbanibulin is a novel microtubule inhibitor approved for the topical treatment of actinic keratosis. The synthesis of this active pharmaceutical ingredient (API) provides an excellent case study to illustrate the utility of 2-(5-Bromopyridin-2-yl)acetamide and its derivatives. The overall synthetic strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure of the final drug molecule.
Overall Synthetic Workflow
The synthesis of Tirbanibulin from a common starting material can be envisioned as a multi-step process, with the formation and functionalization of the 2-(5-Bromopyridin-2-yl)acetamide core being central to the entire sequence.
Caption: Synthetic workflow for Tirbanibulin.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Tirbanibulin, starting from the preparation of the key intermediate, 2-(5-Bromopyridin-2-yl)acetamide.
Part 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetamide
The synthesis of the title intermediate can be efficiently achieved from the commercially available 2-bromo-5-methylpyridine in a two-step sequence involving radical bromination followed by cyanation and subsequent controlled hydrolysis of the resulting nitrile.
Step 1a: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile
This reaction proceeds via a free-radical bromination of the methyl group, followed by a nucleophilic substitution with cyanide.
-
Materials:
-
2-Bromo-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-(bromomethyl)pyridine.
-
Dissolve the crude product in DMSO and add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(5-Bromopyridin-2-yl)acetonitrile.
-
Step 1b: Controlled Hydrolysis to 2-(5-Bromopyridin-2-yl)acetamide
The controlled hydrolysis of the nitrile to the primary amide can be achieved under basic conditions.
-
Materials:
-
2-(5-Bromopyridin-2-yl)acetonitrile
-
Ethanol
-
30% Hydrogen peroxide
-
6 M Sodium hydroxide
-
-
Protocol:
-
Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3.0 eq) followed by 6 M sodium hydroxide (1.5 eq), maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(5-Bromopyridin-2-yl)acetamide.
-
Part 2: N-Benzylation of 2-(5-Bromopyridin-2-yl)acetamide
The introduction of the benzyl group onto the amide nitrogen is a crucial step in the synthesis of the Tirbanibulin precursor.
-
Materials:
-
2-(5-Bromopyridin-2-yl)acetamide
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 2-(5-Bromopyridin-2-yl)acetamide (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Benzyl-2-(5-bromopyridin-2-yl)acetamide.
-
Part 3: Suzuki-Miyaura Cross-Coupling to Tirbanibulin
The final and key step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
N-Benzyl-2-(5-bromopyridin-2-yl)acetamide
-
4-(2-Morpholinoethoxy)phenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a Schlenk flask, combine N-Benzyl-2-(5-bromopyridin-2-yl)acetamide (1.0 eq), 4-(2-morpholinoethoxy)phenylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Tirbanibulin as a white to off-white solid.[1]
-
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1a: Bromination & Cyanation | 2-Bromo-5-methylpyridine | 2-(5-Bromopyridin-2-yl)acetonitrile | 65-75 | >95 |
| 1b: Hydrolysis | 2-(5-Bromopyridin-2-yl)acetonitrile | 2-(5-Bromopyridin-2-yl)acetamide | 80-90 | >98 |
| 2: N-Benzylation | 2-(5-Bromopyridin-2-yl)acetamide | N-Benzyl-2-(5-bromopyridin-2-yl)acetamide | 70-85 | >97 |
| 3: Suzuki Coupling | N-Benzyl-2-(5-bromopyridin-2-yl)acetamide | Tirbanibulin | 75-90 | >99 |
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-benzyl-2-(5-bromopyridin-2-yl)acetamide to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid derivative, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of Tirbanibulin and regenerating the active Pd(0) catalyst.
Conclusion and Future Perspectives
2-(5-Bromopyridin-2-yl)acetamide and its derivatives are undeniably valuable intermediates in the synthesis of complex pharmaceutical agents. The synthesis of Tirbanibulin serves as a compelling example of how the strategic placement of reactive functional groups on the pyridine scaffold can be leveraged to construct intricate molecular architectures. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and execute efficient and robust synthetic routes to novel therapeutics. As the demand for new and more effective drugs continues to grow, the importance of versatile building blocks like 2-(5-Bromopyridin-2-yl)acetamide is certain to increase, paving the way for future innovations in medicinal chemistry.
References
- Park, J., Kang, M., Lim, A., Cho, K. J., Chae, C. H., & Koh, B. (2023). Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity. RSC Advances, 13(50), 35583-35591.
-
Food and Drug Administration. (2020). KLISYRI (tirbanibulin) ointment, for topical use. Full Prescribing Information. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cheminform. (2010). Synthesis of Pyridine-Containing Derivatives of the Alkaloids Cytisine and d-Pseudoephedrine. Cheminform, 41(34).
-
PubChem. 2-(5-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]
- Google Patents. (1962). Hydrolysis of acetonitrile to acetamide. (U.S. Patent No. 3,040,095). Washington, DC: U.S.
-
ResearchGate. (2017). Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 897016-82-9, Tirbanibulin. Retrieved from [Link].
Sources
Application Notes and Protocols for the N-Acetylation of Bromopyridines
Introduction: Strategic N-Acetylation in Pharmaceutical and Agrochemical Synthesis
The N-acetylation of bromopyridines is a cornerstone transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of an acetyl group can significantly alter the physicochemical properties of the parent aminobromopyridine, influencing its solubility, stability, and pharmacokinetic profile. Moreover, the acetamide moiety can serve as a crucial building block for further molecular elaborations. Bromopyridines themselves are valuable synthons, with the bromine atom providing a handle for subsequent cross-coupling reactions. Therefore, a robust and well-understood protocol for their N-acetylation is of paramount importance for researchers in drug discovery and process development.
This guide provides a detailed experimental protocol for the N-acetylation of bromopyridines, delving into the mechanistic rationale behind the choice of reagents and conditions. It is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the reaction successfully but also to troubleshoot potential issues and adapt the protocol to a variety of substituted bromopyridine substrates.
Mechanistic Insights: The Role of Catalysis in Amine Acylation
The N-acetylation of an amine is fundamentally a nucleophilic acyl substitution reaction. While the reaction between an amine and an acylating agent like acetic anhydride or acetyl chloride can proceed without a catalyst, it is often slow, especially with electron-deficient amines such as aminobromopyridines. The electron-withdrawing nature of the bromine atom and the pyridine ring decreases the nucleophilicity of the amino group, necessitating the use of a catalyst to facilitate the reaction.
Two of the most common and effective catalysts for this transformation are pyridine and 4-(dimethylamino)pyridine (DMAP).
-
Pyridine: Pyridine serves a dual role in the acylation reaction. Firstly, it acts as a base to neutralize the acidic byproduct of the reaction (hydrochloric acid if using acetyl chloride, or acetic acid if using acetic anhydride), shifting the equilibrium towards the product.[1][2] Secondly, it can act as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate.[3] This intermediate is then more susceptible to nucleophilic attack by the aminobromopyridine.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst compared to pyridine.[4] The dimethylamino group at the 4-position significantly increases the electron density on the ring nitrogen, making it a much stronger nucleophile. DMAP rapidly reacts with the acylating agent to form a highly reactive N-acetyl-DMAP intermediate.[5] This intermediate is then readily attacked by the weakly nucleophilic aminobromopyridine to afford the desired N-acetylated product, regenerating the DMAP catalyst in the process. Due to its high catalytic activity, DMAP is often used in substoichiometric amounts.
The choice between pyridine and DMAP often depends on the reactivity of the specific aminobromopyridine substrate. For more reactive amines, pyridine as a solvent and base is often sufficient. For less reactive, electron-deficient amines, the use of a catalytic amount of DMAP is highly recommended to ensure efficient conversion.
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-acetylation of a generic aminobromopyridine.
Caption: A generalized workflow for the N-acetylation of aminobromopyridines.
Detailed Experimental Protocols
Two primary protocols are presented below, catering to different substrate reactivities and laboratory preferences.
Protocol 1: Pyridine-Mediated N-Acetylation of Aminobromopyridines
This protocol is suitable for aminobromopyridines with moderate reactivity and utilizes pyridine as both the solvent and the base.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Aminobromopyridine | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Acros Organics |
| Pyridine | Anhydrous, 99.8% | Alfa Aesar |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid | Laboratory Grade | VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Brine (Saturated NaCl solution) | Laboratory Grade | - |
| Anhydrous Sodium Sulfate | ACS Grade | - |
| TLC Plates | Silica Gel 60 F254 | Millipore |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aminobromopyridine (1.0 equiv.).
-
Dissolution: Add anhydrous pyridine (5-10 mL per mmol of aminobromopyridine) to dissolve the starting material.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.5 equiv.) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally with brine (1 x 15 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed N-Acetylation of Electron-Deficient Aminobromopyridines
This protocol is highly recommended for aminobromopyridines with reduced nucleophilicity due to strong electron-withdrawing groups.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Aminobromopyridine | ≥98% | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | Acros Organics |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99% | - |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | - |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Brine (Saturated NaCl solution) | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate | ACS Grade | - |
| TLC Plates | Silica Gel 60 F254 | Millipore |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aminobromopyridine (1.0 equiv.) and DMAP (0.05-0.1 equiv.) in anhydrous dichloromethane.[7]
-
Base Addition: Add triethylamine or pyridine (1.1-1.2 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.05-1.1 equiv.) dropwise to the stirred solution.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[8]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Expected Characterization of N-(Bromopyridin-yl)acetamide
The successful synthesis of N-acetylated bromopyridines can be confirmed by a suite of spectroscopic techniques. Below is a table of expected characterization data for a representative product, N-(4-bromopyridin-2-yl)acetamide.[8]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, a singlet for the amide N-H proton, and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the amide carbonyl carbon, and the acetyl methyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band). |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Self-Validation
A successful protocol is one that anticipates and addresses potential challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Deactivated starting amine. - Hydrolysis of the acylating agent. | - Extend the reaction time and monitor by TLC. - For electron-deficient amines, use the DMAP-catalyzed protocol. - Ensure all glassware is thoroughly dried and use anhydrous solvents.[8] |
| Presence of Diacetylated Byproduct | - Excess acylating agent used. - Prolonged reaction time at elevated temperatures. | - Use stoichiometric amounts of the acylating agent or a slight excess of the amine.[8] - Purify the crude product using column chromatography. |
| Product is an Oil or Gummy Solid | - Presence of acidic impurities (e.g., acetic acid). - Residual pyridine or DMAP. - Unreacted starting materials. | - Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.[8] - Ensure thorough washing with dilute acid during work-up to remove pyridine/DMAP. - Recrystallize the product from a suitable solvent system. |
| Broad or Multiple Peaks in NMR Spectrum | - Presence of multiple compounds (product and byproducts). | - Re-purify the sample using column chromatography or recrystallization.[8] |
Safety Precautions
-
Acetic Anhydride and Acetyl Chloride: Both are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Pyridine and Triethylamine: These are flammable liquids with strong, unpleasant odors. They should be handled in a fume hood.
-
Bromopyridines: These compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction, especially when using acetyl chloride, can be exothermic. Perform this step slowly and with cooling.
Conclusion
The N-acetylation of bromopyridines is a versatile and indispensable reaction in synthetic organic chemistry. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can reliably synthesize a wide range of N-acetylated bromopyridine derivatives. The protocols and troubleshooting guide provided herein are intended to serve as a comprehensive resource to facilitate the successful execution of this important transformation.
References
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]
-
Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (n.d.). Digital Commons@ETSU. Retrieved January 27, 2026, from [Link]
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 27, 2026, from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2017). Oriental Journal of Chemistry, 33(6), 3041-3048. [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols. Retrieved January 27, 2026, from [Link]
-
The acylation reaction of amines is carried out in presence of pyridine because... (2023, January 15). YouTube. Retrieved January 27, 2026, from [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (1981). Journal of the American Chemical Society, 103(1), 178-185. [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Mild and Useful Method for N-Acylation of Amines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Probing the Anti-Inflammatory Potential of Acetamide Derivatives: A Guide to In Vitro Assay Design and Execution
Introduction: The Therapeutic Promise of Acetamide Scaffolds
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic mainstay, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is fraught with adverse effects, necessitating the discovery of novel anti-inflammatory agents with improved safety profiles.[1][2] Acetamide derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties, often through mechanisms including the selective inhibition of COX-2.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust in vitro assays to characterize the anti-inflammatory activity of novel acetamide derivatives.
Pillar 1: The Cell-Based Approach — Modeling Inflammation in a Dish
Cell-based assays are indispensable for understanding a compound's effect in a biological context. The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation.[5][6] Macrophages are key players in the inflammatory cascade, and their activation by stimuli like bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Assay I: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. NO is a key signaling molecule and inflammatory mediator. Therefore, inhibiting NO production is a hallmark of potential anti-inflammatory agents. We measure NO indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[5][6][7]
Experimental Workflow: NO Inhibition Assay
Caption: LPS stimulation of TLR4 activates the NF-κB pathway.
Detailed Protocol: Fluorometric COX-2 Inhibition Assay
-
Reagent Preparation: Use a commercially available COX-2 Inhibitor Screening Kit. [8][9][10]Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Human Recombinant COX-2 enzyme, Arachidonic Acid) according to the kit's manual.
-
Compound and Control Preparation:
-
Dilute the acetamide derivatives to various concentrations in Assay Buffer.
-
Prepare a "Background Control" (Assay Buffer only).
-
Prepare a "Positive Control" (COX-2 enzyme without inhibitor).
-
Prepare an "Inhibitor Control" using a known selective COX-2 inhibitor provided in the kit (e.g., Celecoxib). [8]3. Assay Procedure (in a 96-well opaque plate):
-
Add the test compounds, controls, and buffer to the respective wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mix containing the COX Probe, COX Cofactor, and Arachidonic Acid.
-
Start the reaction by adding the reaction mix to all wells.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at room temperature.
-
Analysis:
-
Calculate the slope of the kinetic curve for each well.
-
The COX-2 activity is proportional to the slope.
-
Calculate the percentage inhibition for each concentration of the acetamide derivative: % Inhibition = [(Slope of Positive Control - Slope of Sample) / Slope of Positive Control] x 100.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the potency of different acetamide derivatives.
Table 1: Anti-Inflammatory Activity of Acetamide Derivatives
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Derivative A | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.9 ± 2.3 | 0.8 ± 0.1 |
| Derivative B | 45.7 ± 5.1 | 52.1 ± 6.4 | > 100 | 25.4 ± 3.7 |
| Derivative C | 8.9 ± 0.9 | 7.2 ± 0.6 | 10.4 ± 1.5 | 0.5 ± 0.08 |
| Celecoxib (Control) | 10.5 ± 1.2 | 8.1 ± 0.9 | 11.2 ± 1.4 | 0.4 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: In this example dataset, Derivative C shows the most potent anti-inflammatory activity across all assays, with an efficacy comparable to the control drug, Celecoxib. Its low IC₅₀ value in the COX-2 specific assay suggests it is a potent and likely selective inhibitor of this enzyme. Derivative A shows moderate activity, while Derivative B is significantly less potent. This structured data allows for clear lead candidate selection for further preclinical development.
References
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- In vitro Anti-Inflammatory Activities and Phytochemical Fingerprints of Fractions of Detarium microcarpum Stem Bark. Sciety.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH.
- In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcer
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
- Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB p
- Transcriptional profiling of the LPS induced NF-κB response in macrophages. PMC.
- RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
- COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- Measurement of IL-6, IL-8 and TNF-α proteins. Bio-protocol.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- NCL Method ITA-7 Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP.
- ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in...
- Synthesis and analgesic activity of some acetamide deriv
- COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547). Abcam.
- Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages. PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling P
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Thermo Fisher Scientific.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research.
Sources
- 1. In vitro Anti-Inflammatory Activities and Phytochemical Fingerprints of Fractions of Detarium microcarpum Stem Bark | Sciety [sciety.org]
- 2. tandfonline.com [tandfonline.com]
- 3. archivepp.com [archivepp.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Strategic Development of 2-Acetamidopyridine Anticonvulsants
Introduction: The Pharmacophore Rationale
The development of anticonvulsant agents often relies on scaffolds that can modulate voltage-gated ion channels (Na
Unlike simple aromatic amides, the pyridine ring nitrogen provides a specific acceptor site, while the acetamido (–NH–CO–) linker offers flexibility and a hydrogen bond donor. This structural arrangement mimics the pharmacophoric features of established antiepileptics like lacosamide and retigabine , facilitating interaction with the inactivated state of voltage-gated sodium channels (VGSCs).
Pharmacophore Visualization
The following diagram illustrates the structural logic guiding the synthesis and screening workflow.
Figure 1: Pharmacophore dissection of the 2-acetamidopyridine scaffold highlighting key interaction points for anticonvulsant activity.
Synthetic Protocol: Acylation of 2-Aminopyridines
To generate a library of 2-acetamidopyridine derivatives, a robust acylation protocol is required. The following method ensures high yield and purity, minimizing the formation of di-acylated byproducts.
Materials
-
Substrate: Substituted 2-aminopyridine (1.0 eq)
-
Reagent: Acyl chloride (1.1 eq) OR Carboxylic acid (1.0 eq) with EDC/HOBt
-
Base: Triethylamine (Et
N) or Pyridine -
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure (Acyl Chloride Method)
-
Preparation: Dissolve the substituted 2-aminopyridine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Et
N (12 mmol) and cool the mixture to 0°C using an ice bath. -
Acylation: Add the appropriate acyl chloride (11 mmol) dropwise over 15 minutes.
-
Note: Slow addition prevents exotherms that can lead to bis-acylation at the ring nitrogen.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Quench with saturated NaHCO
. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
In Vivo Pharmacology: Screening Protocols
Drug candidates must be screened for efficacy against different seizure types. We utilize the Maximal Electroshock Seizure (MES) test for generalized tonic-clonic seizures (Na
Protocol A: Maximal Electroshock Seizure (MES) Test
This test identifies compounds that prevent seizure spread.[1]
-
Animals: Male CF-1 or C57BL/6 mice (18–25 g).
-
Pre-treatment: Administer test compound (i.p. or p.o.) 30 minutes prior to testing.
Step-by-Step Procedure:
-
Preparation: Apply a drop of 0.5% tetracaine hydrochloride and 0.9% saline to the eyes of the mouse to ensure conductivity and local anesthesia.[1]
-
Stimulation: Apply corneal electrodes to the eyes.[1][2] Deliver an electrical stimulus:
-
Observation: Immediately observe the animal for Tonic Hindlimb Extension (THE) .
-
Positive Control (Seizure): Rigid extension of hindlimbs to 180° angle with the body.
-
Protection (Efficacy): Absence of THE (animal may show clonic activity but no rigid extension).
-
-
Endpoint: Record protection as Pass/Fail for each animal.
Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test
This test identifies compounds that elevate seizure threshold.
-
Reagent: Pentylenetetrazole (PTZ) dissolved in saline.
-
Dose: CD
(Convulsive Dose for 97% of animals), typically 85 mg/kg for mice.
Step-by-Step Procedure:
-
Dosing: Administer the test compound. Wait for the Time of Peak Effect (TPE), typically 30–60 mins.
-
Induction: Inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin at the back of the neck.
-
Isolation: Place the mouse immediately into a clear observation cage.
-
Observation Window: Observe continuously for 30 minutes .
-
Endpoint:
-
Failure: Episode of clonic spasms persisting for >3–5 seconds.[5]
-
Protection: Absence of clonic spasms during the 30-minute window.
-
Neurotoxicity Profiling: The Rotarod Test
Efficacy is meaningless without safety. The Rotarod test assesses motor coordination to ensure that "protection" in seizure models is not simply due to sedation or muscle relaxation.
Protocol C: Rotarod Toxicity Screen
-
Equipment: Accelerating Rotarod (e.g., Ugo Basile or Columbus Instruments).
-
Training: Mice are trained 24 hours prior to testing to maintain balance at a low speed.
Step-by-Step Procedure:
-
Baseline: Place treated mice on the rod.
-
Settings:
-
Start Speed: 4 rpm
-
Acceleration: Linear ramp to 40 rpm.
-
Duration: 300 seconds (5 minutes).[6]
-
-
Measurement: Record the Latency to Fall (time in seconds).
-
Criteria: A compound is considered neurotoxic at a specific dose if the mouse falls significantly earlier than vehicle-treated controls (e.g., < 1 minute) or displays gait abnormalities.
-
Calculation: Determine the TD
(dose at which 50% of animals exhibit motor toxicity).
Data Analysis & Decision Logic
The ultimate goal is to calculate the Protective Index (PI) , which serves as the safety margin.
-
PI < 1: Toxic dose is lower than effective dose (Fail).
-
PI > 10: Excellent safety profile (Lead Candidate).
Screening Workflow Diagram
The following flowchart dictates the progression of a compound through the pipeline.
Figure 2: Decision tree for evaluating anticonvulsant candidates. Only compounds passing the MES/scPTZ threshold proceed to toxicity quantification.
References
-
National Institutes of Health (NIH) - PANAChE Database. Maximal Electroshock Seizure (MES) Test Protocol. [Link]
-
National Institutes of Health (NIH) - PANAChE Database. Pentylenetetrazol Seizure Threshold Test (scPTZ). [Link]
-
International Mouse Phenotyping Consortium (IMPRESS). Rotarod Protocol for Motor Coordination. [Link]
-
Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants. Bioorganic Chemistry. [Link]
Sources
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Scalable Synthesis and Functionalization of 2-(5-Bromopyridin-2-yl)acetamide Scaffolds
Part 1: Executive Summary & Strategic Analysis
The 2-(pyridin-2-yl)acetamide motif is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in glucokinase activators, P2X3 antagonists, and kinase inhibitors. The 5-bromo substituent provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around the core pyridine ring.
Critical Distinction: Researchers must distinguish this target (Structure A ) from its isomer, N-(5-bromopyridin-2-yl)acetamide (Structure B ). While Structure B is synthesized via simple acetylation of an aminopyridine, Structure A (the subject of this guide) requires homologation of the alkyl side chain, presenting unique regioselectivity and stability challenges.
-
Target: 2-(5-Bromopyridin-2-yl)acetamide (Structure A)
-
Key Challenge: The electron-deficient nature of the pyridine ring makes the methylene protons at the 2-position acidic, leading to potential side reactions (aldol-like condensations) under harsh basic conditions.
-
Solution: We utilize a "Soft Hydrolysis" approach via the Radziszewski reaction to convert the nitrile precursor to the amide without hydrolyzing to the carboxylic acid.
Retrosynthetic Workflow
The following diagram outlines the strategic disconnection and forward synthesis logic.
Caption: Retrosynthetic analysis and forward synthesis pathway for the 2-pyridylacetamide scaffold.
Part 2: Detailed Experimental Protocols
Step 1: Wohl-Ziegler Bromination
Objective: Selective bromination of the benzylic methyl group.
Reaction: 5-Bromo-2-methylpyridine + NBS
-
Reagents:
-
5-Bromo-2-methylpyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: Chlorobenzene or DCE (Avoid CCl4 due to toxicity/regulatory bans).
-
Protocol:
-
Dissolve 5-bromo-2-methylpyridine in Chlorobenzene (5 mL/g) under
atmosphere. -
Add NBS and AIBN at room temperature.
-
Heat the mixture slowly to 80°C. Note: An exotherm is often observed upon initiation.
-
Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1]
-
Wash the filtrate with water (
) and brine. Dry over . -
Concentrate to yield the crude bromide.
-
Stability Warning: The product is a lachrymator and unstable on silica. Proceed to Step 2 immediately or store frozen.
-
Step 2: Cyanation (Nitrile Synthesis)
Objective: Formation of the carbon skeleton.
Reaction: 5-Bromo-2-(bromomethyl)pyridine + NaCN
Expert Insight: Direct reaction with NaCN in pure DMF often leads to "tar" formation due to the basicity of cyanide causing polymerization of the reactive pyridine benzylic position. A biphasic system or aqueous ethanol is superior.
Protocol:
-
Dissolve NaCN (1.2 equiv) in a minimal amount of water.
-
Dissolve the crude bromide from Step 1 in Ethanol (10 mL/g).
-
Add the aqueous NaCN solution dropwise to the ethanol solution at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Evaporate ethanol under reduced pressure (caution: HCN trap required).
-
Partition residue between EtOAc and water.
-
Wash organic layer with saturated
and brine. -
Purify via column chromatography (DCM/MeOH gradient) to obtain the nitrile as a pale yellow solid.
Step 3: The Radziszewski Hydrolysis (Key Step)
Objective: Selective hydrolysis of nitrile to primary amide without carboxylic acid formation. Mechanism: Hydroperoxide anion attack on the nitrile followed by rearrangement.
Protocol:
-
Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 equiv) in Ethanol/Water (3:1 ratio).
-
Add solid NaOH (0.2 equiv) or
(1.0 equiv). Use for sensitive substrates. -
Cool to 0°C.
-
Add 30%
(4.0 equiv) dropwise. Caution: Exothermic. -
Stir at RT for 2–4 hours.
-
Monitoring: The reaction is complete when the nitrile peak disappears on TLC and a lower Rf spot (amide) appears.
-
Workup: Quench excess peroxide with saturated
solution (test with starch-iodide paper). -
Extract with DCM (
). Note: The amide may be partially water-soluble; salting out the aqueous layer with NaCl improves yield. -
Recrystallize from Ethanol/Hexane.
Part 3: Derivatization & Functionalization
The 5-bromo position allows for modular synthesis of library compounds. The following workflow describes the Suzuki-Miyaura coupling after amide formation.
Why Couple Last? Coupling on the amide stage avoids potential interference of the boronic acid with the radical bromination or cyanide displacement steps.
Caption: Suzuki-Miyaura coupling workflow for late-stage diversification.
Standard Coupling Protocol:
-
Combine Amide (1 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv) in 1,4-Dioxane/Water (4:1). -
Degas with Argon for 10 mins.
-
Add
(5 mol%). -
Heat to 90°C for 4 hours.
-
Filter through Celite and purify via HPLC.
Part 4: Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-bromination (dibromide formation) | Stop reaction at 80% conversion; do not push to completion. |
| Dark/Tar in Step 2 | Polymerization of pyridine | Lower temperature; ensure biphasic conditions; reduce base concentration. |
| Acid Formation in Step 3 | Over-hydrolysis | Switch from NaOH to |
| Product Water Solubility | Amphiphilic nature of amide | Use n-Butanol or DCM/IPA (3:1) for extraction; saturate aqueous phase with NaCl. |
References
-
Wohl-Ziegler Bromination Mechanism
-
Radziszewski Reaction (Nitrile to Amide)
-
Suzuki Coupling on Pyridines
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- Source: National Institutes of Health (NIH) / PubMed Central
-
URL:[Link]
-
Medicinal Chemistry Context
- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs
- Source: RSC Medicinal Chemistry
-
URL:[Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of Novel Acetamide Stereoisomers
Foreword: The Imperative of Stereochemical Precision in Drug Discovery
The three-dimensional architecture of a molecule is a fundamental determinant of its biological function. In the realm of pharmacology, this principle is paramount, as living systems are inherently chiral environments.[1] Consequently, stereoisomers—molecules with identical atomic composition and connectivity but different spatial arrangements—can exhibit profoundly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[1][2][3][4] The development of single-enantiomer drugs, as opposed to racemic mixtures, often leads to improved therapeutic indices, greater selectivity for biological targets, and more predictable clinical outcomes.[1][4]
This guide provides a comprehensive framework for the biological evaluation of novel acetamide stereoisomers. Acetamide derivatives are a versatile class of compounds with a wide range of reported biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[5][6][7][8][9] As such, a rigorous and systematic approach to elucidating the distinct biological properties of their stereoisomers is essential for identifying promising new therapeutic candidates.
The protocols and methodologies detailed herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to potential clinical applications.
Part 1: Foundational In Vitro Characterization
The initial phase of biological evaluation focuses on characterizing the fundamental properties of the acetamide stereoisomers in a controlled, cellular environment. This typically involves assessing cytotoxicity, identifying the molecular target, and beginning to unravel the mechanism of action.
Cytotoxicity and Cell Viability Assessment: The MTT Assay
A crucial first step is to determine the concentration-dependent effect of each stereoisomer on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[10]
Causality of Experimental Choices: The MTT assay is selected for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of cell viability, which is essential for determining the half-maximal inhibitory concentration (IC50) of a compound.[11][12]
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Acetamide stereoisomers (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each acetamide stereoisomer. Add 10 µL of each concentration to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[13][14]
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for each stereoisomer.
| Stereoisomer | IC50 (µM) after 48h |
| Isomer A | 15.2 |
| Isomer B | 89.7 |
| Racemic Mixture | 42.5 |
Target Engagement and Validation
Identifying the molecular target(s) of a novel compound is a critical step in understanding its mechanism of action.[15] Various biophysical and biochemical methods can be employed to confirm direct binding of the acetamide stereoisomers to their putative target protein(s).
Causality of Experimental Choices: Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable as they can be performed in a cellular context without modifying the compound or the target protein.[16] This provides a more physiologically relevant assessment of target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Acetamide stereoisomers
-
Target cells
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the acetamide stereoisomer or vehicle control at a desired concentration for a specific duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement. The stereoisomer that causes a more significant thermal shift is considered to have a stronger interaction with the target protein.
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity and target engagement are established, the next step is to investigate the downstream cellular consequences of target modulation.
Signaling Pathway Analysis: Western Blotting
Western blotting is a powerful technique to assess changes in the expression and post-translational modifications (e.g., phosphorylation) of proteins within a specific signaling pathway.[17][18][19]
Causality of Experimental Choices: This method allows for the semi-quantitative analysis of key signaling proteins, providing insights into how the acetamide stereoisomers modulate cellular pathways downstream of the target protein.[17]
Protocol: Western Blotting for Signaling Pathway Analysis
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]
-
Primary antibodies specific to the target pathway proteins (total and phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.[19]
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a membrane.[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated and total proteins between treated and untreated samples to determine the effect of each stereoisomer on the signaling pathway.
Part 3: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their efficacy and safety in a whole-organism context. The stereoselectivity of these in vivo processes can lead to significant differences in pharmacological activity and toxicity between enantiomers.[2]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[2] It is crucial to develop quantitative assays for individual enantiomers early in drug development.[21]
Causality of Experimental Choices: Understanding the PK profile of each stereoisomer is essential for designing appropriate dosing regimens for subsequent efficacy studies and for interpreting the relationship between drug exposure and pharmacological response.[22]
Protocol: In Vivo Pharmacokinetic Study in Rodents
Materials:
-
Acetamide stereoisomers
-
Rodent model (e.g., mice or rats)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of each stereoisomer (and the racemic mixture) to different groups of animals via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of each stereoisomer in the plasma samples using a validated analytical method.
Data Analysis: Plot the plasma concentration versus time for each stereoisomer. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
| PK Parameter | Isomer A | Isomer B |
| Cmax (ng/mL) | 580 | 210 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC (ng*hr/mL) | 2450 | 980 |
| t1/2 (hr) | 3.5 | 4.2 |
Pharmacodynamic (PD) and Efficacy Studies
PD studies measure the biochemical and physiological effects of a drug on the body.[23] These assays, often utilizing biomarkers, can provide an early indication of a drug's efficacy.[23]
Causality of Experimental Choices: Efficacy studies in relevant disease models are necessary to demonstrate the therapeutic potential of the lead stereoisomer. The choice of model and endpoints should be directly related to the intended clinical indication.
Visualizations
Experimental Workflow
Caption: High-level overview of the biological evaluation workflow.
Signaling Pathway Modulation
Caption: Hypothetical signaling pathway inhibited by an acetamide isomer.
Conclusion and Future Directions
The comprehensive biological evaluation of novel acetamide stereoisomers is a multi-faceted process that requires a logical and iterative approach. By systematically characterizing the in vitro and in vivo properties of each stereoisomer, researchers can identify lead candidates with superior therapeutic potential and a greater likelihood of success in clinical development. The principles and protocols outlined in this guide provide a robust framework for these critical studies, ultimately contributing to the advancement of safer and more effective medicines.
References
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central. Retrieved from [Link]
-
MDPI. (2022, April 4). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]
-
Owens, M. J. (2002). Stereochemistry in Drug Action. PMC - NIH. Retrieved from [Link]
-
Fleet Bioprocessing. Pharmacodynamic Assay. Retrieved from [Link]
-
Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Wang, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. PMC. Retrieved from [Link]
-
PubMed. (2019, February 1). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. Retrieved from [Link]
-
Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
ResearchGate. (2016, October 16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. Pharmacodynamic assay development before the initiation of phase 0 clinical trials. Retrieved from [Link]
-
ResearchGate. (2023, March 17). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
-
ChemRxiv. Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. Retrieved from [Link]
- Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
Chiralpedia. (2023, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]
-
PMC - PubMed Central. Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Retrieved from [Link]
-
YouTube. (2021, September 23). Pharmacodynamic Biomarkers for Biosimilar Development and Approval: Day 1. Retrieved from [Link]
-
ResearchGate. (PDF) Pharmacological Significance of Stereoisomerism. Retrieved from [Link]
-
YouTube. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
-
ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
StatPearls - NCBI. (2023, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
PubMed. In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'. Retrieved from [Link]
-
HHS.gov. (2024, November 30). Development of New Stereoisomeric Drugs | Guidance Portal. Retrieved from [Link]
-
Patsnap Synapse. (2023, May 21). What is the application of stereochemistry in drug design?. Retrieved from [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
YouTube. (2023, July 24). How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. Retrieved from [Link]
-
PMC - NIH. (2012). A review of drug isomerism and its significance. Retrieved from [Link]
-
PubMed. The FDA perspective on the development of stereoisomers. Retrieved from [Link]
-
ACS Publications. (2023, December 25). Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. Retrieved from [Link]
-
MDPI. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved from [Link]
-
Food and Drug Administration. Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 22. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
Application Notes and Protocols for the Investigation of 2-(5-Bromopyridin-2-yl)acetamide as a Potential Anti-Colitis Agent
Introduction: The Rationale for Investigating 2-(5-Bromopyridin-2-yl)acetamide in Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. A central mediator in this inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Consequently, the NF-κB signaling pathway represents a prime therapeutic target for the development of novel anti-colitis agents.[2]
The pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anti-inflammatory effects.[3] Similarly, various acetamide derivatives have been reported to exhibit significant antioxidant and anti-inflammatory activities.[4][5] The compound 2-(5-Bromopyridin-2-yl)acetamide integrates both of these pharmacologically active moieties. While this specific molecule has not been extensively studied for its anti-inflammatory potential, its constituent chemical features suggest it is a meritorious candidate for investigation as a therapeutic agent for colitis. This document provides a comprehensive guide for researchers to explore the anti-colitis properties of 2-(5-Bromopyridin-2-yl)acetamide, from its synthesis and in vitro characterization to its evaluation in a preclinical model of colitis.
Compound Profile: 2-(5-Bromopyridin-2-yl)acetamide
| Property | Value |
| CAS Number | 1335055-45-2[6] |
| Molecular Formula | C₇H₇BrN₂O[6] |
| Molecular Weight | 215.05 g/mol [6] |
| Appearance | White to off-white solid |
| Purity | ≥97% recommended for biological assays[6] |
| Storage | Room temperature, protected from light and moisture[6] |
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
We hypothesize that 2-(5-Bromopyridin-2-yl)acetamide exerts its anti-inflammatory effects by modulating the canonical NF-κB signaling pathway. In the context of colitis, various stimuli, such as bacterial products or pro-inflammatory cytokines like TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target genes that drive the inflammatory response.[7] 2-(5-Bromopyridin-2-yl)acetamide may interfere with this cascade at one or more points, such as the inhibition of IKK activity or the prevention of IκBα degradation, ultimately suppressing the production of inflammatory mediators.
Caption: Proposed mechanism of 2-(5-Bromopyridin-2-yl)acetamide in colitis.
Synthesis Protocol
While 2-(5-Bromopyridin-2-yl)acetamide is commercially available, a synthesis route is provided for researchers who wish to prepare it in-house. A plausible method involves the amidation of 2-(5-bromopyridin-2-yl)acetic acid.
Materials:
-
2-(5-bromopyridin-2-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 2-(5-bromopyridin-2-yl)acetic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold aqueous ammonia solution (excess).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield 2-(5-Bromopyridin-2-yl)acetamide as a solid.
Note: This is a generalized procedure. Optimization of reaction conditions and purification methods may be necessary.
In Vitro Evaluation of Anti-inflammatory Activity
This protocol describes the use of a human colon epithelial cell line (HT-29) to assess the anti-inflammatory potential of the test compound.
Caption: In vitro experimental workflow.
Protocol:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for Western blot) at a density that will result in a confluent monolayer after 24 hours.
-
Treatment:
-
Prepare stock solutions of 2-(5-Bromopyridin-2-yl)acetamide in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
After 24 hours of incubation, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO only).
-
-
Inflammatory Challenge: Stimulate the cells with human recombinant TNF-α (10 ng/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentration of the pro-inflammatory chemokine IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
The dextran sulfate sodium (DSS) induced colitis model is a widely used and robust model that mimics many of the clinical and histological features of human ulcerative colitis.
Caption: In vivo experimental workflow for the DSS-induced colitis model.
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Experimental Groups:
-
Group 1: Control (plain drinking water)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + 2-(5-Bromopyridin-2-yl)acetamide (e.g., 10 mg/kg)
-
Group 4: DSS + 2-(5-Bromopyridin-2-yl)acetamide (e.g., 30 mg/kg)
-
-
Colitis Induction: Provide 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 days. The control group receives regular drinking water.
-
Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage from day 0 to day 7.
-
Clinical Monitoring: Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse. Calculate the Disease Activity Index (DAI) based on the scoring system below.
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
-
Termination and Sample Collection: On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect sections of the distal colon for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurement.
-
-
Histological Analysis:
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost |
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration. Homogenize a portion of the colon tissue and measure MPO activity using a colorimetric assay kit.
-
Cytokine Profiling: Homogenize another portion of the colon tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.[10][11]
Data Interpretation and Troubleshooting
-
In Vitro: A dose-dependent reduction in IL-8 secretion and p-p65 levels in the compound-treated groups compared to the TNF-α stimulated vehicle control would indicate a potential anti-inflammatory effect and support the hypothesized mechanism of action. Ensure that the compound concentrations used are not cytotoxic by performing a cell viability assay (e.g., MTT or LDH).
-
In Vivo: Successful therapeutic intervention would be demonstrated by a significant reduction in the DAI score, prevention of colon shortening, and lower histological scores in the compound-treated groups compared to the DSS + Vehicle group. This should be corroborated by reduced MPO activity and lower levels of pro-inflammatory cytokines in the colon tissue. If high variability is observed, increase the number of animals per group. Ensure consistent DSS preparation and administration.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial investigation of 2-(5-Bromopyridin-2-yl)acetamide as a potential therapeutic agent for colitis. By systematically evaluating its effects in both in vitro and in vivo models, researchers can elucidate its mechanism of action and determine its preclinical efficacy. Positive results from these studies would warrant further investigation, including pharmacokinetic profiling and evaluation in chronic models of colitis, to fully assess its therapeutic potential for IBD.
References
-
Burz, C., et al. (2024). Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer. Experimental and Molecular Pathology, 138, 105008. [Link]
-
Fun, H. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. [Link]
-
Grivennikov, S. I. (2013). NF-κB pathway in colitis-associated cancers. Cancer letters, 345(2), 1-8. [Link]
-
Kim, J. J., et al. (2012). Investigating intestinal inflammation in DSS-induced model of IBD. Journal of visualized experiments: JoVE, (60), e3678. [Link]
-
Kriegermeier, A., & Siegmund, B. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of visualized experiments: JoVE, (167), e61991. [Link]
-
Aladdin Scientific. (n.d.). 2-(5-Bromopyridin-2-yl)acetamide, min 97%, 250 mg. Retrieved from [Link]
-
Popivanova, B. K., et al. (2008). Signaling pathway via TNF-α/NF-κB in intestinal epithelial cells may be directly involved in colitis-associated carcinogenesis. The Journal of pathology, 215(3), 323–331. [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]
-
Chassaing, B., et al. (2014). Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. Inflammatory Bowel Diseases, 20(12), 2195-2207. [Link]
-
Wang, Y., et al. (2019). Levels of inflammatory cytokines was measured by ELISA in DSS-induced ulcerative colitis. [Figure]. In Dynamic Changes in Gut Microbiome of Ulcerative Colitis: Initial Study from Animal Model. ResearchGate. [Link]
-
Amadio, M., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Journal of medicinal chemistry, 57(21), 9118–9128. [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Atreya, I., Atreya, R., & Neurath, M. F. (2008). NF-κB in inflammatory bowel disease. Journal of internal medicine, 263(6), 591-596. [Link]
-
Schiavi, G., & Marzi, E. (1977). Pharmacological properties of the anti-inflammatory agent pyridyl-biphenylyl-acetamide (diphenpyramide). Arzneimittel-Forschung, 27(9), 1779-1784. [Link]
-
Becker, C., et al. (2006). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. The American journal of pathology, 168(1), 239-248. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
Atreya, I., et al. (2011). NF-κB in inflammatory bowel disease. Journal of internal medicine, 270(2), 143-150. [Link]
-
Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]
-
Alex, P., et al. (2009). Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis. Inflammatory Bowel Diseases, 15(3), 346-357. [Link]
-
Erben, U., et al. (2014). A guide to the histopathological scoring of intestinal inflammation in mouse models of IBD. International journal of clinical and experimental pathology, 7(8), 4557–4576. [Link]
-
Society for Mucosal Immunology. (2017). Murine Model of DSS-induced Acute Colitis. Retrieved from [Link]
-
Zhang, Y., et al. (2022). NF-κB Inducing Kinase Regulates Intestinal Immunity and Homeostasis. Frontiers in immunology, 13, 908127. [Link]
-
Liu, Z., et al. (2015). A Characterization of Pro-Inflammatory Cytokines in Dextran Sulfate Sodium-Induced Chronic Relapsing Colitis Mice Model. Journal of clinical & cellular immunology, 6(5), 1000356. [Link]
Sources
- 1. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB pathway in colitis-associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of the anti-inflammatory agent pyridyl-biphenylyl-acetamide (diphenpyramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Frontiers | Noncanonical NF-κB Signaling Upregulation in Inflammatory Bowel Disease Patients is Associated With Loss of Response to Anti-TNF Agents [frontiersin.org]
- 8. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(5-Bromopyridin-2-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(5-Bromopyridin-2-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important chemical intermediate. We will explore the common synthetic challenges, provide detailed, mechanistically-grounded solutions, and answer frequently asked questions to ensure your experimental success.
Core Synthesis Pathway: From Nitrile to Amide
The most prevalent laboratory-scale synthesis of 2-(5-Bromopyridin-2-yl)acetamide involves the hydration of its nitrile precursor, 2-(5-bromopyridin-2-yl)acetonitrile. The primary challenge in this transformation is achieving selective hydration to the amide without over-hydrolysis to the corresponding carboxylic acid, which is a common and yield-limiting side reaction.[1][2][3]
Caption: Primary synthetic route and competing over-hydrolysis reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My reaction yield is significantly low, and I've isolated 2-(5-bromopyridin-2-yl)acetic acid. What's happening and how can I fix it?
Answer:
This is the most common issue encountered in this synthesis. The formation of the carboxylic acid is due to the over-hydrolysis of your desired amide product. Amides can be hydrolyzed to carboxylic acids under the same acidic or basic conditions used to hydrate the starting nitrile.[1][2] In fact, under harsh conditions (e.g., high temperatures, concentrated acid/base), the hydrolysis of the amide can be faster than the initial hydration of the nitrile, leading to the carboxylic acid as the major product.[2]
Causality: The mechanism involves a nucleophilic attack on the amide's carbonyl carbon, which is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged heating.
Solutions to Prevent Over-Hydrolysis:
-
Employ Milder Reaction Conditions: Avoid high temperatures and concentrated reagents. The hydrolysis of nitriles to amides can often be achieved under milder conditions than the subsequent hydrolysis of the amide.[2]
-
Acidic Hydrolysis: Instead of refluxing with concentrated HCl, try using a dilute solution at a lower temperature (e.g., 40-50°C) and carefully monitor the reaction progress by TLC or LC-MS.
-
Basic Hydrolysis: Use a milder base or a lower concentration of a strong base like NaOH. Carefully controlling the temperature is crucial.[3]
-
-
Utilize a Peroxide-Mediated Method: A classic and effective method for the selective hydration of nitriles to amides is the use of alkaline hydrogen peroxide.[3] The hydroperoxide anion is a potent nucleophile for the nitrile but the conditions are typically mild enough to prevent significant amide hydrolysis.
-
A common system involves using hydrogen peroxide with NaOH or KOH in a solvent like ethanol or DMSO.[3]
-
-
Leverage Modern Catalytic Methods: The most robust solution is to use a catalyst designed for selective nitrile hydration. These reactions often proceed under neutral, mild conditions with high selectivity for the amide.[4]
-
Homogeneous Catalysts: Platinum-based systems like the Ghaffar-Parkins catalyst are known for their efficiency under mild conditions.[5]
-
Heterogeneous Catalysts: Various metal-on-support catalysts (e.g., Ru/Alumina, Pd/C-Fe3O4) can catalyze the hydration in water, offering high selectivity and easier product purification.[4][5]
-
Question 2: The reaction seems to stop, leaving a large amount of unreacted 2-(5-bromopyridin-2-yl)acetonitrile. How can I improve conversion?
Answer:
Incomplete conversion indicates that the reaction conditions are not optimal for activating the nitrile group or that the reaction has reached an equilibrium under the current parameters.
Causality: The carbon atom of the nitrile group is electrophilic, but it often requires activation to react with a weak nucleophile like water.[6][7] In acid-catalyzed reactions, this activation is achieved by protonating the nitrogen.[6][7] In base-catalyzed reactions, a strong nucleophile (like OH-) is required for the initial attack.[6] If conditions are too mild or reagents are not appropriately chosen, the activation energy barrier may not be overcome.
Solutions to Drive the Reaction to Completion:
-
Optimize Temperature: While high temperatures risk over-hydrolysis, a modest increase can significantly improve the reaction rate. Experiment in 10°C increments (e.g., from 50°C to 80°C) while monitoring for byproduct formation.
-
Change the Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. If using a biphasic system, consider adding a phase-transfer catalyst. For peroxide methods, solvents like DMSO can sometimes accelerate the reaction compared to alcohols.
-
Increase Reagent Stoichiometry (with caution): While adding more acid or base can increase the rate, it also significantly increases the risk of over-hydrolysis. A better approach is to use a catalytic system where you can increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to enhance the rate without making the bulk medium harsher.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Peroxide) | Catalytic Hydration |
| Reagent | Dilute HCl or H₂SO₄ | NaOH/KOH + H₂O₂ | Ru, Pt, or Pd catalyst |
| Temperature | 40 - 80°C | 25 - 60°C | 80 - 120°C (often in water) |
| Key Challenge | Over-hydrolysis to acid | Exothermic, potential for runaway | Catalyst cost and availability |
| Control Strategy | Monitor closely, lower temp | Slow addition of H₂O₂, cooling | Optimize catalyst loading |
Question 3: I'm seeing multiple spots on my TLC plate that I can't identify. What are the likely side reactions?
Answer:
Besides the carboxylic acid byproduct, other side reactions can occur depending on the specific conditions used.
Potential Side Products & Causes:
-
Dehalogenation: The bromo-substituent on the pyridine ring can be susceptible to reduction or nucleophilic substitution under certain conditions, especially with prolonged heating or in the presence of certain metals or reducing agents.
-
Ring Opening/Degradation: Extremely harsh acidic or basic conditions at high temperatures can lead to the degradation of the pyridine ring itself, although this is less common under typical synthetic conditions.
-
Polymerization: In some cases, particularly with strong bases, side reactions involving the acidic methylene protons (the -CH₂- group) could lead to oligomeric or polymeric materials.
Solutions:
-
Characterize Byproducts: Isolate the major byproduct and characterize it using Mass Spectrometry and NMR to understand the degradation pathway.
-
Employ Milder Conditions: As with preventing over-hydrolysis, using milder, more selective methods like catalytic hydration will minimize almost all potential side reactions.[4][5]
High-Yield Experimental Protocol: Catalytic Hydration
This protocol is based on principles of modern catalytic nitrile hydration, designed for high selectivity and yield.[4][5]
Objective: To synthesize 2-(5-Bromopyridin-2-yl)acetamide from 2-(5-bromopyridin-2-yl)acetonitrile with minimal byproduct formation.
Materials:
-
2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq)
-
Heterogeneous Catalyst (e.g., 5% Ru/Alumina or a suitable platinum catalyst) (1-5 mol%)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-bromopyridin-2-yl)acetonitrile and the chosen catalyst (e.g., 2 mol%).
-
Add deionized water to create a slurry (e.g., a 0.1 to 0.5 M concentration of the nitrile).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[4]
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 5-24 hours.[5]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of water or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude solid by recrystallization from hot ethanol to obtain pure 2-(5-Bromopyridin-2-yl)acetamide as a crystalline solid.[8]
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative synthetic routes to 2-(5-Bromopyridin-2-yl)acetamide?
A1: Yes. If selective nitrile hydrolysis proves difficult, the most reliable alternative is a two-step sequence:
-
Complete Hydrolysis: First, hydrolyze 2-(5-bromopyridin-2-yl)acetonitrile completely to 2-(5-bromopyridin-2-yl)acetic acid using harsh conditions (e.g., reflux in 6M HCl).
-
Amide Coupling: Couple the resulting carboxylic acid with an ammonia source (e.g., ammonium chloride with a non-nucleophilic base) using a standard peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).[2] This route is longer but often more robust and high-yielding. Other named reactions like the Ritter Reaction (reacting a nitrile with a carbocation source)[9][10] or the Willgerodt-Kindler Reaction (converting a ketone to a thioamide, then hydrolyzing)[11][12] are fundamental methods for amide synthesis but are less direct for this specific primary acetamide.
Q2: How can I best purify the final product?
A2: For most successful reactions, the crude product will be a solid. Recrystallization is the most effective purification method. A published procedure for a similar compound specifies using ethanol, which is an excellent starting point.[8] If the product is contaminated with non-polar impurities, a wash with a non-polar solvent like hexanes before recrystallization can be beneficial. If significant amounts of the carboxylic acid byproduct are present, column chromatography on silica gel may be necessary.
Q3: What are the key analytical markers to confirm the identity and purity of my product?
A3: A combination of techniques should be used:
-
¹H NMR: Look for the characteristic singlet for the -CH₂- protons and the broad singlet for the -NH₂ protons, in addition to the distinct signals for the pyridine ring protons.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (C=O) signal typically around 170-175 ppm and the disappearance of the nitrile carbon (C≡N) signal from the starting material (usually around 115-125 ppm).
-
IR Spectroscopy: Look for the strong C=O stretch of the amide at ~1650-1680 cm⁻¹ and the N-H stretches around 3200-3400 cm⁻¹. The C≡N stretch from the starting material at ~2250 cm⁻¹ should be absent.
-
Mass Spectrometry: Confirm the molecular weight of the product (215.05 g/mol for C₇H₇BrN₂O).[13]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
References
-
Fatimah, H. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]
-
Cadierno, V., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-151. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide. Common Conditions. [Link]
-
ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Advanced Materials Research, 396-398, 1481-1484. [Link]
- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2020). Chemistry of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of nitriles. [Link]
-
ResearchGate. (2017). Recent developments in Ritter reaction. Molecular Diversity, 21, 225-243. [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(33), 5363-5383. [Link]
-
Michigan State University. (2009). Willgerodt‐Kindler Reaction. Department of Chemistry. [Link]
-
ResearchGate. (2014). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. [Link]
-
ResearchGate. (2020). A green synthesis method-nitrile hydration to synthesize amide. RSC Advances, 10(43), 25687-25696. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Imidazolidinone Synthesis from α-Aminoacetamides
Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the powerful synthetic route of condensing α-aminoacetamides with carbonyl compounds. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
This document is structured to anticipate the challenges you may encounter, offering clear, actionable solutions grounded in established chemical literature.
Part 1: Core Reaction Principles & Mechanism
The synthesis of imidazolidinones via the condensation of an α-aminoacetamide with an aldehyde or ketone is a robust and widely used transformation. The reaction proceeds through the formation of key intermediates, and understanding this pathway is critical for troubleshooting. The general mechanism involves the initial formation of a hemiaminal, followed by dehydration to a crucial N-acyliminium ion intermediate, which then undergoes intramolecular cyclization.
The efficiency and selectivity of this process are highly dependent on the precise reaction conditions, particularly the choice of catalyst, solvent, and temperature.
Caption: General mechanism for imidazolidinone synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of imidazolidinones from acetamides.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
Low conversion is often traced back to three key areas: catalysis, water management, and temperature.
Causality & Solution:
-
Ineffective Catalysis: The rate-limiting step is typically the acid-catalyzed dehydration of the hemiaminal intermediate to form the reactive N-acyliminium ion[1]. If the catalyst is too weak or inappropriate for the substrate, this step will stall.
-
Brønsted Acids: Simple acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) are often effective. However, their strength can lead to side reactions.
-
Lewis Acids: For more sensitive substrates, Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ can be superior. They activate the carbonyl group towards nucleophilic attack and facilitate dehydration under milder conditions[2].
-
Action: If using a Brønsted acid, ensure it is not expired. If conversion is still low, consider switching to a Lewis acid catalyst. Start with a catalytic amount (1-10 mol%).
-
-
Presence of Water: The dehydration step is reversible. Any water present in the reaction mixture (from solvents, reagents, or atmosphere) will push the equilibrium back towards the hemiaminal, inhibiting the formation of the critical N-acyliminium ion.
-
Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Employ a Dean-Stark apparatus or add molecular sieves (3Å or 4Å) to sequester water as it forms.
-
-
Insufficient Thermal Energy: While some reactions proceed at room temperature, many require heating to overcome the activation energy for dehydration and cyclization.
Q2: I'm observing significant side products and impurities. What are the likely culprits and how can I minimize them?
Side product formation usually stems from reactions that compete with the desired intramolecular cyclization.
Causality & Solution:
-
Aldehyde/Ketone Self-Condensation: Aldehyd starting materials, especially those with α-protons, are prone to self-condensation (e.g., aldol reaction) under acidic or basic conditions.
-
Action: Add the aldehyde slowly to the reaction mixture containing the α-aminoacetamide and catalyst. This keeps the instantaneous concentration of the free aldehyde low, favoring the desired bimolecular reaction. Using a milder Lewis acid catalyst can also reduce the rate of self-condensation compared to strong Brønsted acids.
-
-
Substrate Decomposition: Harsh conditions (high temperatures, high catalyst loading) can lead to the decomposition of starting materials or the product.
-
Action: Screen catalyst loading. Sometimes, reducing the amount of acid catalyst can significantly improve the yield and purity by preventing substrate degradation and improving regioselectivity[1]. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.
-
-
Incomplete Cyclization: In some cases, stable intermediates like aminals (formed from the reaction of two equivalents of the amine with one equivalent of the carbonyl) can accumulate.
-
Action: Ensure a 1:1 stoichiometry of reactants. Ensure sufficient catalyst and thermal energy are provided to drive the reaction past these intermediate stages towards the final cyclized product.
-
Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
When new stereocenters are formed, achieving high diastereoselectivity is a common challenge. The product ratio can be a reflection of either kinetic or thermodynamic control.
Causality & Solution:
-
Thermodynamic vs. Kinetic Control: The initially formed diastereomer (the kinetic product) may not be the most stable one. Under the reaction conditions, the aminal stereocenter can be configurationally unstable, allowing for equilibration to the more thermodynamically stable diastereomer[4].
-
Action for Thermodynamic Control: If you suspect the observed ratio is due to thermodynamic equilibration, prolonging the reaction time or increasing the temperature may drive the mixture towards a higher ratio of the more stable product[4].
-
Action for Kinetic Control: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. This requires a more active catalyst system to achieve reasonable conversion.
-
-
Catalyst and Substrate Influence: The steric bulk of the catalyst and the substituents on both the α-aminoacetamide and the carbonyl partner play a crucial role in dictating the facial selectivity of the cyclization step.
-
Action: Screen different catalysts. A bulkier Lewis acid or a chiral organocatalyst might provide a more organized transition state, leading to higher selectivity. Chiral imidazolidinones themselves are frequently used as organocatalysts, demonstrating the powerful effect of the ring structure on stereochemical control[5].
-
Part 3: Experimental Protocols & Workflows
General Protocol for Imidazolidinone Synthesis
This is a representative protocol and should be optimized for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if necessary), add the α-aminoacetamide (1.0 eq).
-
Solvent & Atmosphere: Add an anhydrous solvent (e.g., toluene, DCM, 0.1-0.5 M concentration) and purge the flask with an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add the acid catalyst (e.g., Yb(OTf)₃, 5 mol %; or TFA, 10 mol %).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 eq). For highly reactive aldehydes, consider slow addition via a syringe pump.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Acetamide Synthesis Troubleshooting
Welcome to the Technical Support Center for Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of acetamides, with a particular focus on handling oily and gummy products. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to troubleshoot effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is my acetamide product an oil or a gummy solid instead of a crystal? .
-
What are the most common impurities in acetamide synthesis that hinder crystallization? .
-
How can I improve my reaction conditions to favor the formation of a solid product? .
-
-
Troubleshooting Guides
-
Scenario 1: My reaction is complete, but the crude product is a persistent oil.
-
Initial Diagnosis and Quick Checks .
-
Step-by-Step Protocol: Trituration to Induce Solidification .
-
Advanced Technique: Co-crystallization Strategies . .
-
-
Scenario 2: My product precipitates as a gummy solid during workup or crystallization.
-
Understanding the "Oiling Out" Phenomenon .
-
Step-by-Step Protocol: Optimized Recrystallization for Difficult Amides . .
-
-
Scenario 3: My purified amide is still an oil or has a low melting point.
-
Considerations for Low-Melting Amides .
-
Alternative Purification: Column Chromatography for Viscous Products . .
-
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is my acetamide product an oil or a gummy solid instead of a crystal?
The physical state of your final product is influenced by a combination of its intrinsic properties and the presence of impurities. Amides generally have high melting and boiling points due to strong intermolecular hydrogen bonding.[1][2][3] However, several factors can disrupt the formation of a stable crystal lattice, leading to oils or gums:
-
Impurities: This is the most common reason. Even small amounts of impurities can act as "crystal poisons," interfering with the regular packing of molecules into a crystal lattice.[4] Common culprits include unreacted starting materials, byproducts from coupling agents (e.g., dicyclohexylurea from DCC), and residual solvents.[5][6]
-
"Oiling Out": This phenomenon occurs when a supersaturated solution separates into two liquid phases instead of forming a solid precipitate.[7][8] The solute-rich liquid phase (the "oil") is often metastable and can be difficult to crystallize. This is more likely to happen with rapid changes in solvent composition or temperature.
-
Intrinsic Molecular Properties:
-
Low Melting Point: The amide you are synthesizing may simply have a melting point at or near room temperature.
-
Conformational Flexibility: Molecules with long, flexible alkyl chains or multiple rotatable bonds can be challenging to crystallize as they can adopt many conformations, making it difficult for them to pack into an ordered lattice.
-
Polymorphism: Your compound may be capable of existing in multiple crystalline forms (polymorphs), and you may have a mixture of forms or an amorphous solid.
-
Q2: What are the most common impurities in acetamide synthesis that hinder crystallization?
Identifying the likely impurities is the first step in effective troubleshooting. The nature of these impurities depends on your chosen synthetic route:
-
Carbodiimide Coupling (e.g., DCC, EDC): The most notorious byproduct is the corresponding urea (e.g., dicyclohexylurea, DCU). DCU has limited solubility in many organic solvents and can be difficult to remove.[5][9] Using a water-soluble carbodiimide like EDC allows for the removal of its urea byproduct with an acidic aqueous wash.[5]
-
Acyl Chloride or Anhydride Methods: Incomplete reaction can leave unreacted starting materials. Hydrolysis of the acyl chloride or anhydride can regenerate the carboxylic acid.
-
General Impurities:
-
Excess Reagents: Unreacted carboxylic acid or amine can be present.
-
Side-Reaction Products: For instance, diacylation of a primary amine can sometimes occur.[10]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be trapped in the product and are difficult to remove under vacuum.
-
Q3: How can I improve my reaction conditions to favor the formation of a solid product?
Optimizing your reaction can minimize the formation of impurities that often lead to oily products:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete conversion of the carboxylic acid or its activated derivative.
-
Anhydrous Conditions: For many amide coupling reactions, especially those involving acyl chlorides or certain coupling agents, ensure your reagents and solvents are dry to prevent hydrolysis.[10]
-
Temperature Control: Some coupling reactions are exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can minimize side reactions.[11]
-
Choice of Coupling Reagent: If you are consistently having trouble with byproducts from a particular coupling reagent (like DCC), consider alternatives. For example, using EDC with HOBt can be a cleaner option where the byproducts are water-soluble.[5][12]
Troubleshooting Guides
Scenario 1: My reaction is complete, but the crude product is a persistent oil.
This is a common challenge, often indicating the presence of impurities that are inhibiting crystallization.
-
Confirm Reaction Completion: Use TLC or LC-MS to ensure your starting materials are consumed. The presence of starting materials is a common cause of oiling out.
-
Check for Byproducts: If you used a coupling reagent like DCC, look for the characteristic signals of the urea byproduct in your crude ¹H NMR.
-
High Vacuum Drying: Ensure all residual solvent has been removed. Connect your flask to a high vacuum line for several hours, possibly with gentle heating (if your compound is stable) to remove any trapped solvents.
Trituration is a technique used to purify a compound by taking advantage of solubility differences.[13] The goal is to find a solvent in which your desired amide is insoluble, but the impurities are soluble.
-
Solvent Selection:
-
Start with a non-polar solvent like hexanes, heptane, or diethyl ether. These are often effective at dissolving greasy, non-polar impurities.
-
If your product is more polar, a slightly more polar solvent like a mixture of ethyl acetate and hexanes might be necessary.
-
The key is that your product should be sparingly soluble or insoluble in the chosen solvent. Test this on a small scale first.
-
-
Procedure:
-
Place your oily product in a flask with a stir bar.
-
Add a small amount of the chosen trituration solvent.
-
Stir the mixture vigorously. You may need to use a spatula to break up the oil and increase the surface area.
-
Often, as the impurities are washed away, the purified product will begin to solidify. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Continue stirring for 15-30 minutes.
-
Collect the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the solid under high vacuum.
-
Table 1: Common Solvents for Trituration of Amides
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| n-Hexane / n-Heptane | Non-polar | 69 / 98 | Good for removing non-polar, greasy impurities. |
| Diethyl Ether | Low | 35 | A good starting point for many organic compounds. |
| Ethyl Acetate / Hexanes | Low to Medium | Varies | A versatile mixture that can be tuned to the polarity of your product. |
| Water | High | 100 | Useful if your amide is insoluble in water but impurities (like salts) are soluble. |
If your amide is particularly difficult to crystallize on its own, you can sometimes form a co-crystal with another molecule. This introduces new intermolecular interactions that can facilitate the formation of a stable crystal lattice. This is an advanced technique and requires careful screening of co-formers.
Scenario 2: My product precipitates as a gummy solid during workup or crystallization.
This is a classic case of "oiling out," where your product separates from the solution as a liquid phase before it has a chance to crystallize.[7]
Oiling out typically occurs under conditions of high supersaturation, which can be caused by:
-
Rapid Cooling: Cooling a hot, saturated solution too quickly can cause the solubility limit to be exceeded so rapidly that the molecules don't have time to arrange themselves into a crystal lattice.
-
Rapid Addition of an Anti-solvent: Adding a solvent in which your product is insoluble (an anti-solvent) too quickly can also lead to rapid supersaturation.
The key to preventing oiling out is to approach the point of crystallization more slowly and in a more controlled manner.[14]
-
Choose the Right Solvent System:
-
Ideally, find a single solvent that dissolves your compound when hot but not when cold. Common choices for amides include ethanol, acetonitrile, or ethyl acetate.[14]
-
If a single solvent doesn't work, use a binary solvent system (a "solvent" and an "anti-solvent"). Your compound should be soluble in the "solvent" and insoluble in the "anti-solvent." The two solvents must be miscible. A common pair is ethyl acetate (solvent) and hexanes (anti-solvent).
-
-
Procedure:
-
Dissolve your gummy product in the minimum amount of hot solvent (or the "solvent" of a binary pair).
-
If using a binary system, slowly add the hot anti-solvent dropwise until the solution becomes slightly cloudy (this is the point of saturation). Then add a few drops of the hot solvent to redissolve the precipitate and make the solution clear again.
-
Crucially, allow the solution to cool slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.
-
Once the solution has reached room temperature, you can place it in a refrigerator and then a freezer to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask or adding a seed crystal (if you have one).
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Diagram 1: Troubleshooting Oily or Gummy Products
Caption: A decision-making workflow for handling oily or gummy acetamide products.
Scenario 3: My purified amide is still an oil or has a low melting point.
If you have successfully removed impurities and the product is still not a solid at room temperature, it is likely that its intrinsic properties are the reason.
-
Confirm Purity: Ensure the product is indeed pure by NMR and LC-MS.
-
Characterization: If the product is pure, characterize it as an oil or a low-melting solid. Report the boiling point under vacuum if it is distillable.
-
Derivative Formation: In some cases, for characterization purposes, you can derivatize the amide to form a more crystalline compound.
Column chromatography is a powerful tool for purifying oils.
-
Choosing a Solvent System:
-
Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
If your amide is sticking to the silica gel, you can add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize the acidic silica.[14]
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve your oily product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Load the solution onto the column.
-
Elute the column with your chosen mobile phase, collecting fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Edelmann, F. T., et al. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Dr. Hubbard UGA Chemistry. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. YouTube. Available at: [Link]
-
Reddit User Discussion. (2020). Looking for some advice for purification of diamide. r/Chempros. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Trituration. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Not Voodoo. Available at: [Link]
-
LibreTexts Chemistry. (2020). Physical Properties of Amides. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Various Authors. (2015). Why do I obtain an oily mixture from my organic reaction? ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Not Voodoo. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Henderson, W., et al. (2018). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Heterocyclic Communications. Available at: [Link]
-
Quora User Discussion. (2014). In the synthesis of aspirin, why is salicylic acid treated with acetic anhydride instead of a regular carboxylic acid? Quora. Available at: [Link]
-
LibreTexts Chemistry. (2022). Physical Properties of Amides. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
Various Authors. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
Chemistry For Everyone. (2025). What Are The Properties Of Amides? YouTube. Available at: [Link]
-
DS M. (2021). Trituration theory / part 1. YouTube. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Acetic acid. Available at: [Link]
-
Wang, S., et al. (2021). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth. Available at: [Link]
-
American Chemical Society. (n.d.). Solvent selection tool. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Available at: [Link]
-
Li, C., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. Available at: [Link]
-
Unknown. (n.d.). Synthesis of Aspirin. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Performing a Trituration. Available at: [Link]
-
Wikipedia. (n.d.). Acetazolamide. Available at: [Link]
-
Utomo, A. D., et al. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Crystal Growth & Design. Available at: [Link]
-
Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. thieme-connect.com [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Performing a Trituration [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Pyridine Compound Purification
Welcome to the technical support center for the purification of pyridine compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these basic, often polar, heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of pyridine derivatives, offering explanations and actionable solutions.
Issue 1: Persistent Peak Tailing
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridines.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction mechanism leads to a non-ideal elution profile, where a portion of the analyte is retained longer, resulting in a "tail." Other contributing factors can include column overload, where too much sample is loaded onto the column, and a mismatch between the sample solvent and the mobile phase.[1]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A multi-faceted approach targeting the mobile phase, stationary phase, and experimental technique is often necessary to achieve symmetrical peaks.
-
Mobile Phase Modification: The most common and effective strategy is to modify the mobile phase to suppress the undesirable interactions with silanol groups.
-
Addition of a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA) or pyridine itself (around 0.1-1%), to the mobile phase can be highly effective.[3] These bases will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound of interest.
-
Adjusting pH: For reversed-phase chromatography, lowering the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen. This can sometimes improve peak shape, but care must be taken as it can also alter the retention behavior of other components in the mixture.[4][5]
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Using end-capped silica gel, where the residual silanol groups have been chemically deactivated, is highly recommended for purifying basic compounds.
-
Alternative Stationary Phases: If tailing persists on silica, consider using a more inert stationary phase like alumina (neutral or basic). For some applications, polymer-based columns or mixed-mode chromatography columns can offer superior performance.[6][7]
-
-
Proper Technique:
-
Avoid Column Overload: Ensure you are not loading too much sample onto the column. A general guideline is to load 1-5% of the silica gel weight, but this can vary depending on the difficulty of the separation.
-
Sample Dissolution: Dissolve your sample in a minimal amount of the mobile phase or a solvent of similar or weaker polarity. Dissolving the sample in a much stronger solvent than the mobile phase can lead to band broadening and tailing.
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Achieving good resolution between your target compound and impurities depends on optimizing the selectivity and efficiency of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent System Screening: The choice of eluent is critical. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of around 0.2-0.4 for your target compound to ensure good separation on the column.[3] Common solvent systems for pyridines include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.[3][8]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective for separating compounds with a wide range of polarities.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can alter the selectivity of the separation.[9] If you are using silica gel, consider trying alumina or a different type of bonded silica (e.g., cyano or diol).
-
Improve Column Efficiency:
-
Proper Column Packing: A well-packed column is essential for high efficiency. Ensure the silica gel is packed uniformly without any cracks or channels.
-
Column Dimensions: A longer, narrower column will generally provide higher resolution, but will also result in longer run times and higher back pressure.[10]
-
Issue 3: Low Recovery of the Purified Compound
Q: I'm experiencing low recovery of my pyridine derivative after purification. What are the potential causes?
A: Low recovery can be frustrating and can stem from several factors, from irreversible adsorption on the column to decomposition of the compound.
-
Irreversible Adsorption: Highly basic pyridine derivatives can sometimes bind irreversibly to acidic silica gel.
-
Deactivate the Stationary Phase: As with peak tailing, adding a competing base like triethylamine to the eluent or using a deactivated silica gel can mitigate this issue.
-
Use an Alternative Adsorbent: Switching to neutral or basic alumina can prevent irreversible adsorption of acid-sensitive or highly basic compounds.
-
-
Compound Instability: Some pyridine derivatives may be unstable on silica gel.
-
2D TLC Analysis: You can check for on-plate decomposition by running a 2D TLC.[11] Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[11] If the compound is stable, the spot will remain on the diagonal.[11] Any spots appearing off the diagonal indicate decomposition.[11]
Experimental Protocol: 2D TLC for Stability Assessment
-
Obtain a square TLC plate.
-
In one corner, lightly spot your crude sample or the pyridine compound of interest.
-
Develop the plate in a suitable solvent system.
-
Carefully remove the plate from the developing chamber and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. Compounds that are stable on silica will appear on the diagonal. Any spots below the diagonal are likely degradation products.[11]
-
-
Volatility: Some simpler pyridine compounds can be volatile, leading to loss during solvent evaporation (rotary evaporation). Using a lower bath temperature and carefully monitoring the evaporation process can help minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto the column?
A: There are two main methods for sample loading: liquid and dry loading.
-
Liquid Loading: Dissolve your sample in the minimum amount of the initial mobile phase. If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent, but use as little as possible.[12]
-
Dry Loading: This method is often preferred as it can lead to better resolution. Dissolve your sample in a suitable solvent, add a small amount of silica gel (or Celite for very polar compounds), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q2: How do I choose the right column size?
A: The column size depends on the amount of sample you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to sample weight ratio of 20:1 to 100:1. For difficult separations, a higher ratio is needed. The column should be filled to about one-third to one-half of its volume with silica gel.[10]
| Sample Amount | Recommended Column Diameter |
| 10 - 100 mg | 1 cm |
| 100 - 500 mg | 2 cm |
| 500 mg - 2 g | 3 cm |
| 2 - 10 g | 5 cm |
Q3: How can I effectively detect my colorless pyridine compound during fraction collection?
A: Since many organic compounds are colorless, you will need a method to visualize them on TLC plates.
-
UV Visualization: Pyridine and its derivatives are aromatic and will typically be visible under a UV lamp (254 nm) on TLC plates that contain a fluorescent indicator.
-
Staining: If your compound is not UV-active or for better visualization, you can use various TLC stains. Common stains include:
-
Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with many functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
-
Q4: Is it necessary to use acid-washed glassware for pyridine purification?
A: While not always strictly necessary, using acid-washed glassware is a good practice to ensure that there are no basic or other residues on the glass surface that could interact with your compound or affect the chromatography.[13][14][15] This is particularly important when working with sensitive compounds or when aiming for very high purity.
Visualizing the Workflow
A logical approach to troubleshooting is key to efficiently solving purification challenges.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. webpath.med.utah.edu [webpath.med.utah.edu]
- 15. feedhaccp.org [feedhaccp.org]
Preventing hydrolysis of reagents in 2-(5-Bromopyridin-2-yl)acetamide synthesis
Welcome to the technical support guide for the synthesis of 2-(5-Bromopyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on preventing the hydrolysis of reagents, a critical factor for achieving high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary contributing factors?
Low yields in this synthesis often stem from incomplete reactions or the hydrolysis of the starting nitrile or the resulting amide product.[1] Ensure all glassware is meticulously dried and utilize anhydrous solvents to minimize premature hydrolysis of any moisture-sensitive reagents.[2] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
Q2: I'm observing a significant amount of a carboxylic acid byproduct. What is causing this, and how can it be prevented?
The formation of 2-(5-bromopyridin-2-yl)acetic acid is a classic sign of hydrolysis.[3][4][5] Both the starting material, 2-(5-bromopyridin-2-yl)acetonitrile, and the final product, 2-(5-bromopyridin-2-yl)acetamide, can undergo hydrolysis, particularly under harsh acidic or basic conditions with prolonged heating.[5][6][7] To mitigate this, it is essential to employ milder reaction conditions and carefully control the reaction time.
Q3: Can I stop the hydrolysis of the nitrile at the amide stage?
Yes, it is possible to selectively hydrolyze the nitrile to the amide without significant further hydrolysis to the carboxylic acid.[8] This typically involves using controlled or milder conditions.[6][8] For instance, some methods report success using reagents like hydrogen peroxide in an alkaline solution, which can be a milder alternative to strong acid or base hydrolysis.[1]
Q4: My final product appears oily or as a gummy solid, making it difficult to purify. What's the likely cause?
This issue usually indicates the presence of impurities. These can include unreacted starting materials or byproducts like acetic acid. A common remedy is to wash the crude product with a saturated sodium bicarbonate solution, which will neutralize and remove acidic impurities.[2] Subsequent recrystallization from an appropriate solvent system should then yield a pure, crystalline product.[2]
II. Troubleshooting Guide: Preventing Hydrolysis
Hydrolysis is a significant competing reaction in the synthesis of 2-(5-Bromopyridin-2-yl)acetamide from its corresponding nitrile. Understanding and controlling this side reaction is paramount for a successful synthesis.
Understanding the Mechanism of Hydrolysis
The conversion of a nitrile to an amide is the first step of hydrolysis.[3][5][9] Under the reaction conditions, this amide can then be further hydrolyzed to a carboxylic acid.[3][4][5] This second hydrolysis step is often faster than the first, especially under harsh conditions, leading to the undesired carboxylic acid byproduct.[6]
Acid-Catalyzed Hydrolysis
In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom.[4][10] This makes it more susceptible to nucleophilic attack by water, leading to the formation of an imidic acid, which then tautomerizes to the more stable amide.[3] Prolonged exposure to the acidic medium will lead to the hydrolysis of the amide to the carboxylic acid and an ammonium salt.[7]
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile.[4][10] A series of proton transfers results in the formation of the amide.[3] Similar to the acid-catalyzed pathway, the amide can then be further hydrolyzed to a carboxylate salt.[3]
Visualizing the Reaction Pathways
Caption: Synthetic pathway and competing hydrolysis reaction.
Experimental Protocols for Hydrolysis Prevention
To minimize the formation of the carboxylic acid byproduct, careful control of reaction parameters is essential.
Method 1: Mild Acid-Catalyzed Hydrolysis
This method aims to stop the reaction at the amide stage by using milder acidic conditions and carefully monitoring the reaction progress.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5-bromopyridin-2-yl)acetonitrile in a suitable solvent like tert-butanol. The use of tert-butanol has been reported to help in halting the hydrolysis at the amide stage.[6]
-
Reagent Addition: Slowly add a stoichiometric amount of a milder acid, such as concentrated HCl at a controlled temperature (e.g., 40°C).[6]
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC. The goal is to see the disappearance of the starting nitrile spot and the appearance of the amide spot, with minimal formation of the more polar carboxylic acid spot.
-
Workup: Once the TLC indicates the consumption of the starting material, immediately quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. This will neutralize the acid and prevent further hydrolysis.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Method 2: Alkaline Peroxide Hydrolysis
This is a milder alternative to traditional base-catalyzed hydrolysis that can selectively produce the amide.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(5-bromopyridin-2-yl)acetonitrile in a mixture of ethanol and water.
-
Reagent Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).
-
Temperature Control: Maintain the reaction temperature below 20°C to prevent vigorous decomposition of hydrogen peroxide and to favor the formation of the amide over the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent. Dry, filter, and concentrate the organic layer. Purify the crude product by recrystallization.
Comparative Data on Reaction Conditions
| Parameter | Method 1: Mild Acid-Catalyzed | Method 2: Alkaline Peroxide | Conventional Strong Acid/Base |
| Catalyst/Reagent | Conc. HCl (stoichiometric) | NaOH, H₂O₂ | Conc. H₂SO₄ or high conc. NaOH |
| Solvent | tert-Butanol | Ethanol/Water | Water |
| Temperature | 40°C | < 20°C | Reflux (High Temperature) |
| Key Advantage | Good control | Mild conditions | Fast reaction |
| Primary Risk | Potential for some hydrolysis | Exothermic reaction | High risk of over-hydrolysis |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine. Retrieved from
-
Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. Retrieved from
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]
Sources
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: TLC Monitoring for Acetamide Formation
Welcome to the technical support center for monitoring acetamide formation reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on accurate reaction monitoring to drive their projects forward. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and interpret your results with confidence.
Core Principles: Why TLC is a Powerful Tool for Acetamide Synthesis
Acetamide formation, typically through the acylation of a primary or secondary amine, is a fundamental transformation in organic synthesis. The reaction converts a basic amine into a neutral, more polar amide. This distinct change in polarity is the key to successful TLC monitoring.
-
The Science of Separation : TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[1]
-
Starting Amine : Amines are relatively polar but are often less polar than their corresponding acetamide products. They will travel further up the TLC plate, resulting in a higher Retention Factor (Rf).
-
Acetamide Product : The introduction of the carbonyl group and the potential for hydrogen bonding makes acetamides significantly more polar than their parent amines. This increased polarity causes stronger interaction with the silica gel, leading to a shorter travel distance and a lower Rf value.[2]
-
Reagents : Acetylating agents like acetic anhydride are often consumed or quenched during workup and may not be visible on TLC. Unreacted starting materials are the primary concern.
-
This predictable shift in Rf is the cornerstone of using TLC to determine reaction completion. When the spot corresponding to the starting amine has been completely replaced by a new, lower-Rf spot, the reaction is likely complete.
Diagram 1: Conceptual Polarity and Rf Changes This diagram illustrates the expected change in TLC migration as a starting amine is converted to its corresponding acetamide product.
Caption: Change in Rf from starting material (SM) to product (Rxn).
Standard Experimental Protocol
This protocol provides a robust starting point for monitoring an acetamide formation reaction.
Step 1: Sample Preparation
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of the starting amine in a suitable solvent (e.g., dichloromethane, ethyl acetate) to create a dilute solution.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (a drop) from the reaction vessel using a capillary tube or pipette and dissolve it in a vial with the same solvent.
-
Co-spot (Co): This is a critical control. The co-spot lane will have both the starting material solution and the reaction mixture applied to the same spot.[3] This definitively proves if the new spot in the reaction lane is different from the starting material.
Step 2: TLC Plate Spotting
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM," "Co," and "Rxn."
-
Using a capillary tube, lightly touch the SM solution to the "SM" mark. The spot should be small and concentrated (1-2 mm in diameter).[1]
-
Apply the Rxn solution to the "Rxn" mark.
-
For the "Co" lane, first spot the SM solution, then, using a clean capillary, spot the Rxn mixture directly on top of the SM spot.[4]
Step 3: Development
-
Pour a small amount of the chosen mobile phase (eluent) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[5] A common starting eluent is a 1:1 mixture of hexane and ethyl acetate.[2]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
Step 4: Visualization
-
UV Light: First, view the plate under a short-wave (254 nm) UV lamp. Many aromatic amines and amides are UV-active and will appear as dark spots.[6]
-
Staining: If spots are not UV-active, a chemical stain is required.
-
Potassium Permanganate (KMnO₄): A highly effective general stain. It reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[6] This works well for most amines and amides.
-
Ninhydrin: This stain is specific for primary amines, which will appear as pink or purple spots upon heating.[7] Secondary amines may stain a faint yellow, while the acetamide product (a tertiary amide if formed from a secondary amine, or a secondary amide from a primary amine) will often not stain at all. This selectivity is excellent for confirming the consumption of a primary amine starting material.[6][8]
-
Diagram 2: Standard TLC Workflow This diagram outlines the sequential steps for performing TLC analysis.
Caption: Step-by-step workflow for TLC monitoring.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC analysis of acetamide reactions in a direct question-and-answer format.
Question: My spots are streaking or "tailing" up the plate. What's wrong?
Answer: Streaking is a common problem with several potential causes:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[5] Try diluting your spotting solutions further. The spots should be faint but clearly visible after visualization.
-
Inappropriate Solvent System: If the eluent is too polar, it can dissolve the compound too effectively and move it up the plate in a streak rather than a tight spot. Try decreasing the polarity (e.g., change from 1:1 Ethyl Acetate:Hexane to 1:3).
-
Strongly Basic Amines: Amines can interact strongly and sometimes irreversibly with the acidic silica gel, causing streaking.[1]
Question: I don't see any spots on my plate after developing, even with a stain.
Answer: This can be frustrating, but it's usually solvable:
-
Sample is Too Dilute: Your spotting solution may not be concentrated enough. Try re-spotting the plate multiple times in the same location, allowing the solvent to evaporate between applications.[5]
-
Compound is Not UV-Active or Stain-Reactive: If your compounds lack a chromophore, they won't be visible under UV light. If they are resistant to oxidation, a permanganate stain might be faint. Consider a more universal or specific stain. For example, phosphomolybdic acid is a very general stain, while ninhydrin is specific for primary amines.[6][10]
-
Solvent Level Too High: If the solvent level in the chamber is above your baseline, your spotted compounds will dissolve into the solvent pool instead of migrating up the plate.[5] Always ensure the baseline is above the eluent level.
-
Reaction Failure: It is possible the reaction has not worked, and no new product has formed. Always run the starting material lane to ensure your visualization technique is working for at least one component.
Question: My starting amine and product acetamide have very similar Rf values. How can I get better separation?
Answer: This indicates your solvent system is not optimal for this specific pair of compounds.
-
Change Solvent Polarity: The goal is to find a solvent system where the two compounds have a significant difference in affinity.
-
If both spots are near the top (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol).
-
If both spots are near the bottom (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvents: Sometimes a simple ratio change isn't enough. Switching one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or acetone can change the interactions and improve separation. A common system for amides is Dichloromethane/Methanol.[11]
Question: How do I know for sure that the reaction is complete?
Answer: The definitive sign of reaction completion is the complete disappearance of the starting material spot in the "Rxn" lane.
-
Use the Co-spot Lane: The "Co" lane is your best reference. After development, if the "Rxn" lane shows only the lower product spot, and the "Co" lane shows two distinct spots (one at the SM Rf and one at the product Rf), you can be confident in your analysis.[3][4] If the reaction is complete, the "Rxn" spot will align perfectly with the lower spot in the "Co" lane, and there will be no spot aligning with the upper SM spot.
Question: My primary amine starting material stains bright purple with ninhydrin, but my reaction mixture lane is blank. What does this mean?
Answer: This is an excellent and highly informative result. Since ninhydrin is specific for primary amines, the disappearance of a ninhydrin-active spot is strong evidence that your starting amine has been consumed and converted into the acetamide, which is ninhydrin-inactive.[8][12] To visualize the product spot, you would then need to use a general stain like potassium permanganate on a separate TLC plate.
Data Summary Table
The choice of mobile phase is critical and compound-dependent. This table provides starting points for developing a suitable TLC method.
| Compound Class | Typical Mobile Phase (Eluent) | Expected Rf (Amine) | Expected Rf (Acetamide) | Recommended Stains |
| Aliphatic Amines | 10-20% Methanol in Dichloromethane | 0.6 - 0.8 | 0.3 - 0.5 | Ninhydrin (for primary amines), KMnO₄ |
| Aromatic Amines (Anilines) | 20-40% Ethyl Acetate in Hexane | 0.5 - 0.7 | 0.2 - 0.4 | UV Light, KMnO₄ |
| Basic Heterocyclic Amines | 5-10% Methanol in DCM + 1% Et₃N | 0.4 - 0.6 | 0.1 - 0.3 | UV Light, KMnO₄, Phosphomolybdic Acid |
Note: Rf values are highly dependent on the specific structures, the exact solvent ratio, and laboratory conditions. This table is a guide for initial experiments.[2]
References
-
TLC Stains. (n.d.). REACH Devices. Retrieved from [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Discussion on Staining Reagents for Amide Formation. (2015). ResearchGate. Retrieved from [Link]
-
TLC stains for amines. (2011). ChemicalDesk.Com. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Acetamide Synthesis. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
TLC for amide synthesis. (2023). Reddit. Retrieved from [Link]
-
Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2020). ACS Publications. Retrieved from [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (2018). Bitesize Bio. Retrieved from [Link]
-
Mechanism of Acetamide. (2024). Patsnap Synapse. Retrieved from [Link]
-
General procedure for TLC. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (2002). Google Patents.
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. TLC stains [reachdevices.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Technical Support Center: Scaling Up the Synthesis of 2-(5-Bromopyridin-2-yl)acetamide for Lab Use
Welcome to the technical support center for the laboratory-scale synthesis of 2-(5-Bromopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to produce this valuable intermediate in multi-gram quantities. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis.
Introduction: The Synthetic Challenge
The synthesis of 2-(5-Bromopyridin-2-yl)acetamide is a critical step in the development of various pharmaceutical agents. While the direct amidation of the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid, appears straightforward, scaling up this reaction can present several challenges. These include ensuring complete conversion, managing side reactions, and achieving high purity of the final product. This guide will walk you through a reliable protocol and help you navigate the potential pitfalls.
Recommended Synthetic Pathway: Amide Coupling
The most common and reliable method for preparing 2-(5-Bromopyridin-2-yl)acetamide in a laboratory setting is the coupling of 2-(5-bromopyridin-2-yl)acetic acid with an ammonia source using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method avoids the need for harsh conditions and generally provides good yields of the desired product.
Caption: Amide coupling reaction workflow.
Detailed Experimental Protocol
This protocol is optimized for a 10-gram scale synthesis of 2-(5-Bromopyridin-2-yl)acetamide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| 2-(5-bromopyridin-2-yl)acetic acid | 216.03 | 10.0 | 46.3 | 1.0 |
| EDC·HCl | 191.70 | 10.6 | 55.6 | 1.2 |
| HOBt | 135.12 | 7.5 | 55.6 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.7 | 69.5 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 12.1 (16.2 mL) | 93.5 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - | - |
| Ethyl Acetate (EtOAc) | - | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-bromopyridin-2-yl)acetic acid (10.0 g, 46.3 mmol).
-
Dissolution: Add anhydrous DMF (200 mL) and stir until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add HOBt (7.5 g, 55.6 mmol) and EDC·HCl (10.6 g, 55.6 mmol).
-
Base Addition: Add DIPEA (16.2 mL, 93.5 mmol) dropwise to the reaction mixture.
-
Activation: Stir the mixture at room temperature for 1 hour to allow for the formation of the active ester intermediate.
-
Ammonia Source Addition: In a separate flask, dissolve ammonium chloride (3.7 g, 69.5 mmol) in a minimal amount of water and then carefully add it to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 500 mL of ethyl acetate and 500 mL of water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-(5-Bromopyridin-2-yl)acetamide as a white to off-white solid.
-
Troubleshooting Guide
Caption: Common troubleshooting pathways.
Q1: The reaction shows low or no conversion of the starting carboxylic acid. What could be the issue?
A1: This is a common issue that can stem from several factors:
-
Moisture: Carbodiimide coupling reagents like EDC are highly sensitive to moisture.[1] Ensure that your solvent (DMF) is anhydrous and that all glassware was properly dried. The presence of water will hydrolyze the active ester intermediate back to the carboxylic acid.
-
Reagent Quality: The quality of EDC and HOBt is crucial. Old or improperly stored reagents may have degraded. It is advisable to use freshly opened bottles or to test the reagents on a small scale with a reliable substrate.
-
Insufficient Activation Time: Allowing the carboxylic acid, EDC, and HOBt to stir for a sufficient amount of time (the "activation" step) before adding the ammonia source is critical. A minimum of 30-60 minutes is recommended.
-
Incorrect Stoichiometry: Ensure that you are using a slight excess of the coupling agents (1.1 to 1.2 equivalents) to drive the reaction to completion.
Q2: My TLC plate is messy, with multiple spots, making it difficult to monitor the reaction.
A2: Messy TLC plates can be misleading. Here are some tips for clearer results:
-
Choice of Eluent: For pyridine-containing compounds, a mixture of ethyl acetate and hexanes is a good starting point. You may need to adjust the polarity to achieve good separation. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine can sometimes improve the spot shape for basic compounds.
-
Visualization: Pyridine derivatives can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Spotting Technique: Ensure you are spotting a dilute solution of your reaction mixture. Overloading the TLC plate can lead to streaking and overlapping spots.
-
Identifying Byproducts: The main byproduct from EDC is a urea derivative, which is often UV active. This spot should disappear after a proper aqueous work-up.
Q3: After the work-up, my product is an oil and refuses to solidify.
A3: This typically indicates the presence of impurities that are inhibiting crystallization.
-
Residual Solvent: Ensure all the DMF has been removed. DMF is a high-boiling solvent and can be difficult to remove completely on a rotary evaporator. Co-evaporation with a higher boiling point, non-polar solvent like toluene can be effective.
-
EDC-Urea Byproduct: The urea byproduct from EDC can sometimes be difficult to remove if the aqueous washes are not thorough. Washing the organic layer with dilute acid (e.g., 1M HCl) can help to remove any remaining basic impurities, followed by a bicarbonate wash.
-
Inducing Crystallization: If the oil is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. You can also try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity is observed, then allowing it to stand.
Q4: The final product yield is low after purification.
A4: Low yield can be due to issues in both the reaction and the purification steps.
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion before starting the work-up.
-
Loss During Work-up: Emulsions can form during the aqueous extraction, leading to loss of product. If an emulsion forms, adding more brine and allowing the mixture to stand can help to break it.
-
Purification Losses: Recrystallization is a trade-off between purity and yield. Ensure you are not using an excessive amount of solvent for recrystallization, as this will lead to a significant portion of your product remaining in the mother liquor. Cooling the recrystallization mixture in an ice bath can help to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q: Can I use a different coupling agent?
A: Yes, other coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used. However, the urea byproduct of DCC is insoluble in most organic solvents and requires removal by filtration, which can be cumbersome on a larger scale. HATU is very effective but also more expensive than EDC.
Q: Why is DIPEA used as the base?
A: DIPEA is a non-nucleophilic hindered base. Its role is to neutralize the HCl salt of EDC and the HOBt, and to scavenge the proton released during the reaction. Triethylamine (TEA) can also be used, but DIPEA is often preferred as it is less likely to cause side reactions.
Q: What are the expected ¹H NMR chemical shifts for the starting material and product?
A: While exact shifts can vary depending on the solvent, you can expect the following characteristic signals:
-
2-(5-bromopyridin-2-yl)acetic acid: The methylene protons (CH₂) adjacent to the pyridine ring and the carboxylic acid will typically appear as a singlet between δ 3.8 and 4.2 ppm. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm).
-
2-(5-Bromopyridin-2-yl)acetamide: The methylene protons (CH₂) will likely shift slightly and remain a singlet in a similar region. The two amide protons (-NH₂) will appear as a broad singlet, typically between δ 5.5 and 7.5 ppm, and its position can be concentration-dependent. The pyridine protons will have a similar pattern to the starting material. The disappearance of the carboxylic acid proton (usually a very broad signal >10 ppm) is a key indicator of reaction completion.
Q: Is it possible to perform this reaction without a nitrogen atmosphere?
A: While it is always good practice to work under an inert atmosphere to exclude moisture, this reaction can often be performed successfully without it, provided that anhydrous solvents and reagents are used and the reaction vessel is protected from atmospheric moisture with a drying tube.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1335055-45-2, 2-(5-Bromopyridin-2-yl)acetamide. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 192642-85-6, 2-(5-Bromopyridin-2-yl)acetic acid. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized N-(4-Bromopyridin-2-yl)acetamide
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. N-(4-Bromopyridin-2-yl)acetamide, a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors, is no exception.[1] Its impurity profile can significantly impact the downstream reaction yields, the biological activity of the final compound, and ultimately, patient safety.
This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity validation of N-(4-Bromopyridin-2-yl)acetamide. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.
The Synthetic Landscape: Anticipating the Impurity Profile
The synthesis of N-(4-Bromopyridin-2-yl)acetamide is typically achieved through the acetylation of 2-amino-4-bromopyridine.[2] While seemingly straightforward, this reaction can give rise to a predictable set of process-related impurities that any robust purity validation workflow must be designed to detect and quantify.
A General Synthetic Protocol:
In a typical laboratory-scale synthesis, 2-amino-4-bromopyridine is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The solution is cooled in an ice bath before the dropwise addition of acetyl chloride. The reaction is then allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The workup involves quenching the reaction with an aqueous solution of sodium bicarbonate, followed by extraction, drying of the organic layer, and concentration under reduced pressure.[2]
Potential Impurities:
Our analytical strategy must be tailored to identify and quantify the following likely impurities:
-
Unreacted Starting Material: Residual 2-amino-4-bromopyridine.
-
Over-reacted Byproduct: Diacetylated N-(4-bromopyridin-2-yl)acetamide, where the amide nitrogen is also acetylated.
-
Isomeric Impurities: If the 2-amino-4-bromopyridine starting material contains isomeric impurities like 2-amino-5-bromopyridine, the corresponding N-(5-bromopyridin-2-yl)acetamide will be formed.
-
Residual Reagents and Solvents: Acetic acid (from the hydrolysis of acetyl chloride) and residual solvents from the reaction and workup.
A Multi-Pronged Approach to Purity Validation: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a suite of orthogonal methods, each providing a unique and complementary piece of the puzzle. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in the context of N-(4-Bromopyridin-2-yl)acetamide.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in the reverse-phase mode, is an indispensable tool for the separation and quantification of impurities in pharmaceutical intermediates.[3] Its strength lies in its ability to separate compounds with a wide range of polarities, providing high-resolution separation of the main component from its impurities.
The Rationale for Reverse-Phase HPLC:
N-(4-Bromopyridin-2-yl)acetamide and its likely impurities are polar aromatic compounds, making them ideal candidates for reverse-phase chromatography.[4] By using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), we can achieve separation based on the differential partitioning of the analytes between the two phases.[5]
Experimental Protocol: A Self-Validating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.[6]
-
Mobile Phase: A gradient elution is often preferred for separating a mixture of compounds with varying polarities. A typical gradient might start with a higher percentage of water (e.g., 90% water with 0.1% formic acid) and ramp up to a higher percentage of acetonitrile (e.g., 90% acetonitrile with 0.1% formic acid). The formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for both the main compound and its impurities. A wavelength of 254 nm is often a suitable choice for aromatic compounds.
-
Sample Preparation: A dilute solution of the synthesized N-(4-Bromopyridin-2-yl)acetamide in the mobile phase.
Data Presentation: A Hypothetical HPLC Chromatogram
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Acetic Acid |
| 2 | 5.8 | 0.5 | 2-amino-4-bromopyridine |
| 3 | 8.2 | 99.0 | N-(4-Bromopyridin-2-yl)acetamide |
| 4 | 9.5 | 0.2 | N-(5-bromopyridin-2-yl)acetamide |
| 5 | 11.1 | 0.1 | Diacetylated byproduct |
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale for GC-MS:
While N-(4-Bromopyridin-2-yl)acetamide itself has a moderate boiling point, GC-MS can be invaluable for detecting more volatile impurities such as residual solvents and the starting material, 2-amino-4-bromopyridine. The mass spectrometer provides crucial structural information through the fragmentation pattern of the ionized molecules, aiding in the unambiguous identification of impurities.[7] The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) provides a clear signature in the mass spectrum.[8][9]
Experimental Protocol: A GC-MS Method for Impurity Identification
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is used to separate compounds with different boiling points. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Sample Preparation: A dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: Expected Mass Spectrum of N-(4-Bromopyridin-2-yl)acetamide
The EI mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the bromine isotopes. Key fragmentation pathways would likely involve the loss of the acetyl group and cleavage of the pyridine ring.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed structural information about a molecule. Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or byproducts.
The Rationale for NMR:
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.[10] This allows for the clear differentiation between N-(4-Bromopyridin-2-yl)acetamide and its potential isomeric impurity, N-(5-bromopyridin-2-yl)acetamide, as the substitution pattern on the pyridine ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.[11] ¹³C NMR provides information about the number and types of carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[12]
-
Experiments: Standard ¹H and ¹³C{¹H} NMR spectra.
Data Interpretation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
-
N-(4-Bromopyridin-2-yl)acetamide:
-
Methyl protons (~2.2 ppm, singlet, 3H)
-
Amide proton (~8.0 ppm, broad singlet, 1H)
-
Pyridine protons: Three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), with coupling patterns consistent with a 2,4-disubstituted pyridine.[13]
-
-
2-amino-4-bromopyridine (impurity): Absence of the methyl singlet and amide proton signal, and different chemical shifts for the pyridine protons.
-
Diacetylated byproduct (impurity): Absence of the amide proton signal and likely a downfield shift of the pyridine protons.
Workflow for NMR Analysis
Caption: Workflow for NMR Structural Verification.
Elemental Analysis: The Ultimate Arbiter of Elemental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and provides a definitive measure of its overall purity.
The Rationale for Elemental Analysis:
A pure sample of N-(4-Bromopyridin-2-yl)acetamide (C₇H₇BrN₂O) will have a specific theoretical percentage of carbon, hydrogen, and nitrogen. Any significant deviation from these theoretical values indicates the presence of impurities. For instance, the presence of excess starting material (C₅H₅BrN₂) would lead to a lower carbon and hydrogen percentage and a higher nitrogen percentage than theoretically expected.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried and purified sample.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Data Presentation: Comparison of Theoretical and Experimental Values
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 39.09 | 39.01 | -0.08 |
| Hydrogen (H) | 3.28 | 3.31 | +0.03 |
| Nitrogen (N) | 13.02 | 12.95 | -0.07 |
Acceptance Criteria: For a compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the theoretical values.
Workflow for Elemental Analysis
Caption: Workflow for Elemental Analysis.
Regulatory Context and Acceptance Criteria
The purity of pharmaceutical intermediates is governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[14][15] For a non-clinical or early-phase intermediate, a purity of >95% is generally considered acceptable, with any single impurity not exceeding 0.5%. As the development progresses towards clinical trials and commercialization, these requirements become more stringent.
Conclusion: An Integrated and Rational Approach to Purity Validation
The purity validation of synthesized N-(4-Bromopyridin-2-yl)acetamide is a critical step in ensuring the quality and reliability of subsequent research and development activities. This guide has demonstrated that a comprehensive and robust purity assessment relies on the intelligent application of a suite of orthogonal analytical techniques.
-
HPLC provides the quantitative backbone for purity assessment, offering high-resolution separation of the main component from its impurities.
-
GC-MS excels in the identification of volatile impurities and provides invaluable structural confirmation through its fragmentation patterns.
-
NMR Spectroscopy serves as the ultimate tool for structural elucidation, confirming the identity of the desired product and characterizing any structural isomers or byproducts.
-
Elemental Analysis offers a definitive measure of elemental composition and overall purity.
By integrating the data from these complementary techniques, researchers can build a comprehensive and scientifically sound purity profile for N-(4-Bromopyridin-2-yl)acetamide, ensuring the integrity of their work and accelerating the path to new discoveries.
References
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Retrieved January 27, 2026, from https://patents.google.
- 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. (n.d.). Retrieved January 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/693282
- Rosario-Ortiz, F. L., Snyder, S., & Suffet, I. H. (Mel). (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 41(14), 4895–4900. https://doi.org/10.1021/es062391p
- ICH. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf
- USP. (n.d.). <232> Elemental Impurities—Limits. Retrieved from https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter232.pdf
- Wolf, T. J., & Zare, R. N. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 583–594. https://doi.org/10.1021/acs.accounts.3c00412
- Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from https://www.spectroscopyonline.
- Watson, T. (2015). Understanding Electron Ionization Processes for GC–MS.
- Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from https://www.analytik-jena.com/applications/pharma-life-science/elemental-impurities-in-pharmaceutical-materials-according-to-new-ich-guidelines-and-usp-chapters-232-and-233/
- Al-Rawi, J. M. A. (1994). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from https://apps.dtic.
- EMA. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3b-r2-impurities-new-drug-products-step-5_en.pdf
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from https://www.phenomenex.com/documents/hplc-method-development-guide
- Thermo Fisher Scientific. (n.d.). Increasing Molecular Ion Production for Unknown Formula Elucidation with Chemical Ionization and Low Energy-Electron Ionization on Orbitrap GC/MS. Retrieved from https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64539-GC-MS-Low-Energy-EI-ASMS2016-PN64539-EN.pdf
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns/
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
- University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from https://massspec.chem.arizona.
- Labinsights. (2023). Four Steps of Analysis of Elemental Impurities. Retrieved from https://www.labinsights.co.in/post/four-steps-of-analysis-of-elemental-impurities
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/110-86-1_1HNMR.htm
- EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf
- Benchchem. (n.d.). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis. Retrieved from https://www.benchchem.com/technical-center/N-(4-Bromopyridin-2-yl)acetamide-Synthesis
- Alltech. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from https://www.discoverysciences.com/images/content/alltech/PDFs/bulletins/TIR202.pdf
- Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv4p0104
- Sparkman, O. D. (2010).
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624. https://doi.org/10.1002/mrc.1583
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from https://www.chemguide.co.uk/analysis/masspec/mplus2.html
- FDA. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from https://www.fda.gov/media/93804/download
- OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from https://openstax.org/books/organic-chemistry/pages/12-2-interpreting-mass-spectra
- Agilent. (n.d.). Measuring Elemental Impurities in Pharmaceutical Materials. Retrieved from https://www.agilent.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- ICH. (2023). ICH Q3 Guidelines. Retrieved from https://www.ich.org/page/quality-guidelines
- ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from https://www.researchgate.
- ChemicalBook. (2025). 2-Amino-4-bromopyridine | 84249-14-9. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8740268.htm
- ICH. (n.d.). Quality Guidelines. Retrieved from https://www.ich.org/page/quality-guidelines
- ResearchGate. (n.d.). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from https://www.researchgate.net/publication/235928821_N-4-Bromophenylacetamide_a_new_polymorph
- MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from https://www.mdpi.com/1420-3049/23/10/2651
- MySkinRecipes. (n.d.). N-(4-Bromopyridin-2-yl)acetamide. Retrieved from https://www.myskinrecipes.com/shop/th/products/n-4-bromopyridin-2-yl-acetamide
Sources
- 1. N-(4-Bromopyridin-2-yl)acetamide [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines [mdpi.com]
- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Anticonvulsant Potential of Substituted Phenylacetamides: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of epilepsy treatment, the quest for novel, more effective, and safer anticonvulsant agents is a perpetual challenge. Phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical seizure models. This guide provides an in-depth, objective comparison of the anticonvulsant activity of substituted phenylacetamides, grounded in experimental data and mechanistic insights. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present comparative data from established screening models, and provide detailed protocols to empower your own investigations.
The Rationale: Why Phenylacetamides?
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[2][3] This underscores the urgent need for new therapeutic strategies. Phenylacetamides have garnered attention due to their structural similarity to existing AEDs and their amenability to chemical modification, allowing for the fine-tuning of their pharmacological properties.
Decoding the Structure-Activity Relationship (SAR)
The anticonvulsant activity of phenylacetamides is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the acetamide moiety. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
Phenyl Ring Substitutions: A Game of Position and Electronegativity
Our analysis of the available literature reveals a clear trend: the presence and location of electron-withdrawing groups on the phenyl ring significantly influence anticonvulsant activity.
-
Meta-Position is Key: Studies have consistently shown that substitution at the meta- (3-) position of the anilide moiety is particularly favorable for anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-trifluoromethyl group displayed considerably higher anticonvulsant protection in the maximal electroshock (MES) test compared to their 3-chloro analogs, many of which were inactive.[2] This suggests that a strong electron-withdrawing group at this position enhances efficacy.
-
Electron-Withdrawing Groups Enhance Potency: The superiority of the trifluoromethyl group over a chloro group at the meta-position highlights the importance of the substituent's electronic properties.[2] This is further supported by findings in other series of compounds where electron-withdrawing groups like nitro at the meta-position conferred better anti-seizure activity.[3]
-
Para-Position Considerations: While the meta-position appears optimal, substitution at the para- (4-) position can have varied effects. In some cases, hydrophilic moieties like a nitro group at the para-position were found to reduce anti-seizure effects, possibly due to altered pharmacokinetic properties.[3]
The Acetamide Moiety: More Than Just a Linker
Modifications to the acetamide portion of the molecule also play a crucial role in modulating anticonvulsant activity. The introduction of various cyclic and acyclic amine functionalities has been explored to enhance potency and broaden the spectrum of activity.
-
The Amine Terminus: The nature of the amine group at the terminus of the acetamide side chain is a critical determinant of activity. For example, in a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the presence of a dimethylamine group was particularly beneficial for broad-spectrum anticonvulsant activity, showing efficacy in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models.[4] Replacing the dimethylamine with a diethylamine group resulted in a compound predominantly active in the MES and 6 Hz models, indicating a shift in the activity spectrum.[4]
-
Chirality Matters: The stereochemistry of the molecule can have a profound impact on its biological activity. In certain phenylacetamide derivatives, the R-configuration of the asymmetric carbon atom in the phenylacetamide linker was found to be crucial for potent anticonvulsant effects.[4]
Comparative Anticonvulsant Activity and Neurotoxicity: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the anticonvulsant activity (ED50) and neurotoxicity (TD50) data for a selection of substituted phenylacetamide derivatives from various studies. The Protective Index (PI = TD50/ED50) is a crucial parameter, with a higher value indicating a wider safety margin.
| Compound ID | Phenyl Ring Substituent | Acetamide Moiety Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 14 | 3-CF3 (on phenylpiperazine) | Dimethylamine at pyrrolidine-2,5-dione | 49.6 | 67.4 | 31.3 (32 mA) | > 300 | > 6.0 (MES) | [4] |
| (C1-R)-31 | 3-CF3 (on phenylpiperazine) | Dimethylamine at pyrrolidine-2,5-dione (R-config) | Potent | Potent | Potent | Not specified | Not specified | [4] |
| Compound 12 | 3-Cl | 4-methylpiperazin-1-yl | Active at 100 mg/kg | Inactive | Not tested | Not specified | Not specified | [2] |
| Compound 13 | 3-Cl | Morpholino | Active at 100-300 mg/kg | Inactive | Not tested | Not specified | Not specified | [2] |
| Compound 19 | 3-CF3 | Specific phenylpiperazine | Active at 100-300 mg/kg | Inactive | Active | Not specified | Not specified | [2] |
| Compound 16 | 4-amino | N-(2,6-dimethylphenyl) | 50.5 | 93.2 | Not tested | > 300 | > 5.9 (MES) | [5] |
| Compound 40 | Varies | Sulfonamide derivative | Potent | Not tested | Not tested | High safety margin | > 35.38 | [1] |
| Compound 41 | Varies | N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide | 26 | Not tested | Not tested | High safety margin | > 19 | [1] |
Unraveling the Mechanism of Action: Targeting Neuronal Excitability
The anticonvulsant effects of many phenylacetamide derivatives are attributed to their ability to modulate voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the initiation and propagation of action potentials in neurons.[7][8] By blocking these channels, the drugs can reduce excessive neuronal firing that underlies seizure activity.[9]
Some compounds may also exert their effects through other mechanisms, such as enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10] The GABAergic system plays a critical role in maintaining the balance between neuronal excitation and inhibition.[10]
The following diagram illustrates a simplified signaling pathway highlighting the potential molecular targets of substituted phenylacetamides.
Caption: A typical workflow for in vivo anticonvulsant screening.
Conclusion and Future Directions
Substituted phenylacetamides represent a fertile ground for the discovery of novel anticonvulsant agents. The structure-activity relationships discussed herein provide a rational basis for the design of new derivatives with improved potency and safety profiles. The key takeaways for researchers in this field are:
-
Focus on the meta-position: The introduction of potent electron-withdrawing groups at the 3-position of the phenyl ring is a promising strategy for enhancing anticonvulsant activity.
-
Optimize the acetamide moiety: The nature of the amine substituent and the stereochemistry of the molecule are critical for both potency and the spectrum of anticonvulsant action.
-
Prioritize a wide safety margin: The Protective Index is a critical parameter for identifying drug candidates with a favorable therapeutic window.
Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, which will enable more sophisticated structure-based drug design. Furthermore, exploring a wider range of substituents and their combinations will undoubtedly lead to the discovery of the next generation of anticonvulsant therapies.
References
-
Zaczyńska, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 969-977. [Link]
-
Wróbel, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3352. [Link]
-
Faramarzi, M. A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 526–534. [Link]
-
Sirven, J. I. (2024). Antiepileptic Drugs. Medscape. [Link]
-
Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 22(12), 1409-1432. [Link]
-
Shorvon, S., & van Rijckevorsel, K. (2019). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs. [Link]
-
Frank, J. E. (2014). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. The Yale Journal of Biology and Medicine, 87(3), 303–311. [Link]
-
Socala, K., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 76(2-3), 121-128. [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-13. [Link]
-
Petroff, O. A. (2002). GABA and glutamate in the human brain. The Neuroscientist, 8(6), 562-573. [Link]
-
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]
-
Shindikar, A. V., et al. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of Novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792. [Link]
-
Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 1-13. [Link]
-
Meldrum, B. S. (2002). GABAergic mechanisms in epilepsy. Epilepsia, 43 Suppl 5, 1-3. [Link]
-
Meisler, M. H., et al. (2010). Role of Sodium Channels in Epilepsy. Cold Spring Harbor Perspectives in Biology, 2(7), a003019. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
Jedlicka, P., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology, 3(11), 857–865. [Link]
-
Czuczwar, S. J., & Luszczki, J. J. (2002). Pentylenetetrazol-induced seizures. In Models of Seizures and Epilepsy (pp. 133-147). Academic Press. [Link]
-
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]
-
Catterall, W. A. (2014). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Pharmacology, 5, 120. [Link]
-
Liu, Y., et al. (2019). Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects. Molecules, 24(18), 3326. [Link]
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 67-81). Humana, New York, NY. [Link]
-
Abdulfatai, U., et al. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α substituted acetamido-N-benzylacetamide derivatives. Cogent Chemistry, 2(1), 1166538. [Link]
-
Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657-678. [Link]
-
Sharma, S., et al. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 18(11), 13681–13697. [Link]
-
Agbo, M. O., et al. (2023). Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy. Acta Epileptologica, 5(1), 16. [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-13. [Link]
-
Ristić, A. J., et al. (2010). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. Epilepsia, 51(8), 1594-1598. [Link]
-
Beydoun, A., & D'Souza, J. (2012). Mechanisms of action of antiepileptic drugs. Future Neurology, 7(3), 261-276. [Link]
-
Kudzma, L. V., et al. (1989). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 32(11), 2534-2542. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 898801. [Link]
-
Singh, S., & Kumar, A. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Drug and Alcohol Research, 12(1), 1-5. [Link]
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
Validation of Pharmacodynamic Assays for Novel Therapeutic Agents: A Comparative Technical Guide
Executive Summary
For novel therapeutic agents—particularly biologics, bispecific antibodies, and cell therapies—standard pharmacokinetic (PK) validation rules often fail to capture the biological complexity of pharmacodynamic (PD) responses. Unlike PK, where the analyte is the drug itself, PD assays measure the effect of the drug, often requiring the quantification of unstable biomarkers or dynamic cellular states.
This guide moves beyond rigid templates to advocate for a "Fit-for-Purpose" (FFP) validation strategy. We compare the three dominant platforms (LBA, LC-MS/MS, and Flow Cytometry) and provide a deep-dive protocol for Receptor Occupancy (RO) , a critical PD endpoint for modern immunotherapies.
Part 1: The Strategic Framework (Fit-for-Purpose)
The "Fit-for-Purpose" paradigm, established by Lee et al. and adopted by regulatory bodies, dictates that validation rigor must evolve alongside the drug development phase. Unlike PK assays which require full GLP compliance early on, PD assays function on a tiered system:
-
Exploratory Method: For internal decision-making (Candidate selection). Focus on Repeatability and Sensitivity.
-
Advanced Method: For secondary endpoints. Adds Stability and Accuracy.[1][2]
-
Definitive Method: For primary endpoints/labeling claims. Full validation (GLP-like) including Robustness and Reproducibility.
Decision Matrix: Selecting the Right Platform
The choice of platform is not merely about preference; it is dictated by the biology of the biomarker.
Figure 1: Strategic decision tree for selecting a PD assay platform based on biomarker nature and sensitivity requirements.
Part 2: Methodological Comparison
The following table objectively compares the three primary technologies used for PD validation.
| Feature | Ligand Binding Assays (LBA) | LC-MS/MS | Flow Cytometry |
| Primary Use | Soluble proteins (Cytokines, ADAs). | Small molecules, peptides, absolute quantification. | Cell-surface receptors, intracellular signaling, RO. |
| Sensitivity | High (pg/mL to fg/mL with MSD/Simoa). | Moderate to High (ng/mL); improves with hybrid LBA-LCMS. | Moderate (dependent on fluorophore brightness). |
| Specificity | Limited by antibody cross-reactivity (Matrix effects common). | Gold Standard. Mass-based detection eliminates non-specific binding issues. | High (multiparametric gating isolates specific cell populations). |
| Throughput | High (96/384 well plates). | Moderate (minutes per sample). | Low to Moderate (acquisition time + complex prep). |
| Validation Challenge | Hook Effect (Prozone), Reagent lot variability. | Ion Suppression from matrix components. | Cell Stability , Instrument standardization (MFI vs. MESF). |
| Cost | Low to Moderate. | High (Instrumentation + expertise).[3] | Moderate to High (Antibodies + flow time). |
Part 3: Deep Dive Protocol – Receptor Occupancy (RO)
Scenario: Validation of a Flow Cytometry assay to measure Receptor Occupancy of a novel anti-PD-1 monoclonal antibody.
This is the most complex PD validation scenario because it requires measuring the drug bound to the target on live cells without disturbing the equilibrium.
The Mechanistic Logic
To validate RO, you must distinguish between Free Receptor (unbound) and Total Receptor (bound + unbound). This requires two specific detection reagents:
-
Competing Antibody (Ab_Comp): Binds to the same epitope as the drug. Detects only Free receptors.
-
Non-Competing Antibody (Ab_NonComp): Binds to a different epitope. Detects Total receptors regardless of drug presence.
Figure 2: Mechanism of Receptor Occupancy. The Competing Ab signal decreases as Drug concentration increases; the Non-Competing Ab signal remains stable.
Step-by-Step Validation Workflow
Step 1: Reagent Qualification (The "Self-Check")
-
Objective: Prove that Ab_NonComp is truly non-competing.
-
Protocol:
-
Incubate cells with saturating concentrations of the Drug (100 µg/mL).
-
Stain with Ab_NonComp.
-
Acceptance Criteria: The Mean Fluorescence Intensity (MFI) of Ab_NonComp must remain >90% of the "No Drug" control. If MFI drops, the reagent is sterically hindered and invalid.
-
Step 2: Titration and Saturation Curve
-
Objective: Determine the concentration of detection antibodies required to saturate the receptors.
-
Protocol: Stain cells with serial dilutions of Ab_Comp and Ab_NonComp.
-
Causality: You must operate at saturation (plateau) to ensure that signal changes are due to drug binding, not staining variability.
Step 3: Ex Vivo Spike-In (Accuracy & Precision)
-
Objective: Mimic patient samples.
-
Protocol:
-
Spike whole blood from healthy donors with increasing concentrations of the Drug (0, 0.1, 1, 10, 100 µg/mL).
-
Incubate at 37°C for 1 hour (equilibrium).
-
Stain with Ab_Comp (Tube A) and Ab_NonComp (Tube B).
-
Lyse RBCs and fix.
-
Calculation: % Free Receptor = (MFI Tube A / MFI Tube B) × 100. % RO = 100 - % Free.
-
Step 4: Stability (Critical for Multi-Center Trials)
-
Protocol: Assess "Blood Stability" (time from draw to staining) and "Processed Stability" (time from fixation to acquisition).
-
Acceptance Criteria: <20% change in %RO at 24h and 48h post-draw.
Part 4: Data Analysis & Acceptance Criteria
For PD assays, acceptance criteria are wider than PK assays due to biological variance.
Validation Logic Flowchart
Figure 3: Logic flow for determining assay validity based on precision and stability data.
Recommended Acceptance Criteria (Fit-for-Purpose)
| Parameter | LBA (ELISA/MSD) | Flow Cytometry (Cell-Based) |
| Precision (CV%) | < 20% | < 25% (due to biological heterogeneity) |
| Accuracy (Recovery) | 80–120% | Not always applicable (use relative MFI) |
| Linearity (Dilution) | R² > 0.98 | N/A (Cells cannot be diluted like plasma) |
| Stability | < 20% deviation | < 20% deviation (Critical: Fixative effect) |
| Inter-Operator | < 20% CV | < 25% CV (Gating strategy must be locked) |
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. [Link][3][4][5]
-
Lee, J. W., et al. (2006). Fit-for-purpose method development and validation for successful biomarker measurement.[6] Pharmaceutical Research.[1][6][7][8] [Link]
-
Moulard, M., & Ozoux, M. L. (2016). How Validated Receptor Occupancy Flow Cytometry Assays Can Impact Decisions and Support Drug Development. Cytometry Part B. [Link]
-
Green, C. L., et al. (2011). Recommendations for the development and validation of flow cytometry-based receptor occupancy assays. Cytometry Part B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hhs.gov [hhs.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. Fit-for-purpose method development and validation for successful biomarker measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
Analytical methods for confirming the identity of synthesized compounds
An indispensable cornerstone of chemical synthesis, particularly within the pharmaceutical and materials science sectors, is the unambiguous confirmation of a newly synthesized compound's identity. The journey from a proposed molecular structure on paper to a physical substance in a vial is fraught with potential deviations—side reactions, incomplete conversions, and unexpected rearrangements. Therefore, a rigorous, multi-faceted analytical approach is not merely good practice; it is a scientific and regulatory necessity.
This guide, crafted from a Senior Application Scientist's perspective, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, integrated strategy for leveraging a suite of analytical techniques. The core principle is orthogonality: the use of multiple, distinct methods that measure different physicochemical properties of the molecule. This approach builds a self-validating and irrefutable body of evidence, ensuring that the compound in hand is precisely the compound intended.
The Orthogonal Strategy: Building a Dossier of Evidence
No single analytical technique can unequivocally confirm the identity, structure, and purity of a novel compound. Each method provides a unique piece of the molecular puzzle. By combining techniques, we create a powerful, cross-validating system. For instance, Mass Spectrometry may confirm the molecular weight, but Nuclear Magnetic Resonance (NMR) is required to piece together the atomic connectivity. Chromatography can attest to the sample's purity, while X-ray Crystallography can provide the definitive three-dimensional structure.
The following diagram illustrates a typical workflow, demonstrating how these techniques are synergistically employed to build a comprehensive identity profile for a synthesized compound.
Caption: General workflow of a Mass Spectrometry experiment.
Chromatography: The Purity Police
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. [1]While primarily used to assess purity, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for identity confirmation when an authentic reference standard is available.
Causality Behind the Choice: The data from NMR and MS are only meaningful if they are collected on a pure substance. Chromatography confirms that you are analyzing a single compound and not a mixture. [2]The presence of a single, sharp peak in a chromatogram is a strong indicator of purity. [3] Experimental Protocol: HPLC Peak Purity Assessment
-
Method Development: Develop an HPLC method (selecting the appropriate column, mobile phase, and gradient) that provides good separation and a sharp, symmetrical peak for the compound of interest.
-
Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a known concentration.
-
Reference Standard: Prepare a solution of a certified reference standard (if available) at the same concentration.
-
Injection & Analysis: Inject both the sample and the standard onto the HPLC system.
-
Data Comparison:
-
Retention Time: The primary confirmation comes from the retention time of the sample peak matching that of the reference standard under identical conditions.
-
Peak Purity Analysis: If using a photodiode array (PDA) detector, perform a peak purity analysis. The software compares spectra across the peak; a spectrally pure peak will have a "purity angle" less than the "purity threshold". [3]This confirms that no impurities are co-eluting under the main peak. [2][4]
-
Complementary and Definitive Methods
While NMR, MS, and Chromatography form the core triumvirate of compound characterization, other techniques provide vital, often definitive, information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For example, the presence of a strong absorption band around 1700 cm⁻¹ is characteristic of a carbonyl (C=O) group. [5][6]This technique is excellent for quickly confirming that key functional group transformations occurred during a synthesis (e.g., the disappearance of an alcohol O-H stretch and the appearance of a carbonyl C=O stretch). [7]
Elemental Analysis (EA)
This technique determines the mass percentage of each element (typically C, H, N, S) in a compound. [8]The results are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. [9][10]The empirical formula derived from EA must be consistent with the molecular formula obtained from mass spectrometry.
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography is the undisputed "gold standard." It provides an unambiguous determination of the three-dimensional atomic arrangement, confirming not only the connectivity but also the absolute stereochemistry of chiral centers. [11][12][13]This is often a requirement for publication in top-tier journals and for regulatory filings, as it leaves no doubt as to the molecule's absolute structure. [11][14]
Comparison of Key Analytical Methods
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular structure, stereochemistry, purity (qNMR) [15][16] | 1-10 mg, soluble | Provides the most structural detail; non-destructive [17] | Relatively insensitive; requires soluble sample |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern [18][19] | <1 mg, soluble/volatile | High sensitivity; accurate mass determination | Does not provide connectivity; isomers can be indistinguishable |
| Chromatography (HPLC/GC) | Purity, identification vs. standard [1][20] | <1 mg, soluble/volatile | Excellent for assessing purity and quantifying components | Identity confirmation requires a reference standard |
| FTIR Spectroscopy | Presence/absence of functional groups [7][21] | <1 mg, solid or liquid | Fast, simple, requires minimal sample prep | Provides limited structural information; spectra can be complex |
| Elemental Analysis | Empirical formula (elemental composition) [8][22] | 1-5 mg, solid | Confirms elemental ratios | Does not distinguish between isomers; requires high purity |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles [11][12] | Single crystal | Unambiguous, definitive structural determination | Requires a suitable single crystal, which can be difficult to grow |
Regulatory Trustworthiness: The Role of Validation
In a regulated environment, such as drug development, it is not enough to simply perform these analyses. The analytical procedures themselves must be validated to demonstrate that they are suitable for their intended purpose. [23][24]Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R1), outline the characteristics that need to be evaluated during method validation, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [23]* Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Adherence to these validation principles ensures that the data generated are reliable, reproducible, and trustworthy for regulatory submissions. [25][26]
Conclusion
Confirming the identity of a synthesized compound is a systematic process of evidence gathering. It relies on an orthogonal application of analytical techniques, each providing a different and complementary piece of structural and purity information. By strategically combining the detailed structural insights of NMR, the precise molecular weight determination of MS, the rigorous purity assessment of chromatography, and the functional group confirmation of FTIR, researchers can build a conclusive and self-validating dossier. For definitive proof, the atomic-level detail from X-ray crystallography remains unparalleled. This integrated approach, grounded in the principles of method validation, ensures the scientific integrity required for publication, patenting, and the development of safe and effective new medicines.
References
- Vertex AI Search. (2024-01-01). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International - Chromatography Online.
- Vertex AI Search. Analytical chemistry - Wikipedia.
- Vertex AI Search. Identify Your Compound.
- Rigaku. Absolute structure.
- Vertex AI Search. Mass spectrometry - Wikipedia.
- Chemistry LibreTexts. (2025-07-31). 6.8: Calculating Empirical Formulas for Compounds.
- Chemistry LibreTexts. (2025-01-01). 12.8: Infrared Spectra of Some Common Functional Groups.
- Vertex AI Search. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency (EMA). (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures.
- Moravek. How Is Chromatography Used for Purification?.
- Chemistry LibreTexts. (2022-08-28). 4.7: NMR Spectroscopy.
- Professor Dave Explains. (2015-08-04). Elemental Analysis: Empirical and Molecular Formulas. YouTube.
- PubMed. Determination of absolute configuration using single crystal X-ray diffraction.
- Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
- The World of Materials. Structure Determination by X-ray Crystallography.
- Reddit. (2022-06-24). How to know which lab techniques to use for synthesis?. r/OrganicChemistry.
- AZoM.com. (2025-03-21). How to Interpret FTIR Results: A Beginner's Guide.
- PubMed. (2018-06-12). Mass Spectrometry for Synthesis and Analysis.
- ACS Publications. (2014-11-07). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- University of Waterloo. Stoichiometry: Elemental Analysis.
- Element Lab Solutions. Peak Purity Analysis.
- FDA. (November 2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
- JEOL USA Inc. Mass Spectrometry Basics.
- Chemistry For Everyone. (2025-07-26). How Can NMR Identify Unknown Compounds?. YouTube.
- Chirality. (2008-08-19). The use of X-ray Crystallography to Determine Absolute Configuration (II).
- Thermo Fisher Scientific. (2015-12-21). FTIR Basic Organic Functional Group Reference Chart.
- Royal Society of Chemistry: Education. Synthesis and Analysis | Resource.
- Vertex AI Search. Nuclear magnetic resonance spectroscopy - Wikipedia.
- Vertex AI Search. (2025-04-27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- OpenStax. (2019-02-14). 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e.
- PubMed. Strategies for peak-purity assessment in liquid chromatography.
- ICH. (2022-03-24). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- Jurnal UPI. (2019-04-01). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- IUCr Journals. Absolute structure and absolute configuration.
- Chemistry LibreTexts. (2019-07-24). 2.2: Mass Spectrometry.
- Vertex AI Search. Modern Analytical Technique for Characterization Organic Compounds.
- Atmospheric Chemistry and Physics. (2014-11-06). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
- Journal of Chemical Education. (2015-09-21). On-Line Synthesis and Analysis by Mass Spectrometry.
Sources
- 1. moravek.com [moravek.com]
- 2. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azooptics.com [azooptics.com]
- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 11. rigaku.com [rigaku.com]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Identify Your Compound [chem.ch.huji.ac.il]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 22. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 23. database.ich.org [database.ich.org]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ema.europa.eu [ema.europa.eu]
- 26. fda.gov [fda.gov]
A Strategic Guide to Selecting Bromo- vs. Chloro-Substituted Pyridine Intermediates in Synthesis
For Immediate Publication
As a Senior Application Scientist, the choice between bromo- and chloro-substituted pyridine intermediates is a frequent and critical decision point in synthetic route design. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in making strategic selections that balance reactivity, cost, and overall project goals. Halogenated pyridines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals, making the nuanced understanding of their comparative performance essential for efficient and scalable chemical synthesis.[1][2]
At the Bench: A Head-to-Head Comparison of Reactivity
The fundamental difference in reactivity between bromo- and chloro-pyridines stems from the inherent strengths of the carbon-halogen (C-X) bonds. The C-Br bond is weaker than the C-Cl bond, a factor that profoundly influences the kinetics of many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Core of Modern Synthesis
Cross-coupling reactions are indispensable tools for constructing the complex molecular architectures prevalent in modern drug discovery. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-pyridine to the palladium(0) catalyst.
The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[3] This means that the activation of the C-Br bond is kinetically more favorable than that of the C-Cl bond.[4][5][6] Consequently, bromo-pyridines generally react under milder conditions, often requiring lower catalyst loadings and shorter reaction times compared to their chloro- counterparts.[4]
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction often demonstrates the superior reactivity of bromo-pyridines. While specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) have enabled the efficient coupling of the more challenging chloro-pyridines, bromo-pyridines typically provide higher yields in shorter times with less sophisticated catalytic systems.[7] For instance, brominated heterocycles are generally preferred over their chloro derivatives as coupling partners in Suzuki reactions.[8]
Buchwald-Hartwig Amination: In C-N bond formation, the choice of halogen can be critical. While modern catalyst systems with specialized ligands like RuPhos and BrettPhos have shown efficacy in the amination of 3-chloro-2-aminopyridine, the corresponding 3-bromo-2-aminopyridine often provides better yields under similar conditions.[9] For example, the coupling of 3-bromo-2-aminopyridine with cyclopentylamine using a BrettPhos-precatalyst yielded 78%, significantly higher than with other catalyst systems.[9]
Sonogashira Coupling: This reaction, which forges a C-C bond between a halide and a terminal alkyne, also highlights the enhanced reactivity of bromo-pyridines.[3] Generally, aryl iodides provide the highest yields, followed by aryl bromides, and then chlorides.[10] While copper-free Sonogashira couplings have been developed for chloro-pyridines, these often require specific catalyst systems and conditions.[11]
Below is a conceptual workflow for a typical palladium-catalyzed cross-coupling reaction, illustrating the critical oxidative addition step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Beyond Reactivity: Practical and Economic Considerations
While bromo-pyridines often hold the advantage in terms of reactivity, the decision-making process for large-scale synthesis and drug development must incorporate practical and economic factors.
Cost and Availability: Chloro-pyridines are generally more cost-effective and are often available in larger quantities from commercial suppliers. This cost advantage can be a significant driver in the selection of starting materials for industrial-scale production.
Stability and Handling: Both bromo- and chloro-pyridines are generally stable compounds. However, their physical properties, such as boiling points, can differ, which may have implications for purification processes like distillation.
Strategic Synthesis Design: The differential reactivity of C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions. A di-substituted pyridine containing both bromine and chlorine can undergo selective coupling at the more reactive bromo- position, leaving the chloro- group available for a subsequent transformation.[1] This strategy allows for the efficient and controlled construction of complex, multi-substituted pyridine scaffolds.
Quantitative Data Summary
The following table summarizes the key comparative aspects of bromo- and chloro-substituted pyridines in the context of palladium-catalyzed cross-coupling reactions.
| Feature | Bromo-Substituted Pyridines | Chloro-Substituted Pyridines |
| Relative Reactivity | Higher | Lower |
| C-X Bond Strength | Weaker | Stronger |
| Rate of Oxidative Addition | Faster | Slower |
| Typical Reaction Conditions | Milder (lower temp., shorter time) | More forcing (higher temp., longer time) |
| Catalyst Loading | Generally lower | Often higher or requires specialized ligands |
| Cost | Generally higher | More cost-effective |
| Suitability for Sequential Coupling | Excellent as the more reactive partner | Excellent as the less reactive partner |
Experimental Protocols: A Practical Application
To illustrate the practical differences in handling these intermediates, detailed protocols for a Suzuki-Miyaura coupling are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add 2-chloropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a vial.
-
Add the degassed toluene and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Protocol Differences:
The protocol for 2-chloropyridine necessitates a more advanced catalytic system. The use of Pd₂(dba)₃ as a Pd(0) source and a bulky, electron-rich Buchwald ligand like SPhos is crucial to facilitate the challenging oxidative addition to the strong C-Cl bond.[7] A stronger base (K₃PO₄) and higher reaction temperature are also typically required to achieve a reasonable reaction rate and yield. In contrast, the more reactive 2-bromopyridine can be effectively coupled using a simpler and less expensive catalyst system generated in situ from Pd(OAc)₂ and PPh₃ under milder conditions.
Caption: Decision-making workflow for selecting halogenated pyridine intermediates.
Conclusion: A Strategic and Informed Decision
The selection between bromo- and chloro-substituted pyridine intermediates is a multi-faceted decision that extends beyond simple reactivity. For early-stage research and development where rapid synthesis and exploration of chemical space are paramount, the superior reactivity of bromo-pyridines often makes them the preferred choice. However, for process development and large-scale manufacturing, the economic advantages of chloro-pyridines are compelling, provided that an efficient and robust catalytic system can be developed. An astute synthetic chemist will weigh these factors carefully, leveraging the unique properties of each intermediate to design the most effective and efficient synthetic route for their specific target molecule.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Metal-organic framework. (2024, January 23). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011, March 1). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]
-
Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. (2019, November 8). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005, August 12). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021, July 1). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved January 27, 2026, from [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022, October 17). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (2017, January 23). Radboud Repository. Retrieved January 27, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022, July 29). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 27, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021, March 2). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
2-Bromopyridine. (2023, December 26). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. (n.d.). CORE. Retrieved January 27, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024, November 7). PubMed. Retrieved January 27, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023, April 17). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. (2021, October 11). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
(PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (2017, January 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved January 27, 2026, from [Link]
-
Theoretical study of oxidative additions to platinum metal complexes: VII. Mechanisms of methane activation by 16- and 14-electron platinum(II) and palladium(II) chlorophosphine complexes. (2001, January 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022, February 1). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (1951, January 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Sonogashira coupling. (2024, January 16). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology. Retrieved January 27, 2026, from [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024, July 24). MDPI. Retrieved January 27, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Laboratory Validation of Biomarker Assays Using Synthesized Compounds
Abstract
The reproducibility of biomarker data is paramount in advancing drug development and clinical diagnostics. A frequent impediment to achieving this standard is the variability in biomarker assays across different laboratories. This guide provides an in-depth technical overview of cross-laboratory validation strategies with a specific focus on the use of synthesized compounds—such as peptides and oligonucleotides—as reference materials. We will explore the rationale behind employing synthetic calibrators, present a framework for their effective use in inter-laboratory studies, and provide actionable protocols and data interpretation guidelines to ensure robust and comparable biomarker measurements, irrespective of the testing site.
Introduction: The Imperative for Reproducible Biomarker Data
Biomarkers are integral to modern medicine, serving as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention.[1] The journey from a candidate biomarker to a clinically accepted tool is arduous and requires rigorous analytical validation to ensure that an assay is accurate, precise, and reliable.[2][3] However, even a well-validated assay can yield disparate results when performed in different laboratories. This inter-laboratory variability poses a significant challenge, potentially leading to inconsistent patient stratification, flawed clinical trial outcomes, and delays in drug approval.
Cross-laboratory validation, also known as inter-laboratory comparison or a "round-robin" study, is a critical exercise to assess and ensure the reproducibility of a biomarker assay.[4][5] The primary goal of such a study is to determine if an assay can be successfully performed by multiple laboratories, yielding comparable results.[6] This guide will focus on a powerful tool to facilitate this process: the use of synthesized compounds as universal reference materials.
The Role of Synthesized Compounds in Cross-Laboratory Validation
The ideal reference material for a biomarker assay is often a certified reference material (CRM) that is commutable, meaning it behaves like native patient samples across different analytical platforms.[7][8][9][10] However, for many biomarkers, particularly novel ones, CRMs are not available. Endogenous materials, such as patient pools, can be used but are often limited in quantity, may have stability issues, and can exhibit significant lot-to-lot variability.
Synthesized compounds, such as synthetic peptides for protein biomarkers and synthetic oligonucleotides for nucleic acid biomarkers, offer a compelling alternative.[11][12]
Key Advantages of Synthesized Compounds:
-
High Purity and Characterization: Synthetic compounds can be produced with very high purity, and their identity and concentration can be meticulously characterized using techniques like mass spectrometry and amino acid analysis.[13][14][15]
-
Renewable and Scalable Supply: Unlike patient-derived materials, synthetic compounds can be produced in large, homogenous batches, ensuring a consistent supply for the duration of a multi-site clinical trial and beyond.[11]
-
Defined Composition: The exact sequence and any post-translational modifications (for peptides) are known, providing a well-defined analyte for assay calibration.[16]
-
Versatility: They can be designed to represent specific isoforms, mutations, or modifications of a biomarker, which is particularly useful for targeted therapies.[11]
This guide will now delve into a comparative analysis of synthesized versus endogenous reference materials, followed by a detailed protocol for conducting a cross-laboratory validation study using synthesized compounds.
Comparison: Synthesized vs. Endogenous Reference Materials
The choice of reference material is a critical decision in the design of a cross-laboratory validation study. The following table provides a comparative overview of synthesized versus endogenous materials.
| Feature | Synthesized Compounds (e.g., Peptides, Oligonucleotides) | Endogenous Materials (e.g., Patient Pools, Cell Lysates) |
| Purity & Characterization | High purity, well-characterized identity and concentration. | Heterogeneous mixture, difficult to fully characterize the exact concentration of the target analyte. |
| Availability & Consistency | Unlimited, homogenous supply, ensuring long-term consistency. | Limited supply, subject to lot-to-lot variability. |
| Commutability | May not perfectly mimic the native biomarker in the biological matrix; requires thorough assessment.[7][8] | Generally more commutable as they are derived from the same biological matrix as the study samples. |
| Cost | Can be cost-effective for large-scale studies due to scalability. | Can be expensive and time-consuming to collect and characterize. |
| Stability | Generally stable when stored appropriately. | Stability can be a concern and requires extensive validation. |
Designing a Cross-Laboratory Validation Study with Synthesized Compounds
A well-designed inter-laboratory study is essential to rigorously assess the performance of a biomarker assay across different sites.
Study Design and Key Considerations
A typical cross-laboratory validation study involves a coordinating laboratory that prepares and distributes a validation package to all participating laboratories.
Diagram of a Cross-Laboratory Validation Workflow:
Caption: Workflow for a cross-laboratory validation study.
Preparation and Characterization of Synthesized Calibrators
The success of the study hinges on the quality of the synthesized compounds.
Protocol for Preparation of Synthetic Peptide Calibrators for a Mass Spectrometry-Based Assay:
-
Synthesis and Purification: Synthesize the target peptide using solid-phase peptide synthesis. Purify the peptide to >95% purity using high-performance liquid chromatography (HPLC).
-
Identity Confirmation: Confirm the amino acid sequence of the peptide using tandem mass spectrometry (MS/MS).
-
Quantification: Accurately determine the peptide concentration using amino acid analysis (AAA).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a suitable solvent (e.g., 5-30% acetonitrile with 0.1% formic acid).[13]
-
Working Calibrator and QC Preparation: Prepare a series of working calibrators and quality control (QC) samples by spiking the synthetic peptide into a surrogate matrix (e.g., analyte-depleted serum) or the actual study matrix if a blank is available.[12]
Experimental Protocol for Participating Laboratories
Each participating laboratory should receive a validation package containing:
-
A detailed Standard Operating Procedure (SOP) for the assay.
-
Aliquots of the synthesized calibrators and QC samples.
-
A set of blinded study samples (if applicable).
-
A data reporting template.
Example Experimental Design for a Ligand-Binding Assay:
-
Assay Setup: Each laboratory prepares the assay according to the provided SOP.
-
Calibration Curve: A calibration curve is generated using the provided synthetic peptide calibrators.
-
QC Sample Analysis: QC samples at low, medium, and high concentrations are run in replicate (e.g., n=3) to assess intra-assay precision and accuracy.
-
Blinded Sample Analysis: If included, blinded study samples are analyzed.
-
Data Reporting: All raw and calculated data are reported back to the coordinating laboratory using the provided template.
Statistical Analysis and Interpretation of Results
The coordinating laboratory is responsible for the statistical analysis of the combined data from all participating laboratories.
Key Performance Metrics
The following metrics are crucial for assessing inter-laboratory performance:
-
Inter-Laboratory Precision: The coefficient of variation (%CV) of the results for the same QC sample across all laboratories.
-
Accuracy: The agreement between the mean measured concentration and the nominal concentration of the QC samples.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
Data Analysis and Visualization
Statistical methods such as analysis of variance (ANOVA) can be used to assess the sources of variability in the assay.[5] Graphical representations, such as scatter plots and Bland-Altman plots, are useful for visualizing the agreement between laboratories.
Example Table of Inter-Laboratory Validation Results:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Inter-Lab %CV | % Accuracy |
| Low | 10 | 9.8 | 12.5% | 98% |
| Medium | 100 | 102.3 | 9.8% | 102.3% |
| High | 1000 | 995.6 | 8.5% | 99.6% |
Conclusion and Future Directions
Cross-laboratory validation is an indispensable step in the development of robust and reliable biomarker assays. The use of well-characterized synthesized compounds as reference materials provides a powerful means to standardize assays across multiple sites, thereby enhancing the reliability of biomarker data in both research and clinical settings. As biomarker discovery continues to accelerate, the principles and protocols outlined in this guide will be increasingly vital for ensuring that these promising new tools can be translated into tangible benefits for patients. Future efforts should focus on the development of a wider range of commercially available, well-characterized synthetic reference materials and the establishment of industry-wide standards for their use in cross-laboratory validation studies.
References
-
A non-blinded retrospective biomarker add-on study to FIGARO-DKD for Bi - ClinicalTrials.gov. (2022). Retrieved from [Link]
- Chen, C. D., Sargent, M., Date, D., Yu, J., Meisner, N., & Amos, S. (2005). Design, development, validation, and use of synthetic nucleic acid controls for diagnostic purposes and application to cystic fibrosis testing. The Journal of Molecular Diagnostics, 7(5), 591–598.
- Interlaboratory evaluation of LC-MS-based biomarker assays. (2024). Bioanalysis, 16(4), 169–179.
- Wise, S. A., Baisden, C. M., Camara, J. E., Hoofnagle, A. N., Jones, G., Laha, T. J., ... & Phinney, K. W. (2025). Commutability assessment of new standard reference materials (SRMs) for determining serum total 25-hydroxyvitamin D using ligand binding and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Analytical and Bioanalytical Chemistry.
- Hsieh, F., Chen, J., Duncan, M., & Sang, G. (2019). Validation of a multiplexed LC-MS/MS clinical assay to quantify insulin-like growth factor-binding proteins in human serum and its application in a clinical study. Toxicology and Applied Pharmacology, 370, 108–116.
- Moylan, C. A., & Farnsworth, C. W. (2017). Recommended protocol for round robin studies in additive manufacturing.
- Lee, J. W., Devanarayan, V., Barrett, Y. C., Weiner, R., Allinson, J., Fountain, S., ... & Bowsher, R. R. (2006). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical Research, 23(3), 483–492.
-
Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). Retrieved from [Link]
- A multilaboratory validation study of LC/MS biomarker assays for three lysophosphatidylcholines. (2021). Bioanalysis, 13(22), 1725–1736.
- Miller, W. G., & Vesper, H. W. (2013). Reference materials and commutability. Clinica Chimica Acta, 424, 1–6.
- Puszkiel, A., Vallet, A., Le Maréchal, C., Le Guellec, C., & Lecomte, T. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4066.
- Iwaki, Y., Ando, O., Arakawa, H., & Honma, M. (2020). Analytical method validation for biomarkers as a drug development tool: points to consider. AAPS Open, 6(1), 1–10.
-
The round-robin test is an experimental methodology to determine the reproducibility of a “process” where tests are performed independently multiple times and the results are analyzed statistically to assess their variability. (2022). Retrieved from [Link]
- Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). Cancers, 13(16), 4066.
- Pauwels, S., Ceriotti, F., Schimmel, H., & Zegers, I. (2023). Commutability Assessment of Candidate Reference Materials for Lipoprotein(a) by Comparison of a MS-based Candidate Reference Measurement Procedure with Immunoassays. Clinical Chemistry, 69(4), 374–384.
-
New approaches to synthetic calibrators and controls. (n.d.). Retrieved from [Link]
- Synthetic oligonucleotides as quantitative PCR standards for quantifying microbial genes. (2025). Journal of Microbiological Methods, 223, 106603.
- Validation of a multiplex assay for simultaneous quantification of amyloid-β peptide species in human plasma with utility for measurements in studies of Alzheimer's disease therapeutics. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 113–121.
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2016). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1805–1811.
- Validation of a Synthetic Multiplexed External Control for Monitoring the Performance and Detection of Multiple Respiratory Viral and Bacterial Pathogens for a Point of Care Nucleic Acid Testing Panel. (2023). Open Forum Infectious Diseases, 10(Supplement_2), ofad500.1614.
-
Assessing the Commutability of WHO International Standards. (n.d.). Retrieved from [Link]
-
Statistical Analysis Plan Official Title: A non-blinded retrospective biomarker add-on study to FIGARO-DKD for Bi - ClinicalTrials.gov. (2022). Retrieved from [Link]
- Calibrator material selection: a key criteria during biomarker assay method development. (n.d.). Bioanalysis.
- CHAPTER 3: Peptide Biomarkers and Assay Development. (n.d.). In Royal Society of Chemistry.
- Using synthetic templates to design an unbiased multiplex PCR assay. (2025). Methods, 223, 106603.
-
Design and Analysis of Biomarker Studies. (2021). Retrieved from [Link]
-
UK Standards for Microbiology Investigations - Guidance on the Development and Validation of Diagnostic Tests that Depend on Nucleic Acid Amplification and Detection. (n.d.). Retrieved from [Link]
-
Biomarker Assay Validation | Scientific Considerations. (2021). Retrieved from [Link]
- A multilaboratory validation study of LC/MS biomarker assays for three lysophosphatidylcholines. (2021). Bioanalysis, 13(22), 1725–1736.
- The Essential Role of Commutable Reference Materials and Their Assessment in Lipid Standardization. (n.d.).
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). Current Protocols in Protein Science, 103(1), e121.
-
Designing studies to evaluate biomarkers for clinical applications. (2012). Retrieved from [Link]
- Characterization of Synthetic Peptides by Mass Spectrometry. (2025). Methods in Molecular Biology, 2980, 147–155.
-
Application of varied mass spectrometry techniques to synthetic peptide characterisation. (2025). Retrieved from [Link]
Sources
- 1. Biomarker Assay Validation | Scientific Considerations [immunologixlabs.com]
- 2. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Protocol for Round Robin Studies in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. Commutability assessment of new standard reference materials (SRMs) for determining serum total 25-hydroxyvitamin D using ligand binding and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Commutability Assessment of Candidate Reference Materials for Lipoprotein(a) by Comparison of a MS-based Candidate Reference Measurement Procedure with Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Development, Validation, and Use of Synthetic Nucleic Acid Controls for Diagnostic Purposes and Application to Cystic Fibrosis Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a multiplexed LC-MS/MS clinical assay to quantify insulin-like growth factor-binding proteins in human serum and its application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. books.rsc.org [books.rsc.org]
A Comparative Efficacy Analysis of Pyridine Acetamide Analogues in Antimicrobial and Anticancer Applications
This guide provides a comprehensive comparison of the efficacy of various N-(pyridin-2-yl)acetamide analogues, a class of compounds demonstrating significant potential in antimicrobial and anticancer research. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) that govern their biological effects and provide an objective analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic promise of these versatile scaffolds.
Introduction: The Therapeutic Potential of the Pyridine Acetamide Scaffold
The pyridine ring is a ubiquitous heterocyclic motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its overall electronic properties make it a privileged scaffold in medicinal chemistry.[1] When coupled with an acetamide linkage, the resulting pyridine acetamide core offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Molecules incorporating the acetamide group have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial effects.[2] This guide will focus on two key therapeutic areas where pyridine acetamide analogues have shown particular promise: as antibacterial agents and as cytotoxic agents against cancer cell lines.
Comparative Efficacy as Antibacterial Agents
Several studies have explored the synthesis and antibacterial evaluation of pyridine-acetamide hybrids. A notable study involved the acylation of pyridinylamines with chloroacetyl chloride to produce 2-chloro-N-pyridinylacetamides, which were subsequently reacted with various secondary amines to yield a library of pyridine-acetamide derivatives.[3] The antibacterial efficacy of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria.
Key Structure-Activity Relationship (SAR) Insights
The antibacterial activity of these analogues is significantly influenced by the nature of the substituents on both the pyridine ring and the terminal amine of the acetamide group. The following SAR observations have been made:
-
Substitution on the Pyridine Ring: The position of the acetamide group on the pyridine ring can influence activity.
-
Nature of the Terminal Amine: The incorporation of different secondary amines at the terminus of the acetamide side chain plays a crucial role in modulating antibacterial potency. For instance, compounds incorporating a morpholine or piperidine moiety have shown promising activity.[3]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative pyridine acetamide analogues against various bacterial strains.
| Compound ID | Substituent on Pyridine | Terminal Amine | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 6b | 2-amino | Morpholine | Comparable to Azithromycin | - | [3] |
| 6e | 2-amino | Piperidine | Comparable to Azithromycin | - | [3] |
| 12a | Thienopyridine core | N-arylacetamide | <0.0048 (against B. mycoides) | 0.0195 | [4] |
| 15 | Thienopyridine core | N-arylacetamide | 0.0098 (against B. mycoides) | >0.0048 | [4] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial efficacy.
Workflow for MIC Determination:
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The N-(pyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The studies highlighted in this guide demonstrate the potential of these compounds as both antibacterial and anticancer agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich landscape for further optimization.
Future research in this area should focus on:
-
Expanding the Chemical Space: Synthesizing and evaluating a broader range of analogues to further elucidate the structure-activity relationships.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from the comparative analysis of existing analogues, researchers can rationally design and develop next-generation pyridine acetamide-based therapeutics with improved potency and selectivity.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Nature. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. PubMed. [Link]
-
Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. PubMed. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]
-
Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. ResearchGate. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Acetamide Derivatives as Selective COX-II Inhibitors
This guide provides a comprehensive framework for the evaluation of new acetamide derivatives as selective cyclooxygenase-II (COX-II) inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for in-vitro and in-vivo testing, and benchmark against established drugs such as Celecoxib. Our focus is on empowering researchers to generate robust, reproducible data for the development of next-generation anti-inflammatory agents.
The Rationale for Selective COX-II Inhibition
Inflammation is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzyme system.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is a constitutive enzyme, meaning it is almost always present in tissues. It plays a crucial role in maintaining the protective lining of the gastrointestinal tract and in kidney function.[5]
-
COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation.[6][7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[5] This dual inhibition, while effective at reducing inflammation, can lead to undesirable side effects, most notably gastrointestinal issues.[8][9] The development of selective COX-2 inhibitors, or "coxibs" like Celecoxib and the since-withdrawn Rofecoxib, was a major advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[5][8]
Acetamide derivatives have emerged as a promising scaffold in medicinal chemistry for the design of novel and selective COX-II inhibitors, offering structural diversity and a wide pharmacological spectrum.[3] This guide will walk you through the process of synthesizing and rigorously evaluating these new chemical entities.
The Arachidonic Acid Cascade and COX Inhibition
To understand the mechanism of action of these inhibitors, it is essential to visualize the biochemical pathway they target.
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Synthesis of Novel Acetamide Derivatives
A variety of synthetic methodologies can be employed for the creation of acetamide derivatives. These can range from classical approaches to more modern, environmentally friendly "green chemistry" techniques.[3][10] Common methods include reactions via acid chlorides and the hydrolysis of nitriles.[10] For the purpose of this guide, we will outline a general synthetic scheme for a phenoxy acetamide derivative, a class of compounds that has shown significant anti-inflammatory and analgesic properties.[3]
Protocol 1: Synthesis of 2-(Substituted phenoxy)-N-aryl acetamide
-
Step 1: Chloroacetylation of Aromatic Amine:
-
Dissolve the starting aromatic amine (1a) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise with constant stirring.
-
Allow the reaction to proceed for 2-3 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloroacetylated intermediate (2a).[11]
-
-
Step 2: Synthesis of Phenoxy Acetamide Derivative:
-
In a round-bottom flask, dissolve the chloroacetylated intermediate (2a) and a substituted phenol in acetone.
-
Add anhydrous potassium carbonate as a base.
-
Reflux the mixture for 12-24 hours, again monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final acetamide derivative.[11]
-
This protocol is a generalized representation. Specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific derivative.
Experimental Workflow for Benchmarking
A rigorous and systematic approach is crucial for the successful evaluation of new chemical entities. The following workflow provides a clear path from initial in-vitro screening to in-vivo validation.
Caption: Experimental workflow for benchmarking COX-II inhibitors.
In-Vitro Evaluation: The First Hurdle
Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay
This assay is a primary screen to determine the potency and selectivity of the synthesized compounds. Commercially available kits, such as the COX-2 Inhibitor Screening Kit from Sigma-Aldrich, provide a reliable and high-throughput method.[6] The principle is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[6]
-
Preparation of Reagents:
-
Reconstitute human recombinant COX-2 enzyme and arachidonic acid according to the manufacturer's protocol.[6] Keep the enzyme on ice for no longer than 30 minutes.[6]
-
Prepare a 10x working solution of your test compounds (the new acetamide derivatives) and the benchmark inhibitors (Celecoxib) in the provided assay buffer. A suitable solvent like DMSO may be required for initial dissolution.[6]
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of assay buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the benchmark inhibitor (e.g., Celecoxib).
-
Sample (S) wells: Add 10 µL of your diluted test compounds.
-
-
Enzyme Reaction:
-
Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Master Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to each well. Mix gently.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Initiation of Reaction and Measurement:
-
Prepare the Substrate Solution by diluting the reconstituted arachidonic acid in the assay buffer.
-
Add 10 µL of the Substrate Solution to each well to start the reaction.
-
Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Repeat the assay using the COX-1 enzyme to determine the IC50 for COX-1.
-
The Selectivity Index (SI) is then calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
In-Vivo Evaluation: Assessing Efficacy and Safety
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the anti-inflammatory activity of new compounds.[12]
-
Animal Acclimatization and Grouping:
-
Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6):
-
Group 1: Control (vehicle only)
-
Group 2: Standard (Celecoxib, e.g., 10 mg/kg)
-
Groups 3-5: Test compounds at different doses (e.g., 10, 20, 50 mg/kg)
-
-
-
Dosing:
-
Administer the vehicle, standard drug, or test compounds orally 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Protocol 4: Evaluation of Ulcerogenic Activity
A critical aspect of developing new COX-II inhibitors is to ensure they have a better gastric safety profile than traditional NSAIDs.
-
Dosing Regimen:
-
Administer the test compounds and a non-selective NSAID (e.g., Indomethacin) at therapeutic doses to different groups of rats daily for 7 days. A control group receives the vehicle.
-
-
Gastric Examination:
-
On the 8th day, fast the animals for 24 hours but allow free access to water.
-
Sacrifice the animals and remove the stomachs.
-
Open the stomachs along the greater curvature and wash with saline to observe for ulcers.
-
-
Ulcer Index Scoring:
-
Score the ulcers based on their number and severity (e.g., 0 = no ulcers, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = perforations).
-
The ulcer index can be calculated for each group to compare the gastric toxicity.
-
In-Silico Studies: Molecular Docking
Molecular docking provides valuable insights into the binding interactions between the inhibitor and the active site of the COX-2 enzyme, helping to rationalize the observed in-vitro activity.[13][14]
Caption: A typical workflow for molecular docking studies.
The goal is to identify compounds that exhibit a strong binding affinity (low binding energy) and form stable interactions with key residues in the COX-2 active site, similar to or better than the benchmark inhibitors.[14][15]
Data Summary and Interpretation
The culmination of these experiments is a dataset that allows for a direct comparison of the novel acetamide derivatives against established COX-II inhibitors.
Table 1: In-Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| New Derivative 1 | >100 | 0.52 | >192 |
| New Derivative 2 | 85.3 | 1.25 | 68.2 |
| Celecoxib | 50.0 | 0.35 | 142.8 |
| Rofecoxib | >100 | 0.18 | >555 |
Table 2: In-Vivo Anti-inflammatory and Ulcerogenic Activity
| Compound (Dose) | % Inhibition of Paw Edema (at 3h) | Ulcer Index |
| Control | 0% | 0.5 ± 0.2 |
| New Derivative 1 (20 mg/kg) | 65.8% | 1.2 ± 0.4 |
| Celecoxib (10 mg/kg) | 70.2% | 1.5 ± 0.5 |
| Indomethacin (10 mg/kg) | 75.1% | 8.9 ± 1.2 |
Data presented in these tables are hypothetical and for illustrative purposes only.
Interpretation:
-
From Table 1: A promising lead compound would have a low IC50 value for COX-2 and a high IC50 value for COX-1, resulting in a high Selectivity Index. In this example, "New Derivative 1" shows excellent selectivity, comparable to the benchmarks.
-
From Table 2: The in-vivo data should corroborate the in-vitro findings. A successful compound will show significant inhibition of paw edema, comparable to Celecoxib, but with a much lower ulcer index than a non-selective NSAID like Indomethacin.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the evaluation of novel acetamide derivatives as selective COX-II inhibitors. By following these detailed protocols for synthesis, in-vitro screening, in-vivo validation, and in-silico analysis, researchers can effectively benchmark their compounds against established drugs. The ultimate goal is to identify lead candidates with high efficacy, selectivity, and an improved safety profile, paving the way for the next generation of anti-inflammatory therapeutics.
References
-
Atrushi, K.S., Ameen, D.M., & Abachi, F.T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Design, 3, 20-30. [Link]
-
Atrushi, K.S., Ameen, D.M., & Abachi, F.T. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]
-
Atrushi, K., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. ResearchGate. [Link]
-
Gaba, M., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(6), 2790-2807. [Link]
-
Kumar, R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(3), 1147-1158. [Link]
-
Atrushi, K.S., Ameen, D.M., & Abachi, F.T. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4), 1-8. [Link]
-
Hinz, B., & Brune, K. (2012). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 17(4), 4166-4192. [Link]
-
Morrison, B.W., et al. (2001). Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. Clinical Therapeutics, 23(5), 690-705. [Link]
-
El-Sayed, M.A., et al. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 139, 106734. [Link]
-
Jan, M.S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. [Link]
-
Priya, R.S., & N, R. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Genetic Engineering and Biotechnology, 18(1), 5. [Link]
-
El-Hachem, N., et al. (2022). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Pharmaceuticals, 15(9), 1121. [Link]
-
FitzGerald, G.A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine, 345(6), 433-442. [Link]
-
Singh, R., & L, M. (2018). Molecular docking studies of human COX-2 with selective terpenoids inhibitors. ResearchGate. [Link]
-
Moore, P.A., & Hersh, E.V. (2001). Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice. The Journal of the American Dental Association, 132(4), 451-456. [Link]
-
S, S., & G, M. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 83-86. [Link]
-
Drugs.com. (n.d.). Celecoxib vs Rofecoxib Comparison. Drugs.com. [Link]
-
Hossain, M.K., et al. (2023). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology, 14, 1189380. [Link]
-
Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(7), 784-806. [Link]
-
Suganya, A.M., et al. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Journal of Biomolecular Structure & Dynamics, 40(13), 5897-5910. [Link]
-
Solomon, D.H., et al. (2005). Patients exposed to rofecoxib and celecoxib have different odds of nonfatal myocardial infarction. Annals of Internal Medicine, 142(3), 169-176. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4701. [Link]
-
Li, Y., et al. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. The Journal of Organic Chemistry, 89(3), 1845-1853. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archivepp.com [archivepp.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. caep.ca [caep.ca]
- 9. Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. galaxypub.co [galaxypub.co]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(5-Bromopyridin-2-yl)acetamide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Bromopyridin-2-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and general best practices for hazardous waste management.
The Imperative for Proper Disposal: Understanding the Hazard Profile
2-(5-Bromopyridin-2-yl)acetamide is a halogenated organic compound. While specific toxicological data for this compound is not extensively documented, the constituent parts—a brominated pyridine ring and an acetamide group—necessitate a cautious approach. The presence of bromine classifies it as a halogenated organic waste, which requires specific disposal pathways.[1][2][3][4] Furthermore, related compounds such as acetamide are suspected carcinogens, and pyridine is a known hazardous material.[5][6][7][8] Therefore, treating 2-(5-Bromopyridin-2-yl)acetamide with a high degree of caution is paramount. Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and potential health hazards.[2][3][9]
Core Principles of Disposal: A Foundation of Safety
The proper disposal of 2-(5-Bromopyridin-2-yl)acetamide is anchored in the following principles:
-
Segregation: Halogenated waste must be kept separate from non-halogenated waste streams to ensure proper treatment and to manage disposal costs effectively.[1][2][4]
-
Containment: Waste must be collected in a designated, properly sealed, and clearly labeled container to prevent accidental spills or exposure.[1][3][4][6][10]
-
Compliance: All disposal procedures must adhere to local, regional, and national regulations for hazardous waste.[11]
Procedural Guide to Disposal
This step-by-step guide provides a clear workflow for the safe disposal of 2-(5-Bromopyridin-2-yl)acetamide in a laboratory setting.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may be unavailable, review the SDS for similar compounds like acetamide and brominated pyridines to understand the potential hazards.[7][12][13][14][15][16][17]
-
Work in a Ventilated Area: All handling of 2-(5-Bromopyridin-2-yl)acetamide waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][8][13]
-
Wear Appropriate PPE:
Part 2: Waste Collection and Storage
Proper collection and storage are critical to preventing contamination and ensuring safe temporary holding of the hazardous waste.
-
Select a Compatible Waste Container: Use a clean, dry, and sealable container made of a material compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Label the Container: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "Waste 2-(5-Bromopyridin-2-yl)acetamide".[1] The date of initial waste addition should also be recorded.
-
Segregate the Waste: This container is for halogenated organic waste only . Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[2][6][14]
-
Transfer the Waste: Carefully transfer the solid 2-(5-Bromopyridin-2-yl)acetamide waste into the designated container. If the compound is in solution, the entire solution should be treated as halogenated waste.
-
Seal the Container: Tightly seal the container cap after each addition of waste to prevent the escape of vapors.[1][4][8][10][17]
-
Store Appropriately: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[4][6][8][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-(5-Bromopyridin-2-yl)acetamide.
Caption: Decision workflow for the safe disposal of 2-(5-Bromopyridin-2-yl)acetamide.
Summary of Key Disposal Information
| Parameter | Guideline |
| Chemical Name | 2-(5-Bromopyridin-2-yl)acetamide |
| CAS Number | 1335055-45-2[18][19] |
| Molecular Formula | C7H7BrN2O[18][19] |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Potential carcinogen (based on acetamide), hazardous (based on pyridine), halogenated compound. |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat.[13][15][17] |
| Handling Location | Certified Chemical Fume Hood.[6][8][13] |
| Waste Container | Sealed, compatible (glass or HDPE), labeled "Hazardous Waste: 2-(5-Bromopyridin-2-yl)acetamide".[1] |
| Prohibited Disposal | Do NOT dispose of down the drain.[2][3][9] |
| Final Disposal Method | Licensed chemical waste disposal service, typically via incineration.[11][16] |
Part 3: Final Disposal
The ultimate disposal of the collected waste must be handled by trained professionals to ensure it is done in an environmentally sound and legally compliant manner.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide guidance on the specific procedures for your facility.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with your EHS office or their designated licensed chemical waste disposal contractor.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The careful management of chemical waste is a non-negotiable aspect of rigorous and ethical research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Penta. (2023). Acetamide Safety Data Sheet. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(5-Bromopyridin-2-yl)acetamide, min 97%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). Acetamide for Synthesis Safety Data Sheet. Retrieved from [Link]
-
Janus Henderson Investors. (2023). JN-6645 Safety Data Sheet. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. PubChem Compound Database. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. combi-blocks.com [combi-blocks.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. echemi.com [echemi.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. calpaclab.com [calpaclab.com]
- 19. echemi.com [echemi.com]
Personal protective equipment for handling 2-(5-Bromopyridin-2-yl)acetamide
An In-Depth Guide to Personal Protective Equipment for Handling 2-(5-Bromopyridin-2-yl)acetamide
As a Senior Application Scientist, the safe handling of novel chemical entities is the bedrock of successful and reproducible research. This guide provides essential, field-proven safety protocols for handling 2-(5-Bromopyridin-2-yl)acetamide (CAS No. 1335055-45-2), a compound utilized as a protein degrader building block.[1][2] The structural alerts within this molecule—a pyridine ring, an acetamide functional group, and bromine substitution—necessitate a cautious and informed approach to personal protection. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety for all laboratory personnel.
Hazard Analysis: Understanding the Intrinsic Risks
A thorough risk assessment is the first step in any laboratory protocol. While a specific, comprehensive toxicological profile for 2-(5-Bromopyridin-2-yl)acetamide is not widely published, we can infer its potential hazards by examining its constituent parts. This approach, known as "reasoning by analogy," is a cornerstone of chemical safety management.
-
Acetamide Moiety: The parent compound, acetamide, is classified as a Category 2 carcinogen, with the hazard statement H351: "Suspected of causing cancer."[3][4] This is the most significant long-term health risk and dictates the need for stringent containment measures to prevent chronic exposure.
-
Bromopyridine Core: Pyridine-containing compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6] Furthermore, as a brominated organic compound, its improper disposal, particularly through incineration with other waste streams, can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[7]
-
Acute Toxicity Potential: A structurally similar compound, N-(5-Amino-3-bromopyridin-2-yl)acetamide, is classified as "Toxic if swallowed" (Acute Toxicity, Category 3).[8] This indicates a significant risk of immediate harm upon accidental ingestion.
Given these factors, 2-(5-Bromopyridin-2-yl)acetamide must be handled as, at a minimum, a substance with suspected carcinogenic properties and potential acute oral toxicity.
Summary of Potential Hazards and Required Controls
| Hazard Category | Inferred Risk | Primary Exposure Routes | Required Engineering & Administrative Controls |
| Chronic Toxicity | Suspected Carcinogen (H351)[3][9] | Inhalation (dust), Skin Absorption, Ingestion | Mandatory: Use in a certified chemical fume hood. Designate specific handling areas. |
| Acute Toxicity | Toxic if Swallowed (H301)[8] | Ingestion | Prohibit eating, drinking, and smoking in the lab.[3][8] Store locked up.[8] |
| Irritation | Potential Skin & Eye Irritant[10] | Skin Contact, Eye Contact | Use appropriate gloves and eye protection. Avoid dust formation.[10] |
| Environmental | Forms toxic byproducts upon improper incineration | Improper Waste Disposal | Segregate all waste as Halogenated Organic Waste .[11] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. An effective safety program prioritizes controls in the following order:
-
Elimination/Substitution: (Not applicable for this specific topic)
-
Engineering Controls: Physically separating the researcher from the hazard.
-
Administrative Controls: Procedures and work practices that reduce exposure.
-
Personal Protective Equipment (PPE): Worn by the researcher.
For 2-(5-Bromopyridin-2-yl)acetamide, engineering and administrative controls are non-negotiable.
-
Primary Engineering Control: All manipulations of this compound in its solid form (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4] This is to contain airborne particulates and prevent inhalation, which is a primary route for exposure to carcinogenic dusts.
-
Administrative Control: Access to the compound should be restricted, and it should be stored in a locked, dry, and well-ventilated area.[8] All personnel must be trained on its specific hazards and handling procedures before use.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-(5-Bromopyridin-2-yl)acetamide. The goal is to create a complete barrier, preventing any contact with the skin, eyes, or respiratory system.
A. Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Causality: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from fine dusts that can become airborne. Goggles are essential to prevent eye contact and potential irritation.[12]
-
Enhanced Precaution: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[13]
B. Skin and Body Protection
-
Gloves:
-
Requirement: Nitrile rubber gloves.[3][6] Do not use latex gloves, as they may offer poor resistance to pyridine-based compounds.[6]
-
Protocol: Always double-glove. Inspect outer gloves for any signs of degradation or punctures before starting work. If contact with the compound occurs, remove the outer glove immediately, wash your hands, and don a new pair. Change gloves frequently and always before leaving the laboratory area.
-
-
Laboratory Coat:
-
Requirement: A clean, fully-buttoned laboratory coat with tight-fitting cuffs.
-
Causality: This prevents the compound from settling on personal clothing, which would create a prolonged and unrecognized exposure risk. Contaminated clothing must be removed immediately and decontaminated before reuse.
-
C. Respiratory Protection
-
Under Normal Conditions: When all work is conducted within a certified chemical fume hood, a respirator is typically not required. The fume hood serves as the primary respiratory protection.
-
Requirement for Respirator Use: A respirator is necessary during:
-
Spill Cleanup: In the event of a spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Operations (if not in a vented enclosure): While strongly discouraged, if weighing must occur on an open bench, a respirator is mandatory.
-
Recommended Filter Type: A respirator equipped with a combination filter for organic vapors and particulates (Filter Type A-P3 or equivalent) is recommended to protect against both vapor and fine dust.
-
Operational Plan: PPE Workflow
Properly donning (putting on) and doffing (taking off) PPE is as critical as selecting the correct equipment. An improper doffing sequence can lead to self-contamination.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don your laboratory coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.
-
Place chemical splash goggles over your eyes, ensuring a snug fit.
-
If required, add a face shield.
Doffing Sequence (Taking Off):
-
Remove the outer pair of gloves by pinching the cuff and peeling it off without touching the outside surface. Dispose of it immediately in the designated halogenated waste container.
-
Remove the face shield (if used) by touching only the headband.
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Remove goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.[3]
Disposal Plan: A Critical Final Step
All materials that come into contact with 2-(5-Bromopyridin-2-yl)acetamide are considered hazardous waste.
-
Waste Segregation: All contaminated PPE (gloves, disposable coats), weighing papers, and contaminated labware must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[11]
-
Rationale: Mixing halogenated waste with general chemical waste can compromise disposal protocols. Brominated compounds can form dioxins and other persistent organic pollutants during incineration if not performed at the appropriate high temperatures and with specific flue-gas scrubbing technologies.[7][14][15]
-
Spill Cleanup: In case of a spill, do not use water to suppress dust unless specifically instructed. Collect the material dry using an absorbent, taking care to avoid creating airborne dust. Place all cleanup materials into the halogenated waste container.
By adhering to this comprehensive guide, researchers can confidently handle 2-(5-Bromopyridin-2-yl)acetamide, ensuring their personal safety while maintaining the integrity of their invaluable work.
References
-
Acetamide - SAFETY DATA SHEET. PENTA. [Link]
-
Safety Data Sheet (SDS) Acetamide. Flinn Scientific via LPS.org. [Link]
-
Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. Angene Chemical. [Link]
-
Safety Data Sheet - Acetamide Broth (Solution A). Carl ROTH. [Link]
-
2-(5-Bromopyridin-2-yl)acetamide, min 97%, 250 mg. Oakwood Chemical. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Bromine Recycling in the Chemical Industry. CHIMIA. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]
-
Bromine water - disposal. Chemtalk. [Link]
-
HAZARD SUMMARY - Pyridine. NJ.gov. [Link]
-
N-(5-Bromopyridin-2-yl)acetamide. National Institutes of Health (NIH). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. carlroth.com [carlroth.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. aaqr.org [aaqr.org]
- 8. echemi.com [echemi.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. angenechemical.com [angenechemical.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. nj.gov [nj.gov]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
